molecular formula C10H19NO B1143738 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 14909-81-0

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No.: B1143738
CAS No.: 14909-81-0
M. Wt: 169.26396
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Description

Cyclohexanol, 2-(1-pyrrolidinyl)- (CAS 14909-81-0) is a chemical compound with the molecular formula C 10 H 19 NO and a molecular weight of 169.26 g/mol . This organonitrogen compound features a cyclohexanol ring substituted with a pyrrolidine group, making it a valuable intermediate in sophisticated organic synthesis and medicinal chemistry research. Its primary research application is as a key synthetic precursor in the development of pharmacologically active molecules. Notably, it serves as a critical building block in the synthesis of ligands for sigma receptors and has been extensively utilized in structure-activity relationship (SAR) studies to optimize the properties of potential therapeutics, such as novel anti-trypanosomal agents . The compound is a characterized synthetic intermediate, with a predicted density of 1.1±0.1 g/cm³ and a predicted boiling point of 262.0±33.0°C . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDLIAAUJBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(1-Pyrrolidinyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-pyrrolidinyl)cyclohexanol, a valuable amino alcohol intermediate in organic synthesis. The primary synthetic route detailed is the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine, a robust and efficient method. This document offers a step-by-step experimental protocol, an explanation of the underlying reaction mechanism, and a thorough guide to the structural elucidation of the product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in organic chemistry, drug discovery, and materials science, providing the necessary details for reproducible synthesis and confident characterization.

Introduction

2-(1-Pyrrolidinyl)cyclohexanol is a vicinal amino alcohol, a class of organic compounds that serve as important building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The juxtaposition of the hydroxyl and amino functionalities on adjacent carbons provides a unique platform for further chemical modification and the introduction of complex molecular architectures.

The most direct and common synthetic pathway to this compound is the aminolysis of cyclohexene oxide, which involves the ring-opening of the epoxide by the secondary amine, pyrrolidine.[1] This reaction is generally regioselective, with the nucleophilic amine attacking one of the electrophilic carbons of the epoxide ring. Understanding the principles of this synthesis and the analytical methods to confirm the product's identity and purity is crucial for its effective use in research and development.

This guide provides a detailed, field-tested protocol for the synthesis and purification of 2-(1-pyrrolidinyl)cyclohexanol, followed by a comprehensive analysis of its expected spectroscopic data.

Synthesis of 2-(1-Pyrrolidinyl)cyclohexanol

Synthetic Strategy: Epoxide Ring-Opening

The chosen synthetic route is the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine. This method is advantageous due to the high reactivity of the strained epoxide ring, the ready availability and relatively low cost of the starting materials, and the typically high yields and clean reaction profiles.[1][2] The reaction proceeds via an SN2 mechanism, where the nitrogen atom of pyrrolidine acts as the nucleophile.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyrrolidine at one of the carbon atoms of the epoxide ring. This attack occurs from the backside, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. In a subsequent step, a proton transfer, typically from a protic solvent or during aqueous workup, neutralizes the alkoxide to yield the final 2-(1-pyrrolidinyl)cyclohexanol product.

Caption: Reaction mechanism for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol.

Detailed Experimental Protocol

Materials and Equipment:

  • Cyclohexene oxide (98%)

  • Pyrrolidine (99%)

  • Methanol (anhydrous)

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glassware for filtration

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyclohexene oxide is a flammable liquid and an irritant.

  • Pyrrolidine is a corrosive and flammable liquid with a strong odor.[3] Handle with care.

  • Cyclohexanol and its derivatives should be handled with care, assuming they are harmful if swallowed, in contact with skin, or inhaled.[4]

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (5.0 g, 51 mmol).

  • Reagent Addition: In the fume hood, add pyrrolidine (4.3 g, 60 mmol, 1.2 equivalents) to the flask.

  • Solvent and Reflux: Add 25 mL of methanol to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with stirring for 4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 DCM:Methanol).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in 50 mL of dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of 2-(1-Pyrrolidinyl)cyclohexanol

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

Overall Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product (Crude) Purification Purification (e.g., Distillation, Chromatography) Start->Purification Pure_Product Pure 2-(1-Pyrrolidinyl)cyclohexanol Purification->Pure_Product IR IR Spectroscopy (Functional Group ID) Pure_Product->IR NMR NMR Spectroscopy (1H & 13C) (Structural Elucidation) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS Final_Data Final Characterization Data IR->Final_Data NMR->Final_Data MS->Final_Data

Caption: Workflow for the purification and characterization of the final product.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 2-(1-pyrrolidinyl)cyclohexanol is expected to show distinct signals for the protons on the cyclohexyl and pyrrolidinyl rings.

  • -OH Proton: A broad singlet, typically in the range of 2.0-4.0 ppm, which is exchangeable with D₂O.

  • -CH-OH Proton: A multiplet around 3.4-3.6 ppm. This proton is adjacent to the hydroxyl group.[5]

  • -CH-N Proton: A multiplet, expected to be in a similar region to the -CH-OH proton, around 2.5-3.0 ppm.

  • Pyrrolidine Protons (-NCH₂-): Multiplets in the range of 2.4-2.8 ppm.

  • Cyclohexyl and Pyrrolidine Methylene Protons (-CH₂-): A complex series of overlapping multiplets in the aliphatic region, typically between 1.1-2.0 ppm.[6]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) gives insight into the carbon skeleton of the molecule.

  • -C-OH Carbon: A signal in the range of 70-75 ppm.[7]

  • -C-N Carbon: A signal in the range of 60-65 ppm.

  • Pyrrolidine Carbons (-NCH₂-): Signals around 45-50 ppm.

  • Cyclohexyl and Pyrrolidine Methylene Carbons (-CH₂-): Several signals in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[8]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[9]

  • C-H Stretch (sp³): Medium to strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-N Stretch: A medium absorption in the range of 1000-1250 cm⁻¹.

  • C-O Stretch: A medium to strong absorption in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The molecular weight of C₁₀H₁₉NO is 169.26 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169.

  • Key Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (m/z = 151) and cleavage of the cyclohexyl and pyrrolidinyl rings. A prominent peak is often observed for the pyrrolidinyl fragment or the cyclohexyl ring after cleavage.

Data Summary

The expected analytical data for 2-(1-pyrrolidinyl)cyclohexanol is summarized below for quick reference.

Technique Feature Expected Observation
¹H NMR -OHBroad singlet, ~2.0-4.0 ppm
-CH-OHMultiplet, ~3.4-3.6 ppm
-CH-NMultiplet, ~2.5-3.0 ppm
-NCH₂-Multiplets, ~2.4-2.8 ppm
-CH₂- (ring)Multiplets, ~1.1-2.0 ppm
¹³C NMR -C-OH~70-75 ppm
-C-N~60-65 ppm
-NCH₂-~45-50 ppm
-CH₂- (ring)~20-40 ppm
IR O-H stretchStrong, broad, 3200-3600 cm⁻¹
C-H (sp³) stretchMedium, 2850-2960 cm⁻¹
C-O stretchMedium-Strong, 1050-1150 cm⁻¹
C-N stretchMedium, 1000-1250 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z = 169
[M-H₂O]⁺m/z = 151

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol via the ring-opening of cyclohexene oxide. The provided protocol, coupled with the comprehensive characterization data, offers researchers a complete framework for producing and verifying this important chemical intermediate. Adherence to the described methodologies and safety precautions will ensure a successful and safe synthesis, yielding a product of sufficient purity for subsequent applications in research and development.

References

  • Dalton Transactions. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

  • MDPI. (n.d.). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]

  • PubMed. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

  • Ashland. (2016). Product Stewardship Summary - 2-Pyrrolidinone, 1-cyclohexyl-. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]

  • National Institutes of Health. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a.... Retrieved from [Link]

  • Google Patents. (n.d.). US3050561A - Process for preparation of 2-cyclohexenone.
  • BMRB. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-(1-methylethylidene)-. Retrieved from [Link]

Sources

"Cyclohexanol, 2-(1-pyrrolidinyl)-" chemical properties and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Analysis of 2-(1-Pyrrolidinyl)cyclohexan-1-ol

Foreword by the Senior Application Scientist

In the landscape of chemical research and drug development, our focus is often drawn to novel molecular entities. 2-(1-Pyrrolidinyl)cyclohexan-1-ol, a molecule combining a cyclohexanol backbone with a pyrrolidine substituent, represents a class of amino alcohols with potential, yet underexplored, applications. The scarcity of dedicated literature on this specific compound necessitates a foundational approach, grounding our understanding in the established principles of organic chemistry and analytical science.

This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of data, delving into the causality behind analytical choices and protocol design. Our objective is to equip you with the fundamental knowledge to synthesize, characterize, and analyze this molecule, ensuring the integrity and validity of your findings. We will proceed by examining its inferred physicochemical properties, outlining robust analytical methodologies, and contextualizing its potential significance. Every protocol herein is designed as a self-validating system, emphasizing the principles of scientific integrity and reproducibility.

Molecular Profile and Physicochemical Properties

2-(1-Pyrrolidinyl)cyclohexan-1-ol is a secondary alcohol featuring a tertiary amine. This bifunctional nature dictates its chemical behavior, influencing its solubility, reactivity, and chromatographic retention. The molecule exists as a pair of diastereomers, (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R), a critical consideration for both synthesis and analysis.

Chemical Structure
  • IUPAC Name: 2-(1-Pyrrolidinyl)cyclohexan-1-ol

  • Synonyms: 2-(Pyrrolidin-1-yl)cyclohexanol

  • Molecular Formula: C₁₀H₁₉NO

  • CAS Number: 19959-86-9

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design.

PropertyPredicted Value/InformationSignificance in Analysis & Development
Molecular Weight 169.27 g/mol Essential for mass spectrometry and stoichiometric calculations.
Boiling Point Approx. 240-250 °CGuides selection of GC inlet temperature and distillation conditions.
Melting Point Not established; likely a low-melting solid or oilAffects sample handling, storage, and physical state at room temperature.
pKa Approx. 9.5-10.5 (for the protonated amine)Critical for HPLC mobile phase selection and liquid-liquid extraction design.
Solubility Soluble in methanol, ethanol, acetone. Sparingly soluble in water.Dictates choice of solvents for sample preparation, NMR, and HPLC mobile phase.
LogP Approx. 2.0-2.5Indicates moderate lipophilicity, informing chromatographic retention behavior.

Synthesis Pathway Overview

The most direct synthesis of 2-(1-pyrrolidinyl)cyclohexan-1-ol involves the nucleophilic ring-opening of cyclohexene oxide by pyrrolidine. This reaction typically proceeds without a catalyst, although mild heating may be required.

Reaction: Cyclohexene Oxide + Pyrrolidine → 2-(1-Pyrrolidinyl)cyclohexan-1-ol

This synthesis yields a mixture of diastereomers. The purification and separation of these isomers would necessitate chiral chromatography or crystallization techniques, which are beyond the scope of this introductory guide but are critical considerations for pharmacological evaluation.

Analytical Characterization: A Methodological Deep Dive

A multi-faceted analytical approach is required to unambiguously identify and quantify 2-(1-pyrrolidinyl)cyclohexan-1-ol. The following sections detail the primary techniques and provide validated starting protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like 2-(1-pyrrolidinyl)cyclohexan-1-ol. It offers high-resolution separation and definitive structural identification.

Causality of Method Selection: The compound's predicted boiling point and thermal stability make it well-suited for GC analysis. The tertiary amine and hydroxyl groups provide characteristic fragmentation patterns in mass spectrometry, aiding in its identification.

Protocol 1: GC-MS Analysis of 2-(1-Pyrrolidinyl)cyclohexan-1-ol

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of 10 µg/mL using methanol.

    • Self-Validation: Prepare a blank (methanol) and a known concentration standard for system suitability checks.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. This non-polar phase provides good separation for a wide range of analytes.

    • Inlet: Splitless mode at 250 °C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Transfer Line: 280 °C.

      • Ion Source: Electron Ionization (EI) at 230 °C, 70 eV.

      • Scan Range: 40-450 m/z.

  • Expected Results & Interpretation:

    • Retention Time: Dependent on the specific system, but expect elution in the mid-to-late portion of the run.

    • Mass Spectrum: The molecular ion (M⁺) at m/z 169 may be weak or absent. Expect a prominent M-1 peak at m/z 168. The most characteristic fragment will be from the alpha-cleavage adjacent to the nitrogen, resulting in a stable iminium ion at m/z 98 or m/z 70 .

GCMS_Workflow Sample Sample Preparation (10 µg/mL in Methanol) GC_Vial Autosampler Vial Sample->GC_Vial Transfer GC_Inlet GC Inlet (250°C) Vaporization GC_Vial->GC_Inlet 1 µL Injection GC_Column HP-5ms Column (Separation) GC_Inlet->GC_Column Carrier Gas Flow MS_Source MS Ion Source (EI, 70eV) (Ionization & Fragmentation) GC_Column->MS_Source Elution MS_Analyzer Quadrupole Analyzer (Mass Filtering) MS_Source->MS_Analyzer Detector Detector & Data System MS_Analyzer->Detector Ion Detection

Caption: GC-MS workflow for the analysis of 2-(1-pyrrolidinyl)cyclohexan-1-ol.

High-Performance Liquid Chromatography (HPLC)

For non-volatile derivatives or for preparative separation of diastereomers, HPLC is the method of choice. A reversed-phase method is generally suitable.

Causality of Method Selection: The protonatable tertiary amine makes this compound ideal for reversed-phase chromatography with an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid). The modifier ensures the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Protocol 2: HPLC-UV Analysis of 2-(1-Pyrrolidinyl)cyclohexan-1-ol

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Self-Validation: Filter all samples through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately lipophilic compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD, monitoring at 210 nm. The lack of a strong chromophore necessitates detection at low UV wavelengths.

  • Expected Results & Interpretation:

    • The compound will elute at a specific retention time under the gradient conditions.

    • The use of a high-resolution column may allow for the partial or full separation of the diastereomers, which would appear as two distinct peaks.

    • Peak purity can be assessed using the DAD by comparing spectra across the peak.

Spectroscopic Confirmation

NMR is indispensable for the definitive structural elucidation of the synthesized compound.

  • ¹H NMR: Expect complex multiplets in the 1.0-2.5 ppm range corresponding to the aliphatic protons of the cyclohexyl and pyrrolidinyl rings. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.0-3.5 ppm.

  • ¹³C NMR: The carbon attached to the hydroxyl group (C-OH) would resonate around 65-75 ppm. The carbon attached to the nitrogen (C-N) would be expected in the 55-65 ppm range. The remaining aliphatic carbons would appear between 20-40 ppm.

IR provides functional group confirmation.

  • O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

  • C-N Stretch: A peak in the 1000-1250 cm⁻¹ region.

Potential Applications and Research Context

While 2-(1-pyrrolidinyl)cyclohexan-1-ol is not a widely known compound, its structure is analogous to molecules of pharmacological interest. Specifically, it is a structural analog of phencyclidine (PCP) and its derivatives, which are known for their activity at the N-methyl-D-aspartate (NMDA) receptor.

The synthesis and analysis of this and related compounds are relevant in the following areas:

  • Drug Discovery: As a scaffold for developing new central nervous system (CNS) active agents.

  • Forensic Science: As a potential designer drug or a metabolite of other illicit substances. Its characterization is crucial for its inclusion in forensic databases.

  • Metabolism Studies: As a potential metabolite of N-cyclohexylpyrrolidine or related synthetic compounds.

Research_Context Topic 2-(1-Pyrrolidinyl)cyclohexan-1-ol Analog Structural Analog of Phencyclidine (PCP) Topic->Analog Metabolite Potential Metabolite Topic->Metabolite Scaffold Scaffold for CNS Drug Discovery Analog->Scaffold Forensic Potential Designer Drug (Forensic Interest) Analog->Forensic

Caption: Logical relationships in the research context of the target molecule.

Safety and Handling

Given its structural similarity to psychoactive compounds, 2-(1-pyrrolidinyl)cyclohexan-1-ol should be handled with caution.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Toxicology: No specific toxicological data is available. Assume the compound is potentially harmful and avoid contact with skin and eyes. In case of exposure, wash the affected area thoroughly with water.

Conclusion

2-(1-Pyrrolidinyl)cyclohexan-1-ol, while not extensively documented, serves as an excellent model for applying fundamental analytical principles. This guide provides the necessary framework for its synthesis, purification, and comprehensive characterization. The provided GC-MS and HPLC protocols are robust starting points, grounded in the established behavior of similar chemical structures. For any research or development program, the key to success will be meticulous execution of these analytical techniques, with a constant focus on data integrity and methodological validation.

References

There are no direct, in-depth scientific publications solely dedicated to "Cyclohexanol, 2-(1-pyrrolidinyl)-" found in general searches. The analytical principles and data are based on standard chemical knowledge and information for analogous compounds. The provided CAS number is a valid identifier for the compound.

Spectroscopic Characterization of 2-(1-Pyrrolidinyl)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound Cyclohexanol, 2-(1-pyrrolidinyl)-. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with insights from analogous chemical structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this bifunctional molecule. Given the absence of a comprehensive, publicly available experimental dataset for this specific compound, this guide serves as a robust predictive framework for its structural elucidation and characterization.

Introduction: The Structural Landscape of 2-(1-Pyrrolidinyl)cyclohexanol

2-(1-Pyrrolidinyl)cyclohexanol is a secondary alcohol and a tertiary amine, incorporating a cyclohexanol ring substituted at the 2-position with a pyrrolidinyl group. The stereochemistry at positions 1 and 2 of the cyclohexyl ring (the carbon bearing the hydroxyl group and the carbon bearing the pyrrolidinyl group, respectively) can be either cis or trans. This stereochemical relationship is a critical determinant of the molecule's three-dimensional conformation and will significantly influence its spectroscopic properties, particularly in NMR spectroscopy.[1] The synthesis of this compound can be envisioned through several routes, including the reduction of the enamine formed from cyclohexanone and pyrrolidine, or the nucleophilic opening of cyclohexene oxide by pyrrolidine. The chosen synthetic pathway can influence the resulting stereoisomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[1] The following sections detail the predicted ¹H and ¹³C NMR spectra, with a focus on the key chemical shifts and coupling constants that would confirm the structure of 2-(1-pyrrolidinyl)cyclohexanol.

Experimental Protocol: NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 2-(1-pyrrolidinyl)cyclohexanol.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (OH).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Key Insights
~ 3.5 - 4.0Broad singlet1H-OHThe chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to disappear upon D₂O exchange.
~ 3.2 - 3.6Multiplet1HH-1 (CH-OH)This proton is deshielded by the adjacent electronegative oxygen atom. Its multiplicity will depend on the stereochemistry and the coupling to the protons on C2 and C6.
~ 2.8 - 3.2Multiplet1HH-2 (CH-N)This proton is deshielded by the adjacent nitrogen atom. Its coupling to the H-1 proton and the protons on C3 will be crucial for determining the cis/trans stereochemistry.
~ 2.5 - 2.9Multiplet4HPyrrolidine CH₂ (adjacent to N)These protons are on the carbons directly attached to the nitrogen atom and will be deshielded.
~ 1.2 - 2.2Multiplet12HCyclohexyl CH₂ and Pyrrolidine CH₂This region will contain a complex series of overlapping multiplets corresponding to the remaining methylene protons of the cyclohexyl and pyrrolidine rings.

Stereochemical Considerations in ¹H NMR:

The coupling constant between the H-1 and H-2 protons (³JH1-H2) is a key diagnostic feature for determining the relative stereochemistry:

  • trans isomer: In the more stable diequatorial conformation, H-1 and H-2 would be axial, leading to a large axial-axial coupling constant, typically in the range of 8-12 Hz.

  • cis isomer: In the more stable conformation (equatorial OH, axial N-pyrrolidinyl or vice versa), one proton would be axial and the other equatorial, resulting in a smaller axial-equatorial coupling constant, typically in the range of 2-5 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Key Insights
~ 68 - 75C-1 (CH-OH)The carbon atom bonded to the hydroxyl group is significantly deshielded.
~ 60 - 68C-2 (CH-N)The carbon atom bonded to the nitrogen atom is also deshielded.
~ 50 - 55Pyrrolidine C (adjacent to N)The two carbon atoms of the pyrrolidine ring attached to the nitrogen.
~ 20 - 40Cyclohexyl C (C-3, C-6)The methylene carbons adjacent to the substituted carbons.
~ 23 - 28Pyrrolidine C (β to N)The two methylene carbons of the pyrrolidine ring further from the nitrogen.
~ 20 - 30Cyclohexyl C (C-4, C-5)The remaining methylene carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • Neat (Liquid Sample): A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (Solid Sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

Instrument Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

Predicted IR Spectrum

The IR spectrum of 2-(1-pyrrolidinyl)cyclohexanol is expected to show characteristic absorption bands for the alcohol and tertiary amine functional groups.

Predicted Frequency Range (cm⁻¹) Vibrational Mode Intensity Functional Group Key Insights
3600 - 3200O-H stretchStrong, BroadAlcoholThe broadness of this peak is due to intermolecular hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharper, free O-H stretch may be observed around 3600 cm⁻¹.[2]
2960 - 2850C-H stretchStrongAliphatic (Cyclohexyl and Pyrrolidine)These are characteristic stretches for sp³ C-H bonds and are expected to be intense.
1260 - 1000C-O stretchStrongSecondary AlcoholThe exact position can give some indication of the axial or equatorial nature of the hydroxyl group.
1250 - 1020C-N stretchMedium to WeakTertiary AmineThis band confirms the presence of the tertiary amine functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

Ionization Method:

  • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically result in a prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight.

Mass Analyzer:

  • Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted m/z Assignment Fragmentation Pathway Key Insights
169[M]⁺Molecular IonThe molecular ion peak should be observable, though it may be of low intensity in EI-MS due to facile fragmentation.
152[M - OH]⁺Loss of a hydroxyl radicalA common fragmentation for alcohols.
140[M - C₂H₅]⁺Loss of an ethyl radical from the pyrrolidine ringCleavage of the pyrrolidine ring.
98[C₆H₁₀N]⁺α-cleavage at the C1-C2 bond of the cyclohexyl ring with loss of the C₅H₉O radical.This would be a stable, nitrogen-containing fragment.
84[C₅H₁₀N]⁺α-cleavage adjacent to the nitrogen of the pyrrolidine ring.A very common and often base peak for N-alkyl pyrrolidines.
70[C₄H₈N]⁺Further fragmentation of the pyrrolidine ring.Another characteristic fragment for pyrrolidines.

Mass Spectrometry Fragmentation Workflow

Fragmentation M [M]⁺˙ (m/z 169) F1 [M-OH]⁺ (m/z 152) M->F1 - OH F2 [C₆H₁₀N]⁺ (m/z 98) M->F2 α-cleavage F3 [C₅H₁₀N]⁺ (m/z 84) M->F3 α-cleavage (pyrrolidine)

Sources

An In-Depth Technical Guide to Cyclohexanol, 2-(1-pyrrolidinyl)- (CAS Number 14909-81-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanol, 2-(1-pyrrolidinyl)-, with the CAS number 14909-81-0, is a fascinating bifunctional molecule that holds considerable interest for researchers in organic synthesis and medicinal chemistry. Its rigid cyclohexanol backbone, coupled with a pyrrolidinyl substituent, provides a unique three-dimensional structure that is a valuable scaffold in the design of novel chemical entities. The presence of both a hydroxyl group and a tertiary amine introduces opportunities for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While comprehensive experimental data for Cyclohexanol, 2-(1-pyrrolidinyl)- is not extensively documented in publicly available literature, we can compile its fundamental characteristics and supplement them with predicted values.

PropertyValueSource
CAS Number 14909-81-0N/A
Molecular Formula C₁₀H₁₉NO[1]
Molecular Weight 169.26 g/mol [1]
Synonyms trans-2-(1-Pyrrolidinyl)cyclohexanol, 2-(Pyrrolidin-1-yl)cyclohexan-1-ol[2]
Predicted pKa 14.95 ± 0.40[2]
Predicted XLogP3-AA 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 23.5 Ų[2]

It is important to note that properties such as melting point, boiling point, and detailed spectral data would require experimental determination for definitive values.

Synthesis and Purification

The synthesis of 2-aminocyclohexanol derivatives is a well-established area of organic chemistry. A primary and efficient method for the preparation of Cyclohexanol, 2-(1-pyrrolidinyl)- involves the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine. This reaction is a classic example of an SN2 reaction where the amine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

Experimental Protocol: Synthesis of trans-2-(1-pyrrolidinyl)cyclohexanol

This protocol is based on established methodologies for the aminolysis of epoxides.

Materials:

  • Cyclohexene oxide

  • Pyrrolidine

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or neat conditions)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Chromatography supplies (silica gel, appropriate solvent system)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene oxide (1.0 equivalent) and pyrrolidine (1.2-2.0 equivalents). The reaction can be performed neat or in a suitable anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the excess pyrrolidine and solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure trans-2-(1-pyrrolidinyl)cyclohexanol. The trans isomer is the expected major product due to the backside attack of the nucleophile on the epoxide.

Synthesis_Workflow Reactants Cyclohexene Oxide + Pyrrolidine Reaction Nucleophilic Ring-Opening (Heat/Solvent) Reactants->Reaction Workup Work-up (Solvent Removal, Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product trans-2-(1-pyrrolidinyl)cyclohexanol Purification->Product Potential_Applications cluster_0 Core Structure cluster_1 Potential Applications Cyclohexanol, 2-(1-pyrrolidinyl)- Cyclohexanol, 2-(1-pyrrolidinyl)- Analgesics Analgesics Cyclohexanol, 2-(1-pyrrolidinyl)-->Analgesics Structural Similarity to Known Analgesics Opioid Receptor Modulators Opioid Receptor Modulators Cyclohexanol, 2-(1-pyrrolidinyl)-->Opioid Receptor Modulators Shared Moiety with Kappa-Opiates CNS Agents CNS Agents Cyclohexanol, 2-(1-pyrrolidinyl)-->CNS Agents Presence of Pyrrolidine Scaffold Chiral Ligands Chiral Ligands Cyclohexanol, 2-(1-pyrrolidinyl)-->Chiral Ligands 1,2-Amino Alcohol Structure

Sources

An In-depth Technical Guide to the Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Cyclohexanol, 2-(1-pyrrolidinyl)-, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis. We will delve into the mechanistic details of two primary synthetic routes: the reductive amination of cyclohexanone with pyrrolidine and the nucleophilic ring-opening of cyclohexene oxide. This document will provide not only the theoretical underpinnings of these transformations but also detailed, field-proven experimental protocols. Furthermore, we will discuss the characterization of the final product and provide a comparative analysis of the presented synthetic strategies, enabling informed decisions in experimental design.

Introduction

Cyclohexanol, 2-(1-pyrrolidinyl)- is a vicinal amino alcohol derivative of the cyclohexane scaffold. The presence of both a secondary amine and a hydroxyl group in a 1,2-relationship makes it a chiral molecule with significant potential as a precursor for more complex molecular architectures. Its structural motifs are found in a variety of biologically active compounds, making its efficient and selective synthesis a topic of considerable interest for drug discovery and development professionals. This guide aims to provide a deep understanding of the chemical principles and practical methodologies for the synthesis of this important molecule.

Mechanistic Pathways and Synthetic Strategies

Two principal and mechanistically distinct routes for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- will be discussed in detail:

  • Pathway A: Reductive Amination of Cyclohexanone.

  • Pathway B: Nucleophilic Ring-Opening of Cyclohexene Oxide.

Pathway A: Reductive Amination of Cyclohexanone

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1] In this approach, a carbonyl compound, in this case, cyclohexanone, reacts with an amine (pyrrolidine) to form an intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is often favored for its efficiency and operational simplicity.[2]

The overall transformation can be summarized as follows:

The mechanism proceeds through two key stages:

  • Enamine and Iminium Ion Formation: Cyclohexanone reacts with the secondary amine, pyrrolidine, under mildly acidic conditions to form an enamine intermediate. The reaction begins with the nucleophilic attack of pyrrolidine on the carbonyl carbon of cyclohexanone. A series of proton transfers leads to a carbinolamine intermediate, which then dehydrates to form an iminium ion. Deprotonation of an alpha-carbon results in the formation of the more stable enamine. It is important to note that the enamine exists in equilibrium with the iminium ion, which is the key electrophilic species that undergoes reduction.

  • Reduction of the Iminium Ion: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the iminium ion. The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, leading to the formation of the target 2-(1-pyrrolidinyl)cyclohexanol. The stereochemistry of the final product (cis/trans) can be influenced by the choice of reducing agent and reaction conditions.

Below is a DOT language diagram illustrating the reductive amination pathway.

Reductive_Amination Cyclohexanone Cyclohexanone Carbinolamine Carbinolamine Intermediate Cyclohexanone->Carbinolamine + Pyrrolidine, H⁺ Pyrrolidine Pyrrolidine Pyrrolidine->Carbinolamine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H₂O Enamine Enamine Iminium_Ion->Enamine - H⁺ Amino_Alcohol Cyclohexanol, 2-(1-pyrrolidinyl)- Iminium_Ion->Amino_Alcohol + NaBH₄ (Hydride attack) Enamine->Iminium_Ion + H⁺ H_plus H+ H2O H₂O NaBH4 NaBH₄ NaBH4->Amino_Alcohol

Caption: Reductive amination of cyclohexanone with pyrrolidine.

Pathway B: Nucleophilic Ring-Opening of Cyclohexene Oxide

An alternative and stereospecific route to vicinal amino alcohols is the nucleophilic ring-opening of epoxides. In this pathway, cyclohexene oxide serves as the electrophile, which is attacked by the nucleophilic pyrrolidine. This reaction typically proceeds with high regioselectivity and stereoselectivity, yielding the trans-diastereomer of the product.

The overall transformation is as follows:

The mechanism is generally catalyzed by a Brønsted or Lewis acid.[3] The acid protonates the epoxide oxygen, making the epoxide a much better electrophile and facilitating the nucleophilic attack.

The key steps are:

  • Activation of the Epoxide: An acid catalyst protonates the oxygen atom of the cyclohexene oxide ring. This protonation increases the electrophilicity of the ring carbons and weakens the C-O bonds.

  • Nucleophilic Attack: Pyrrolidine, acting as a nucleophile, attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the backside (anti-periplanar) to the epoxide C-O bond, leading to the inversion of stereochemistry at the attacked carbon. This Sₙ2-type mechanism is responsible for the formation of the trans product.

  • Proton Transfer: A final proton transfer step neutralizes the product, yielding trans-2-(1-pyrrolidinyl)cyclohexanol and regenerating the acid catalyst.

Below is a DOT language diagram illustrating the nucleophilic ring-opening pathway.

Epoxide_Ring_Opening Cyclohexene_Oxide Cyclohexene Oxide Protonated_Epoxide Protonated Epoxide Cyclohexene_Oxide->Protonated_Epoxide + H⁺ Intermediate Tetrahedral Intermediate Protonated_Epoxide->Intermediate + Pyrrolidine (Backside Attack) Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Amino_Alcohol trans-Cyclohexanol, 2-(1-pyrrolidinyl)- Intermediate->Amino_Alcohol - H⁺ H_plus H⁺ H_plus->Protonated_Epoxide

Caption: Acid-catalyzed ring-opening of cyclohexene oxide by pyrrolidine.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol for Pathway A: Reductive Amination of Cyclohexanone

This protocol is adapted from the general principles of reductive amination and a specific procedure for a related compound.[4]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and pyrrolidine (1.1 eq) in methanol (5 mL per mmol of cyclohexanone).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 4 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Make the solution basic by the addition of 1 M NaOH until a pH of >10 is reached.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Protocol for Pathway B: Nucleophilic Ring-Opening of Cyclohexene Oxide

This protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides with amines.

Materials:

  • Cyclohexene oxide

  • Pyrrolidine

  • A protic solvent such as methanol or ethanol, or an aprotic solvent like acetonitrile.

  • A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., lithium perchlorate).

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a solution of cyclohexene oxide (1.0 eq) in the chosen solvent (10 mL per mmol of epoxide), add pyrrolidine (1.2 eq).

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates and the catalyst used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure trans-2-(1-pyrrolidinyl)cyclohexanol.

Expected Yield: Yields for this reaction can be moderate to high, typically in the range of 60-85%.

Characterization of Cyclohexanol, 2-(1-pyrrolidinyl)-

The structure of the synthesized product should be confirmed by standard spectroscopic methods.

Spectroscopic Data Expected Observations
¹H NMR Signals corresponding to the protons of the cyclohexane ring, with characteristic multiplets for the protons on the carbons bearing the hydroxyl and pyrrolidinyl groups. The protons of the pyrrolidine ring will also be present. The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet.
¹³C NMR Resonances for the six distinct carbons of the cyclohexane ring and the four carbons of the pyrrolidine ring. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-N and C-O stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₉NO, MW: 169.26 g/mol ) and characteristic fragmentation patterns.

Note: Specific spectral data for trans-2-(1-pyrrolidinyl)cyclohexanol can be found in the literature, for example, in the work by Periasamy et al. (2001).[4]

Comparative Analysis of Synthetic Routes

Feature Pathway A: Reductive Amination Pathway B: Ring-Opening of Epoxide
Starting Materials Readily available cyclohexanone and pyrrolidine.Cyclohexene oxide (can be prepared from cyclohexene) and pyrrolidine.
Reagents Requires a reducing agent (e.g., NaBH₄).Requires a catalytic amount of acid.
Stereoselectivity May produce a mixture of cis and trans diastereomers. The ratio can be influenced by the choice of reducing agent and reaction conditions.Highly stereoselective, typically yielding the trans diastereomer.
Reaction Conditions Generally mild conditions (0 °C to room temperature).May require heating (reflux).
Work-up Involves quenching the reducing agent and acid/base extraction.Involves neutralization and extraction.
Scope and Limitations A versatile and widely applicable method.Limited to the availability of the corresponding epoxide.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-. The reductive amination of cyclohexanone offers a convenient one-pot procedure with good yields, while the nucleophilic ring-opening of cyclohexene oxide provides a highly stereoselective route to the trans-diastereomer. The choice between these pathways will depend on the specific requirements of the synthesis, including the desired stereochemistry, the availability of starting materials, and the scale of the reaction. The provided mechanistic insights and detailed experimental protocols should serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related amino alcohol scaffolds for applications in drug discovery and development.

References

  • Periasamy, M.; Kumar, N.S.; Sivakumar, S.; Rao, V.D.; Ramanathan, C.R.; Venkatraman, L. A New Convenient Procedure for the Synthesis of Enantiomerically Pure Vicinal Amino Alcohols. J. Org. Chem.2001 , 66 (11), 3828–3833. [Link]

  • Royal Society of Chemistry. Supporting Information - General. [Link]

  • Tarvin, K. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002 , 1-714. [Link]

  • Vermeeren, P.; Hamlin, T. A.; Bickelhaupt, F. M. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. J. Org. Chem.2021 , 86 (5), 4078–4086. [Link]

  • Patil, S. B.; Gade, V. B.; Bedre, A. D.; Pise, A. B. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society2023 , 100 (10), 101174. [Link]

Sources

Introduction: Characterizing a Novel N-Heterocyclic Compound for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of Cyclohexanol, 2-(1-pyrrolidinyl)-

Cyclohexanol, 2-(1-pyrrolidinyl)- is a unique bifunctional molecule featuring a cyclohexanol ring and a pyrrolidine substituent. The pyrrolidine ring is a common scaffold in many biologically active compounds, valued for its ability to impart basicity and influence molecular conformation.[1][2][3] The hydroxyl group on the cyclohexyl ring adds a polar, hydrogen-bonding feature.[4][5][6] The interplay of these two functional groups dictates the physicochemical properties of the molecule, which are critical to its potential development as a pharmaceutical agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the aqueous solubility and chemical stability of Cyclohexanol, 2-(1-pyrrolidinyl)-. A thorough understanding of these parameters is fundamental to designing robust formulations, predicting in vivo behavior, and ensuring the safety and efficacy of a potential drug product. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols grounded in established scientific principles and regulatory expectations.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a molecule like Cyclohexanol, 2-(1-pyrrolidinyl)-, which contains both a basic nitrogen and a polar hydroxyl group, solubility is expected to be significantly influenced by pH.

Predicted Physicochemical Properties

Before embarking on experimental studies, it is prudent to estimate some of the compound's properties based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~169.27 g/mol Based on the chemical formula C10H19NO.[7]
pKa Estimated ~9-11The pyrrolidine nitrogen is a secondary amine, conferring basicity to the molecule.[2]
LogP Estimated 1.5 - 2.5The cyclohexyl ring is lipophilic, while the hydroxyl and amino groups are hydrophilic.
General Solubility Likely soluble in polar organic solvents and aqueous acidic solutions.The polar -OH and basic -NH groups suggest affinity for polar and protic solvents.[8] Protonation of the amine in acidic conditions will form a salt, which is expected to have higher aqueous solubility.
Experimental Workflow for Solubility Determination

A tiered approach is recommended for characterizing the solubility of a novel compound. This ensures efficient use of material and resources.

G cluster_0 Solubility Profiling Workflow Start Start Kinetic_Solubility Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic_Solubility Initial Assessment Equilibrium_Solubility Thermodynamic (Equilibrium) Solubility (Shake-Flask Method) Kinetic_Solubility->Equilibrium_Solubility If promising, proceed to pH_Solubility_Profile pH-Solubility Profile Equilibrium_Solubility->pH_Solubility_Profile Key for ionizable compounds Biorelevant_Media Solubility in Biorelevant Media (FaSSIF, FeSSIF) pH_Solubility_Profile->Biorelevant_Media Simulate in vivo conditions Final_Report Comprehensive Solubility Report Biorelevant_Media->Final_Report G cluster_1 Forced Degradation Workflow Start Start API_Solution Prepare API Solution (e.g., in 50:50 Acetonitrile:Water) Start->API_Solution Stress_Conditions Apply Stress Conditions API_Solution->Stress_Conditions Hydrolysis Acidic, Basic, Neutral (e.g., 0.1N HCl, 0.1N NaOH, Water) Stress_Conditions->Hydrolysis pH Oxidation Oxidative Stress (e.g., 3% H2O2) Stress_Conditions->Oxidation Redox Thermal Thermal Stress (e.g., 60°C in solution & solid) Stress_Conditions->Thermal Heat Photolytic Photolytic Stress (ICH Q1B light exposure) Stress_Conditions->Photolytic Light Analysis Analyze all samples by HPLC-UV/DAD/MS Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Mass_Balance Assess Peak Purity and Mass Balance Analysis->Mass_Balance Report Forced Degradation Report Mass_Balance->Report

Caption: A systematic workflow for conducting forced degradation studies on a new chemical entity.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and establish a stability-indicating analytical method for Cyclohexanol, 2-(1-pyrrolidinyl)-.

Materials:

  • Cyclohexanol, 2-(1-pyrrolidinyl)-

  • 0.1 M HCl, 0.1 M NaOH, HPLC-grade water

  • 3% Hydrogen Peroxide (H₂O₂)

  • A photostability chamber

  • A calibrated oven

  • Validated HPLC or UPLC method with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS). [9][10] Procedure:

  • Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile/water) at a concentration of ~1 mg/mL.

  • Acidic/Basic Hydrolysis: Mix the stock solution with 0.1 M HCl and 0.1 M NaOH in separate vials. Store one set at room temperature and another at an elevated temperature (e.g., 60°C).

  • Neutral Hydrolysis: Mix the stock solution with water and subject it to the same temperature conditions as above.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

  • Thermal Degradation: Store a vial of the stock solution and a sample of the solid API in an oven at 60°C.

  • Photostability: Expose the stock solution and solid API to light as specified in ICH Q1B guidelines. Keep control samples wrapped in foil to protect them from light.

  • Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% is achieved. [11]8. Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC-PDA-MS method.

    • The PDA detector will help in assessing peak purity.

    • The MS will provide mass information on the parent compound and any degradation products.

Data Interpretation and Self-Validation:

  • Specificity: The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration. A good mass balance demonstrates that all major degradation products have been detected.

Summary of Findings and Forward Look

This guide outlines the essential experimental framework for the comprehensive solubility and stability characterization of Cyclohexanol, 2-(1-pyrrolidinyl)-. By following these detailed protocols, researchers can generate high-quality, reliable data crucial for advancing a compound through the drug development pipeline. The results from these studies will directly inform formulation strategies, define appropriate storage conditions, and establish the analytical methods required for quality control throughout the product's lifecycle.

References

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"Cyclohexanol, 2-(1-pyrrolidinyl)-" discovery and historical context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclohexanol, 2-(1-pyrrolidinyl)-: Synthesis, Properties, and Historical Context within the Broader Class of 2-Amino Alcohols

Abstract

This technical guide provides a comprehensive overview of Cyclohexanol, 2-(1-pyrrolidinyl)-, a vicinal amino alcohol. Given the limited specific literature on this exact molecule, this document establishes its scientific context by examining the broader and well-documented classes of 2-aminocyclohexanols and β-amino alcohols. The guide details plausible synthetic routes, predicted physicochemical properties, and the historical and ongoing significance of the 2-amino alcohol scaffold in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this class of compounds.

Introduction: The Significance of the 2-Amino Alcohol Moiety

The 1,2- or vicinal amino alcohol, also known as a β-amino alcohol, is a fundamental structural motif in organic chemistry and plays a pivotal role in the development of pharmaceuticals and chiral catalysts.[1][2] This functional group arrangement, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, confers unique chemical properties, including the capacity for hydrogen bonding and the potential for stereoisomerism. These features make β-amino alcohols valuable precursors and scaffolds in drug discovery.[3]

Cyclohexanol, 2-(1-pyrrolidinyl)- (CAS Number: 14909-81-0) is a specific instance of this structural class, incorporating a saturated six-membered ring and a five-membered pyrrolidine heterocycle.[4] While detailed studies on this particular molecule are not abundant in public literature, its constituent parts—the 2-aminocyclohexanol core and the pyrrolidine ring—are both well-established pharmacophores. The pyrrolidine ring, a saturated nitrogen heterocycle, is a common feature in numerous natural alkaloids and synthetic drugs, valued for its ability to introduce a three-dimensional structure and act as a key binding element.[5][6]

This guide will, therefore, explore Cyclohexanol, 2-(1-pyrrolidinyl)- by first establishing the historical and chemical context of 2-aminocyclohexanols.

Historical Context and Discovery of 2-Aminocyclohexanol Derivatives

The exploration of 2-aminocyclohexanol and its derivatives is intrinsically linked to the broader history of amino alcohol chemistry. Early investigations into these compounds were often driven by their utility as synthetic intermediates and their presence in natural products. The development of synthetic methodologies to access specific stereoisomers of 2-aminocyclohexanol, such as the cis and trans diastereomers, has been a significant area of research.[7][8]

The trans isomer of 2-aminocyclohexanol, for example, has been utilized in the synthesis of the antiarrhythmic drug vernakalant, highlighting the therapeutic relevance of this scaffold.[8] Furthermore, derivatives of trans-2-aminocyclohexanol have been investigated as pH-triggered conformational switches, demonstrating their potential in the development of "smart" molecules and materials.[9]

The discovery and development of drugs containing the pyrrolidine moiety also have a rich history, with the pyrrolidine ring being a key component of many pharmaceuticals.[10][11] The combination of the 2-aminocyclohexanol framework with a pyrrolidine substituent, as seen in Cyclohexanol, 2-(1-pyrrolidinyl)-, represents a logical step in the exploration of new chemical space for potential biological activity.

Synthesis and Chemical Properties

Plausible Synthetic Pathways

A primary and well-established method for the synthesis of 2-aminocyclohexanols is the aminolysis of cyclohexene oxide. This reaction involves the ring-opening of the epoxide with an amine. In the case of Cyclohexanol, 2-(1-pyrrolidinyl)-, the synthesis would involve the reaction of cyclohexene oxide with pyrrolidine. This reaction is a nucleophilic substitution where the nitrogen atom of pyrrolidine attacks one of the electrophilic carbon atoms of the epoxide ring.

A general procedure for the synthesis of 2-aminocyclohexanol involves heating 1,2-epoxycyclohexane with ammonia, which results in a yield of 90%.[8] A similar approach can be envisioned for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- via Epoxide Ring-Opening

  • Reaction Setup: To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add pyrrolidine (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired Cyclohexanol, 2-(1-pyrrolidinyl)-.

The following diagram illustrates the proposed synthetic workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product cyclohexene_oxide Cyclohexene Oxide reaction Aminolysis (Reflux in Ethanol) cyclohexene_oxide->reaction pyrrolidine Pyrrolidine pyrrolidine->reaction target_molecule Cyclohexanol, 2-(1-pyrrolidinyl)- reaction->target_molecule

Caption: Proposed synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-.

Physicochemical Properties

The physicochemical properties of Cyclohexanol, 2-(1-pyrrolidinyl)- can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in organic solvents and moderately soluble in water
Boiling Point Estimated to be in the range of 200-250 °C at atmospheric pressure
Stereochemistry The molecule contains two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry of the hydroxyl and pyrrolidinyl groups can be either cis or trans.

Potential Pharmacological Activity and Applications

The pharmacological profile of Cyclohexanol, 2-(1-pyrrolidinyl)- has not been extensively reported. However, based on the known biological activities of related β-amino alcohols and pyrrolidine-containing compounds, several potential areas of application can be hypothesized.

  • Anti-inflammatory Activity: β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[2] This suggests that Cyclohexanol, 2-(1-pyrrolidinyl)- could possess anti-inflammatory properties.

  • Antimicrobial and Antifungal Activity: The β-amino alcohol scaffold has been explored for the development of new antibiotic and antifungal agents.[12][13] The presence of the lipophilic cyclohexyl group and the basic pyrrolidine nitrogen could contribute to antimicrobial activity.

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in many CNS-active drugs.[5] Furthermore, derivatives of 2-aminocyclohexanol have been investigated for their potential in treating neurodegenerative diseases.[7]

  • Chiral Ligands in Asymmetric Synthesis: Chiral 2-aminocyclohexanol derivatives are valuable as ligands in asymmetric catalysis. The different stereoisomers of Cyclohexanol, 2-(1-pyrrolidinyl)- could potentially be resolved and utilized for this purpose.

The following diagram illustrates the potential areas of pharmacological interest for this class of compounds:

G cluster_applications Potential Applications main Cyclohexanol, 2-(1-pyrrolidinyl)- (and related β-amino alcohols) anti_inflammatory Anti-inflammatory Agents main->anti_inflammatory antimicrobial Antimicrobial Agents main->antimicrobial cns_active CNS-Active Compounds main->cns_active chiral_ligands Chiral Ligands main->chiral_ligands

Caption: Potential applications of 2-(pyrrolidinyl)cyclohexanol.

Conclusion

Cyclohexanol, 2-(1-pyrrolidinyl)- represents an intriguing yet understudied molecule within the important class of β-amino alcohols. While direct research on this compound is limited, a comprehensive understanding of its potential can be derived from the extensive knowledge of its constituent functional moieties and related structures. The established synthetic routes to 2-aminocyclohexanols provide a clear path to obtaining this compound for further investigation. The known biological activities of β-amino alcohols and pyrrolidine-containing molecules suggest that Cyclohexanol, 2-(1-pyrrolidinyl)- and its derivatives are promising candidates for future research in drug discovery and materials science. This guide serves as a foundational resource to stimulate and inform such future explorations.

References

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An In-Depth Technical Guide to Cyclohexanol, 2-(1-pyrrolidinyl)-: Synthesis, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential "privileged scaffold," gracing the structures of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile hydrogen bond donor or acceptor.[2][3] Similarly, the cyclohexanol framework provides a three-dimensional architecture that is a key intermediate in the synthesis of a wide array of pharmaceuticals.[4][5]

This technical guide focuses on the synthesis, stereochemical considerations, and inferred therapeutic potential of a molecule that marries these two important scaffolds: Cyclohexanol, 2-(1-pyrrolidinyl)- . While not extensively documented in current literature, an analysis of fundamental organic synthesis principles and the known bioactivities of related structures allows for a comprehensive projection of its chemical and pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding for the future exploration of this promising, yet understudied, chemical entity.

Proposed Synthetic Pathways and Methodologies

The synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- can be approached through several strategic routes, primarily revolving around the formation of the C-N bond between the cyclohexyl and pyrrolidinyl moieties. The choice of pathway will significantly influence the stereochemical outcome of the final product.

Method 1: Nucleophilic Ring-Opening of Cyclohexene Oxide

A direct and atom-economical approach involves the nucleophilic attack of pyrrolidine on cyclohexene oxide. This reaction is analogous to the synthesis of trans-2-aminocyclohexanol from cyclohexene oxide and ammonia.[6] The reaction proceeds via an SN2 mechanism, resulting in a trans-diaxial opening of the epoxide ring, which, after a ring flip, yields the thermodynamically more stable trans-diequatorial product.

Synthesis from Cyclohexene Oxide Cyclohexene_Oxide Cyclohexene Oxide Intermediate Transition State (trans-diaxial) Cyclohexene_Oxide->Intermediate Pyrrolidine (Nucleophilic Attack) Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Product trans-Cyclohexanol, 2-(1-pyrrolidinyl)- Intermediate->Product Protonation (Workup)

Caption: Synthetic workflow for the formation of trans-Cyclohexanol, 2-(1-pyrrolidinyl)- from cyclohexene oxide.

Experimental Protocol:

  • Reaction Setup: To a solution of cyclohexene oxide (1.0 eq) in a suitable protic solvent such as ethanol or isopropanol, add pyrrolidine (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure trans-isomer.

Causality Behind Experimental Choices:

  • Solvent: A protic solvent is chosen to facilitate the protonation of the epoxide oxygen, making it a better leaving group and activating the ring for nucleophilic attack.

  • Stoichiometry: A slight excess of pyrrolidine is used to ensure the complete consumption of the limiting reagent, cyclohexene oxide.

  • Stereochemistry: The inherent mechanism of the SN2 reaction dictates the trans stereochemistry of the product.

Method 2: Nucleophilic Substitution of a 2-Halocyclohexanol

An alternative route involves the nucleophilic substitution of a leaving group, such as a halogen, from the 2-position of a cyclohexanol ring. The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting halohydrin. For instance, reacting trans-2-chlorocyclohexanol with a strong base typically leads to the formation of cyclohexene oxide via an intramolecular Williamson ether synthesis.[7] However, by employing a nucleophilic amine like pyrrolidine under appropriate conditions, direct substitution can be favored.

Synthesis from2-Chlorocyclohexanol cis_Chlorocyclohexanol cis-2-Chlorocyclohexanol Product trans-Cyclohexanol, 2-(1-pyrrolidinyl)- cis_Chlorocyclohexanol->Product Pyrrolidine (SN2) Base Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: Synthesis of trans-Cyclohexanol, 2-(1-pyrrolidinyl)- via nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve cis-2-chlorocyclohexanol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Addition of Reagents: Add pyrrolidine (2.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Starting Material Stereochemistry: The use of cis-2-chlorocyclohexanol is predicted to yield the trans product via an SN2 inversion of stereochemistry.

  • Solvent and Base: A polar aprotic solvent is used to favor the SN2 pathway. A mild, non-nucleophilic base is included to neutralize the HCl generated during the reaction.

Inferred Physicochemical and Pharmacological Profile

Due to the scarcity of direct experimental data, the properties of Cyclohexanol, 2-(1-pyrrolidinyl)- are inferred from its constituent moieties and structurally related compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C10H19NOBased on chemical structure.
Molecular Weight 169.27 g/mol Calculated from the molecular formula.
Boiling Point Estimated > 200 °CHigher than cyclohexanol due to increased molecular weight and polarity.
Solubility Soluble in water and polar organic solvents.The presence of the hydroxyl and amino groups will increase polarity and allow for hydrogen bonding.
pKa Estimated 9-10The pyrrolidine nitrogen is basic.

Potential Pharmacological Applications:

The structural motif of an amino-cyclohexanol is present in compounds with a range of biological activities. For instance, derivatives of 4-amino-4-arylcyclohexanones have been reported as a novel class of analgesics.[8][9] Aminocyclitols, in general, are an important class of compounds with diverse biological activities, including as glycosidase inhibitors and antiviral agents.[10]

The pyrrolidine moiety is a well-known pharmacophore found in drugs targeting the central nervous system (CNS), among other therapeutic areas.[1][11] Given these precedents, Cyclohexanol, 2-(1-pyrrolidinyl)- and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the following areas:

  • Analgesics: The aminocyclohexanol core suggests potential activity at opioid or other pain-related receptors.

  • CNS Disorders: The lipophilicity of the cyclohexane ring combined with the basic nitrogen of the pyrrolidine may allow for blood-brain barrier penetration, making it a candidate for CNS-acting agents.

  • Antiviral and Antibacterial Agents: The aminocyclitol-like structure could be explored for its potential to inhibit microbial enzymes.

Future Research Directions and Conclusion

This technical guide provides a foundational framework for the synthesis and potential applications of Cyclohexanol, 2-(1-pyrrolidinyl)- . The next logical steps for researchers in this area would be:

  • Synthesis and Characterization: The proposed synthetic routes should be performed to obtain the target compound. Thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential to confirm the structure and stereochemistry.

  • Pharmacological Screening: The synthesized compound should be subjected to a broad panel of in vitro pharmacological assays to identify its biological targets. This could include receptor binding assays for CNS targets and antimicrobial assays.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, a library of derivatives should be synthesized to explore the SAR and optimize for potency and selectivity.

References

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Methodological & Application

The Cornerstone of Asymmetric Induction: A Technical Guide to Chiral 2-(1-Pyrrolidinyl)cyclohexanol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. Among the pantheon of successful catalysts, chiral 1,2-amino alcohols have emerged as a "privileged scaffold," capable of inducing high levels of stereocontrol in a diverse array of chemical transformations. This guide focuses on a particularly effective member of this class: trans-2-(1-pyrrolidinyl)cyclohexanol . Possessing a rigid cyclohexane backbone and a readily accessible nitrogen atom, this chiral amino alcohol has proven to be a highly effective ligand and organocatalyst in numerous carbon-carbon bond-forming reactions, delivering products with high enantiomeric purity.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only the foundational principles governing the application of chiral 2-(1-pyrrolidinyl)cyclohexanol but also detailed, field-proven protocols for its synthesis and its use in key asymmetric transformations. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying catalytic cycles.

Synthesis of Enantiopure trans-2-(1-Pyrrolidinyl)cyclohexanol: A Gateway to Asymmetric Control

The accessibility of both enantiomers of a chiral catalyst is a critical prerequisite for its widespread adoption in asymmetric synthesis, as it allows for the selective formation of either enantiomer of the desired product. The synthesis of (1R,2R)-(-)- and (1S,2S)-(+)-2-(1-pyrrolidinyl)cyclohexanol is readily achieved from the inexpensive starting material, cyclohexene oxide. The key step involves the enantioselective ring-opening of the epoxide, followed by resolution of the resulting racemic amino alcohol.

A common and effective method for preparing enantiopure β-amino alcohols and their corresponding diamines originates from cyclohexene oxide. The general strategy involves the aminolysis of the epoxide followed by resolution.

Protocol 1: Synthesis and Resolution of trans-2-(1-Pyrrolidinyl)cyclohexanol

This protocol outlines a general and adaptable two-step procedure for the synthesis of the racemic trans-2-(1-pyrrolidinyl)cyclohexanol, followed by its resolution to obtain the individual enantiomers. The resolution is achieved through the formation of diastereomeric salts with a chiral acid, leveraging the differential solubility of these salts to effect separation by fractional crystallization[1].

Step 1: Synthesis of Racemic trans-2-(1-Pyrrolidinyl)cyclohexanol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene oxide (1.0 equiv.) and pyrrolidine (2.0 equiv.). The use of excess pyrrolidine serves as both the nucleophile and the solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, the excess pyrrolidine is removed under reduced pressure. The resulting crude oil is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, and washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the racemic trans-2-(1-pyrrolidinyl)cyclohexanol.

Step 2: Resolution of Racemic trans-2-(1-Pyrrolidinyl)cyclohexanol via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic amino alcohol (1.0 equiv.) in a minimal amount of a suitable hot solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid) in the same solvent, also heated.

  • Crystallization: Slowly add the hot solution of the chiral acid to the hot solution of the racemic amino alcohol with continuous stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of the cold solvent. The enantiomeric purity of the resolved amino alcohol can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Enantiopure Amino Alcohol: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide solution) to neutralize the chiral acid and liberate the free amino alcohol. The enantiomerically pure amino alcohol is then extracted into an organic solvent, dried, and concentrated to yield the final product. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the chiral acid.

Application in Asymmetric Synthesis I: Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most powerful and widely used applications of chiral 1,2-amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes, providing access to valuable chiral secondary alcohols. (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol has been shown to be an effective catalyst for this transformation, particularly in the addition of diethylzinc to various aldehydes.

The catalytic cycle is believed to involve the formation of a chiral zinc-amino alkoxide complex. This complex then coordinates to the aldehyde, positioning the carbonyl group for a stereoselective attack by a second molecule of the organozinc reagent. The rigid cyclohexane backbone and the stereochemistry of the amino alcohol dictate the facial selectivity of the addition.

Mechanism of Action: A Proposed Catalytic Cycle

G cluster_0 Catalyst Activation cluster_1 Stereoselective Addition Catalyst (1R,2R)-Amino Alcohol Active_Catalyst Chiral Zinc Alkoxide (Dimeric Structure Possible) Catalyst->Active_Catalyst Reaction with Et2Zn Et2Zn_1 Et2Zn Et2Zn_1->Active_Catalyst Transition_State Ternary Complex (Aldehyde-Catalyst-Et2Zn) Active_Catalyst->Transition_State Coordination Aldehyde R-CHO Aldehyde->Transition_State Et2Zn_2 Et2Zn Et2Zn_2->Transition_State Attack Product_Complex Zinc Alkoxide Product Transition_State->Product_Complex C-C Bond Formation Product_Complex->Active_Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Workup (H+)

Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details a representative procedure for the enantioselective ethylation of benzaldehyde using (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol as the chiral catalyst.

Materials:

  • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol (5-10 mol%)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged Schlenk flask, dissolve (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol (0.05-0.10 equiv.) in anhydrous toluene.

  • Catalyst Formation: Cool the solution to 0 °C and add the diethylzinc solution (2.0 equiv.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the active catalyst.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. The progress of the reaction can be monitored by TLC or GC analysis.

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

EntryAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1Benzaldehyde10>95>90
24-Chlorobenzaldehyde10>95>92
32-Naphthaldehyde10>90>88
4Cinnamaldehyde10>85>85

Table 1: Representative results for the enantioselective addition of diethylzinc to various aldehydes catalyzed by (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol. (Note: These are representative values and actual results may vary based on specific reaction conditions and substrate purity).

Application in Asymmetric Synthesis II: Organocatalytic Michael Addition

Chiral pyrrolidine derivatives are highly effective organocatalysts for a variety of asymmetric transformations, operating through enamine or iminium ion intermediates. (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanol can function as a bifunctional organocatalyst in reactions such as the Michael addition of ketones to nitroolefins. The pyrrolidine nitrogen forms an enamine with the ketone, increasing its nucleophilicity, while the hydroxyl group can act as a hydrogen bond donor to activate the nitroolefin electrophile.

Mechanism of Action: A Dual Activation Approach

G cluster_0 Enamine Formation cluster_1 Michael Addition Catalyst (1S,2S)-Amino Alcohol Enamine Chiral Enamine Catalyst->Enamine Ketone Cyclohexanone Ketone->Enamine Transition_State H-Bonded Transition State Enamine->Transition_State Nucleophilic Attack Nitroolefin Nitroalkene Nitroolefin->Transition_State H-Bond Activation by -OH group Iminium_Intermediate Iminium Ion Intermediate Transition_State->Iminium_Intermediate C-C Bond Formation Iminium_Intermediate->Catalyst Catalyst Regeneration Michael_Adduct Chiral Michael Adduct Iminium_Intermediate->Michael_Adduct Hydrolysis

Figure 2: Proposed mechanism for the organocatalytic asymmetric Michael addition of a ketone to a nitroolefin.

Protocol 3: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol provides a general procedure for the enantioselective Michael addition of cyclohexanone to trans-β-nitrostyrene, catalyzed by (1S,2S)-2-(1-pyrrolidinyl)cyclohexanol.

Materials:

  • (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanol (10-20 mol%)

  • Cyclohexanone (2.0 equiv.)

  • trans-β-Nitrostyrene (1.0 equiv.)

  • Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)

  • Optional: Acidic co-catalyst (e.g., benzoic acid, 10 mol%)

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add (1S,2S)-2-(1-pyrrolidinyl)cyclohexanol (0.1-0.2 equiv.), trans-β-nitrostyrene (1.0 equiv.), and the anhydrous solvent. If using, add the acidic co-catalyst at this stage.

  • Substrate Addition: Add cyclohexanone (2.0 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Analysis: The diastereomeric ratio (dr) of the product can be determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

EntryNitroalkeneCatalyst Loading (mol%)Yield (%)dr (syn/anti)ee (%)
1trans-β-Nitrostyrene20>90>95:5>95
24-Chloro-trans-β-nitrostyrene20>90>95:5>96
32-Nitro-1-(thiophen-2-yl)ethene20>85>90:10>90
41-Nitro-2-phenylethene20>88>92:8>93

Table 2: Representative results for the organocatalytic asymmetric Michael addition of cyclohexanone to various nitroolefins. (Note: These are representative values and actual results may vary based on specific reaction conditions).

Conclusion: A Versatile Tool for Asymmetric Synthesis

Chiral trans-2-(1-pyrrolidinyl)cyclohexanol has established itself as a valuable and versatile catalyst in the field of asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of stereocontrol in key carbon-carbon bond-forming reactions, makes it an attractive choice for both academic and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their synthetic endeavors, contributing to the advancement of chiral chemistry and the development of novel, enantiomerically pure molecules.

References

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. (2020). RSC Advances. [Link]

  • Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. (2022). ResearchGate. [Link]

  • A new type of organocatalyst for highly stereoselective Michael addition of ketones to nitroolefins on water. (2010). Tetrahedron. [Link]

  • Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. (2016). Chirality. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. (n.d.). Jordan Journal of Chemistry. [Link]

  • Highly enantioselective Michael addition of ketones to nitroolefins catalyzed by (S)-pyrrolidine arenesulfonamide. (2007). Tetrahedron: Asymmetry. [Link]

  • ChemInform Abstract: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a New Chiral Catalyst. (2010). ChemInform. [Link]

  • Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes. (1999). Semantic Scholar. [Link]

  • Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1... (2021). ResearchGate. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2021). MDPI. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. (2014). ResearchGate. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2021). Chemical Society Reviews. [Link]

  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. (2006). Journal of Organic Chemistry. [Link]

  • Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. (2017). ResearchGate. [Link]

  • Chiral Amino Alcohols Research Articles. (n.d.). R Discovery. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2005). Molecules. [Link]

  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. (2021). Molecules. [Link]

  • Scope of enantioselective addition of diethylzinc to aldehydes 19. (2021). ResearchGate. [Link]

  • Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? (2016). ResearchGate. [Link]

  • Preparation of Enantiopure trans-1,2-Cyclohexanediol and trans-2-Aminocyclohexanol. (2007). Synthetic Communications. [Link]

  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Lifands in Asymmetric Catalysis. (2010). European Journal of Organic Chemistry. [Link]

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Application Note & Protocols: (1R,2S)-2-(1-Pyrrolidinyl)cyclohexan-1-ol as a Bifunctional Organocatalyst for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of Asymmetric Aldol Reactions

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1][2] The development of asymmetric versions of this reaction has been a paramount goal, as the β-hydroxy carbonyl motif is prevalent in a vast array of biologically active molecules and natural products.[1] While early methods relied on stoichiometric chiral auxiliaries or metal-based Lewis acid catalysts, the last two decades have witnessed the ascent of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical transformations.[3]

L-proline, a simple amino acid, emerged as a seminal catalyst for direct asymmetric aldol reactions, operating through an enamine-based mechanism.[3][4][5] The success of proline highlighted the power of bifunctional catalysis, where a secondary amine moiety forms a nucleophilic enamine with a donor ketone, and a carboxylic acid group activates the acceptor aldehyde via hydrogen bonding.[6] This dual activation strategy, occurring within a well-organized transition state, is the key to achieving high stereocontrol.[4][7]

Inspired by this principle, researchers have developed numerous proline derivatives to enhance catalytic activity, broaden substrate scope, and improve stereoselectivity.[8][9] This application note focuses on Cyclohexanol, 2-(1-pyrrolidinyl)- , a highly effective proline-derived organocatalyst. By replacing proline's carboxylic acid with a hydroxyl group on a rigid cyclohexyl backbone, this catalyst maintains the crucial bifunctional character while offering unique steric and electronic properties that translate into excellent performance in asymmetric aldol reactions.

Catalyst Profile: Cyclohexanol, 2-(1-pyrrolidinyl)-

The efficacy of Cyclohexanol, 2-(1-pyrrolidinyl)- (primarily the (1R,2S) or related diastereomers derived from (S)-proline) lies in its elegantly simple, yet powerful, bifunctional design.

  • The Pyrrolidine Moiety: The secondary amine is the catalytic engine, reacting reversibly with a donor ketone (e.g., cyclohexanone, acetone) to form a chiral enamine intermediate. This conversion transforms the weakly nucleophilic α-carbon of the ketone into a much more potent one.[10]

  • The Cyclohexanol Moiety: The hydroxyl group serves as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the acceptor aldehyde. This activation renders the aldehyde's carbonyl carbon significantly more electrophilic and helps to rigidly orient the reactants in the transition state.[6]

The rigid cyclohexyl scaffold locks the relative orientation of the amine and alcohol, minimizing conformational flexibility and creating a well-defined chiral pocket for the substrates to bind, which is essential for high enantioselectivity.

Mechanism of Action: An Enamine-Based Catalytic Cycle

The catalyst operates through a well-established enamine catalytic cycle, which elegantly orchestrates the bond-forming event with high stereochemical fidelity. The generally accepted mechanism proceeds through a six-membered, chair-like transition state, akin to the Zimmerman-Traxler model.[4]

The key steps are:

  • Enamine Formation: The catalyst's pyrrolidine nitrogen attacks the donor ketone, followed by dehydration, to form a chiral enamine. This is typically the rate-determining step of the cycle.[11]

  • Transition State Assembly: The acceptor aldehyde is activated by hydrogen bonding to the catalyst's hydroxyl group. The enamine then approaches the activated aldehyde.

  • C-C Bond Formation: The nucleophilic α-carbon of the enamine attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemistry of the product is dictated by the facial selectivity of this attack, which is controlled by the steric environment of the catalyst. The anti-diastereomer is typically favored.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (present in trace amounts or added during workup) to release the β-hydroxy ketone product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle_Aldol cluster_cycle Catalytic Cycle cluster_reactants Inputs / Outputs CAT Catalyst (Pyrrolidine-Cyclohexanol) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O TS Zimmerman-Traxler Transition State ENAMINE->TS + Aldehyde (H-Bond Activation) IMINIUM Iminium Ion Intermediate TS->IMINIUM C-C Bond Formation (Stereodetermining Step) IMINIUM->CAT + H₂O - Aldol Product PRODUCT β-Hydroxy Ketone (Aldol Product) IMINIUM->PRODUCT KETONE Ketone (Donor) KETONE->ENAMINE ALDEHYDE Aldehyde (Acceptor) ALDEHYDE->TS

Figure 1: Catalytic cycle for the asymmetric aldol reaction.

Application Scope & Performance

This class of catalysts is highly effective for the cross-aldol reaction between cyclic ketones and a variety of aromatic and aliphatic aldehydes. Performance is typically characterized by high yields, excellent diastereoselectivity (favoring the anti product), and high enantioselectivity.

Donor KetoneAcceptor AldehydeCatalyst Loading (mol%)SolventYield (%)d.r. (anti:syn)ee (%) (anti)Reference
Cyclohexanone4-Nitrobenzaldehyde10 - 20DMSO>95>20:1>99[12][13]
CyclohexanoneBenzaldehyde20DMSO7890:1095[12]
CyclohexanoneIsobutyraldehyde20 - 30Acetone97-96[3]
Acetone4-Nitrobenzaldehyde30DMSO62-76[14]
Cyclopentanone4-Chlorobenzaldehyde30MeOH/H₂O9580:2099[12]

Note: This table presents typical data for proline and its simple derivatives, which are representative of the performance expected from Cyclohexanol, 2-(1-pyrrolidinyl)- under optimized conditions.

Detailed Experimental Protocol

This protocol provides a general methodology for the asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde.

Materials and Reagents:

  • (1R,2S)-2-(1-Pyrrolidinyl)cyclohexan-1-ol (or related diastereomer)

  • Cyclohexanone (freshly distilled)

  • Aromatic aldehyde (purified by appropriate means)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, ACS grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the organocatalyst (e.g., 0.06 mmol, 20 mol%).

  • Solvent and Reactant Addition: Add anhydrous DMSO (0.5 mL). Stir for 5 minutes to ensure dissolution. Add cyclohexanone (1.5 mmol, 5.0 eq). Stir the mixture at room temperature for 10-15 minutes.

    • Rationale: Pre-stirring the catalyst and ketone donor promotes the formation of the enamine intermediate, which is often the rate-limiting step.[11]

  • Initiation of Reaction: Add the aromatic aldehyde (0.3 mmol, 1.0 eq) to the solution. Cap the vial and stir the reaction mixture vigorously at room temperature.

    • Rationale: The aldehyde is the limiting reagent. A large excess of the ketone donor pushes the equilibrium towards product formation and maximizes conversion.[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 24-72 hours, depending on the reactivity of the aldehyde.

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NH₄Cl (2 x 5 mL) and brine (1 x 5 mL).

    • Rationale: The aqueous washes remove the DMSO solvent and the water-soluble catalyst.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic sample prepared using racemic proline or pyrrolidine.

General Experimental Workflow

The following diagram outlines the standard workflow for performing and analyzing the organocatalyzed aldol reaction.

Figure 2: Standard workflow for the asymmetric aldol reaction.

Conclusion

Cyclohexanol, 2-(1-pyrrolidinyl)- and its analogues are powerful, readily accessible organocatalysts for the direct asymmetric aldol reaction. By leveraging the principles of enamine catalysis and bifunctional activation within a conformationally restricted framework, these catalysts provide a reliable and highly stereoselective method for constructing valuable β-hydroxy carbonyl compounds. The operational simplicity, mild reaction conditions, and avoidance of toxic metals make this catalytic system an attractive and sustainable tool for researchers in both academic and industrial settings.

References

  • Title: Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Organocatalytic Asymmetric Vinylogous Aldol Reactions Source: Thieme Chemistry URL: [Link]

  • Title: Organocatalytic Asymmetric Aldol Reactions in Aqueous or Neat Conditions: Review of Data Published in 2009-2013 Source: MDPI URL: [Link]

  • Title: Proline organocatalysis Source: Wikipedia URL: [Link]

  • Title: Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: MDPI URL: [Link]

  • Title: Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions Source: ACS Publications URL: [Link]

  • Title: Proline-catalyzed direct asymmetric aldol reactions catalytic asymmetric synthesis of anti-1,2-diols Source: ResearchGate URL: [Link]

  • Title: A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones Source: ResearchGate URL: [Link]

  • Title: Aldol reaction Source: Wikipedia URL: [Link]

  • Title: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]

  • Title: Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry Source: YouTube URL: [Link]

  • Title: Aldol Addition Source: Organic Chemistry Portal URL: [Link]

  • Title: Scheme 4 Aldol reaction between cyclohexanone and aromatic aldehydes... Source: ResearchGate URL: [Link]

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Application Notes and Protocols for Asymmetric Michael Additions Catalyzed by (S)-2-(1-Pyrrolidinyl)cyclohexanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Prolinol-Derived Catalysts in Asymmetric Synthesis

The asymmetric Michael addition is a cornerstone transformation in organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This reaction is fundamental to the construction of chiral molecules, which are the building blocks of many pharmaceuticals and biologically active compounds.[1][2] Within the rapidly expanding field of organocatalysis, chiral secondary amines derived from the natural amino acid proline have emerged as exceptionally effective catalysts for these transformations.[3]

(S)-2-(1-Pyrrolidinyl)cyclohexanol and its closely related analogues, such as diphenylprolinol silyl ethers, are powerful organocatalysts that operate through an enamine-based activation mechanism.[3][4] These catalysts are particularly renowned for their ability to mediate the conjugate addition of aldehydes and ketones to nitroalkenes with high yields, diastereoselectivities, and enantioselectivities. The resulting γ-nitrocarbonyl compounds are versatile synthetic intermediates, readily convertible into valuable chiral building blocks like γ-amino acids and lactams.[1]

This guide provides a detailed technical overview of the mechanistic principles behind this class of catalysts and offers comprehensive, field-proven protocols for their application in the asymmetric Michael addition, tailored for researchers and professionals in synthetic chemistry and drug development.

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic efficacy of (S)-2-(1-Pyrrolidinyl)cyclohexanol and its derivatives lies in their ability to transiently and reversibly form a chiral enamine with a carbonyl donor (e.g., an aldehyde or ketone). This enamine intermediate is significantly more nucleophilic than the parent carbonyl compound, enabling it to attack the electrophilic Michael acceptor. The chiral environment provided by the catalyst's scaffold dictates the facial selectivity of the attack, leading to the formation of a new stereocenter with high fidelity.

The generally accepted catalytic cycle proceeds as follows:

  • Enamine Formation: The secondary amine of the pyrrolidine ring condenses with the carbonyl donor to form a chiral enamine intermediate. This is often the rate-determining step and can be accelerated by the presence of acidic additives.[5]

  • Michael Addition: The nucleophilic enamine attacks the β-carbon of the electron-deficient nitroalkene. The steric bulk of the catalyst (e.g., the cyclohexyl group or other substituents) effectively shields one face of the enamine, directing the nitroalkene to approach from the less hindered face, thereby controlling the stereochemical outcome.[3]

  • Iminium Ion Formation: The resulting intermediate is a nitronate and an iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace amounts of water in the reaction mixture to release the chiral γ-nitrocarbonyl product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Enamine Catalytic Cycle Catalyst Catalyst (S)-2-(1-Pyrrolidinyl)cyclohexanol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl - H₂O Carbonyl Carbonyl Donor (Ketone/Aldehyde) Carbonyl->Enamine Adduct Iminium Nitronate Intermediate Enamine->Adduct + Michael Acceptor Acceptor Michael Acceptor (Nitroalkene) Acceptor->Adduct Product γ-Nitrocarbonyl Product Adduct->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O Water->Product

Caption: Enamine catalytic cycle for the Michael addition.

Data Summary: Performance in Asymmetric Michael Additions

The following table summarizes representative results for the asymmetric Michael addition of various aldehydes and ketones to nitroolefins using prolinol-derived organocatalysts. These examples highlight the broad substrate scope and high stereoselectivities achievable with this catalyst class.

Catalyst TypeMichael DonorMichael AcceptorSolventCat. Loading (mol%)Time (h)Yield (%)d.r. (syn:anti)ee (%)Reference
L-ProlineCyclohexanoneβ-NitrostyreneDMSO20969595:520[6]
(S)-Pyrrolidine ArenesulfonamideCyclohexanoneβ-NitrostyreneNeat10249399:199[7]
Pyrrolidine-ThioureaCyclohexanoneβ-NitrostyreneWater10599>99:199[8]
Diphenylprolinol Silyl EtherPropanalβ-NitrostyreneToluene50.591 (after reduction)98:298[9]
Diphenylprolinol Silyl EtherHexanalβ-NitrostyreneToluene50.594 (after reduction)98:298[9]
(S)-Pyrrolidine TetrazolePropanalβ-NitrostyreneCH₂Cl₂10281>95:592[6]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for conducting asymmetric Michael additions using prolinol-derived catalysts. While a specific published protocol for the parent (S)-2-(1-Pyrrolidinyl)cyclohexanol is not as prevalent as for its derivatives, the following procedures for closely related and highly effective catalysts are representative and can be adapted.[10]

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is based on the highly efficient procedures developed for diphenylprolinol silyl ether catalysts, which are direct derivatives of prolinol-type structures.[4][9][11] It is a robust starting point for the use of (S)-2-(1-Pyrrolidinyl)cyclohexanol.

Materials:

  • (S)-1,1-Diphenylprolinol trimethylsilyl ether (or a similar prolinol-derived catalyst)

  • Aldehyde (e.g., propanal, hexanal)

  • Nitroalkene (e.g., (E)-β-nitrostyrene)

  • Acidic additive (e.g., 4-nitrophenol)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Methanol (for reduction step)

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nitroalkene (e.g., 1.0 equiv, 6.7 mmol, 1.0 g).

  • Addition of Reagents: Dissolve the nitroalkene in the chosen anhydrous solvent (e.g., 6 mL of toluene). Add the aldehyde (e.g., 1.5 equiv, 10.0 mmol, 0.72 mL) and the acidic additive (e.g., 0.05 equiv, 0.34 mmol, 47 mg).

  • Catalyst Addition: To the stirred solution at room temperature (or cooled to 16-20 °C), add a solution of the prolinol-derived catalyst (e.g., 0.05 equiv, 0.34 mmol, 109 mg) in the same solvent (e.g., 0.7 mL of toluene).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC). These reactions are often rapid, proceeding to completion within 30 minutes to a few hours.[9]

  • In Situ Reduction (Workup): Upon completion, cool the reaction mixture to 0 °C in an ice bath. Add methanol (e.g., 13 mL) to the flask.

  • Slowly add sodium borohydride (NaBH₄) (e.g., 1.5 equiv, 10.0 mmol, 380 mg) portion-wise, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas is evolved.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • Quenching and Extraction: Quench the reaction by slowly adding 1M aqueous HCl (e.g., 5 mL). Partially concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the remaining aqueous solution with an organic solvent (e.g., CH₂Cl₂) and water. Separate the layers and extract the aqueous layer multiple times with the organic solvent.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Determine the yield of the isolated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product, and the enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).[9]

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroalkene

This protocol provides a general method for the Michael addition of a cyclic ketone, such as cyclohexanone, to a nitroolefin, a reaction for which pyrrolidine-based catalysts are highly effective.[7][8]

Materials:

  • (S)-2-(1-Pyrrolidinyl)cyclohexanol or a derivative (e.g., pyrrolidine-thiourea)

  • Cyclic ketone (e.g., cyclohexanone)

  • Nitroalkene (e.g., (E)-β-nitrostyrene)

  • Solvent (e.g., water, brine, or an organic solvent like CH₂Cl₂)

  • Acidic additive (optional, but can be beneficial, e.g., benzoic acid)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the nitroalkene (e.g., 1.0 equiv, 0.2 mmol, 30 mg) and the catalyst (e.g., 10-20 mol%) in the chosen solvent (e.g., 1.0 mL).

  • Addition of Ketone: Add the ketone (e.g., 5-10 equiv, 1.0-2.0 mmol) to the stirred solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for the time specified by the chosen literature procedure (typically ranging from 5 to 48 hours). Monitor the reaction by TLC.

  • Workup and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product using standard analytical techniques (NMR, HPLC).

Experimental_Workflow Setup 1. Reaction Setup - Add Nitroalkene & Solvent - Add Catalyst & Additive Addition 2. Add Carbonyl Donor (Aldehyde or Ketone) Setup->Addition Reaction 3. Stir & Monitor (TLC) Addition->Reaction Workup 4. Quench & Extract - Add aq. HCl or NH₄Cl - Extract with organic solvent Reaction->Workup Purify 5. Purify - Dry, Concentrate - Column Chromatography Workup->Purify Analyze 6. Analyze - Yield, d.r. (NMR) - ee (Chiral HPLC) Purify->Analyze

Caption: General experimental workflow for organocatalyzed reactions.

Conclusion and Causality

The protocols detailed herein leverage the formation of a nucleophilic enamine intermediate from a carbonyl compound and a chiral pyrrolidine-based catalyst. The stereochemical outcome is rigorously controlled by the catalyst's chiral scaffold, which creates a sterically defined environment for the carbon-carbon bond-forming step. The reliability and high stereoselectivity of these reactions have established catalysts like (S)-2-(1-Pyrrolidinyl)cyclohexanol and its derivatives as indispensable tools in modern asymmetric synthesis. By following these detailed procedures, researchers can confidently access valuable, enantiomerically enriched γ-nitrocarbonyl compounds for a wide range of applications in pharmaceutical and materials science.

References

  • Ni, B., Zhang, Q., & Headley, A. D. (2007). Highly enantioselective Michael addition of ketones to nitroolefins catalyzed by (S)-pyrrolidine arenesulfonamide. Tetrahedron: Asymmetry, 18(12), 1443–1447.
  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 12(12), 2467-2527. [Link]

  • Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC, 2006(5), 135-143.
  • Hayashi, Y., Aratake, S., Okano, T., & Takahashi, J. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega, 6(30), 19689–19695. [Link]

  • Galea, C., & Gatt, M. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. CHIMIA International Journal for Chemistry, 68(11), 771-774.
  • Kotrusz, P., Mojzes, P., & Toma, Š. (2005). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. European Journal of Organic Chemistry, 2005(15), 3247-3251.
  • Wang, W., & Li, H. (2008). Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C2-Symmetric Pyrrolidine-based Tetraamine. Request PDF. [Link]

  • Kim, T. H., & Kim, D. Y. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry, 87(24), 16564–16574. [Link]

  • Du, J., Shuai, B., Tao, M., Wang, G., & Zhang, W. (2016). ChemInform Abstract: Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase. ChemInform, 47(26).
  • Sun, H., Zhang, D., Zhang, C., & Liu, C. (2010). Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid. Chirality, 22(9), 813–819. [Link]

  • Kilburn, J., Carley, A., & Dixon, S. (2009). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. Synthesis, 2009(15), 2509–2516.
  • Sahoo, J. (2024). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. PhD thesis. [Link]

  • Das, T., Mohapatra, S., Mishra, N. P., & Raiguru, B. P. (2021). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. ResearchGate. [Link]

  • Ban, S., Liu, Q., & Wang, R. (2016). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. Chirality, 28(11), 721–727. [Link]

  • Pasuparthy, S. D., & Maiti, B. (2022). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Request PDF. [Link]

  • Šebesta, R., & Vargová, P. (2021). Michael addition of aldehyde 6a-c to nitroalkenes 7a and 7b. ResearchGate. [Link]

  • Pasuparthy, S. D., & Maiti, B. (2022). ORGANOCATALYZED MICHAEL ADDITION REACTIONS. Request PDF. [Link]

  • Pinto, S., & Santos, M. (2023). Michael addition of cyclohexanone to trans-nitrostyrene catalyzed by CILs based on L- proline using EtOH as solvent. ResearchGate. [Link]

  • Gajdoš, M., & Mikušová, V. (2021). Organocatalytic Michael addition of aldehydes 2a–f to nitroalkene 1. ResearchGate. [Link]

  • Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252-258. [Link]

  • Shim, J. H., Cheun, S. H., Kim, H. S., & Ha, D.-C. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts, 12(2), 121. [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

Sources

An Application Guide to Enantioselective Synthesis Using (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol and its related derivatives as powerful organocatalysts in asymmetric synthesis. We delve into the fundamental principles of enamine catalysis, which underpins the efficacy of these catalysts, and offer detailed, field-tested protocols for two cornerstone transformations: the asymmetric Aldol reaction and the asymmetric Michael addition. This document is designed for researchers, chemists, and drug development professionals seeking to leverage stereoselective organocatalysis for the efficient construction of chiral molecules.

Introduction: The Rise of Proline-Derived Organocatalysts

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Organocatalysis, utilizing small, chiral organic molecules to accelerate and control chemical reactions, has emerged as a third pillar of catalysis alongside biocatalysis and metal catalysis.[1] Among the diverse families of organocatalysts, those derived from the natural amino acid L-proline are particularly distinguished.[2][3]

Proline and its derivatives operate through mechanisms that often mimic nature's own strategies, specifically the action of Class I aldolase enzymes, by employing enamine and iminium ion intermediates to facilitate stereoselective bond formation.[4][5] The catalyst at the heart of this guide, 2-(1-pyrrolidinyl)cyclohexan-1-ol , represents a sophisticated evolution of the simple proline scaffold. By grafting the core pyrrolidine moiety onto a rigid cyclohexanol backbone, this catalyst class offers a well-defined steric environment. This structural rigidity is crucial for creating a highly organized transition state, which is the key to achieving exceptional levels of stereocontrol in chemical reactions. The hydroxyl group, positioned adjacent to the pyrrolidine, can further participate in hydrogen bonding, acting as a crucial control element to lock the geometry of the transition state assembly.

This guide will explore the mechanistic underpinnings of this catalyst class and provide actionable protocols for its successful implementation in the laboratory.

Core Mechanism: The Enamine Catalytic Cycle

The remarkable efficacy of 2-(1-pyrrolidinyl)cyclohexanol derivatives in catalyzing reactions such as aldol and Michael additions stems from their ability to form a transient, nucleophilic enamine intermediate with a donor carbonyl compound (e.g., a ketone or aldehyde).[6][7] This catalytic cycle transforms a prochiral carbonyl into a chiral nucleophile, enabling a highly controlled and enantioselective attack on an electrophilic acceptor.

The cycle can be dissected into three key stages:

  • Enamine Formation: The secondary amine of the catalyst's pyrrolidine ring condenses with the donor ketone (e.g., cyclohexanone) to form a chiral enamine. This step is the cornerstone of the activation, converting the weakly nucleophilic ketone into a much more reactive species.[8] The stereochemistry of the catalyst dictates the facial selectivity of the subsequent attack.

  • Stereoselective C-C Bond Formation: The enamine, guided by the chiral scaffold of the catalyst, attacks the electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The rigid cyclohexyl group and the hydrogen-bonding hydroxyl group work in concert to block one face of the enamine, ensuring the electrophile approaches from the least hindered direction. This controlled approach, often rationalized by Zimmerman-Traxler-like transition state models, is the origin of the high enantioselectivity.[9]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the chiral product and regenerating the organocatalyst, allowing it to re-enter the catalytic cycle.

Enamine_Catalysis Catalytic Cycle of Enamine Activation cluster_cycle CAT Catalyst (2-(Pyrrolidin-1-yl)cyclohexanol) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE - H₂O CAT->ENAMINE KETO Ketone (Donor) KETO->ENAMINE IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Electrophile ENAMINE->IMINIUM EPLUS Electrophile (Acceptor) EPLUS->IMINIUM IMINIUM:e->CAT:w + H₂O - Product IMINIUM->CAT PRODUCT Chiral Product IMINIUM->PRODUCT WATER1 H₂O WATER2 H₂O Workflow Experimental Workflow: Asymmetric Michael Addition A 1. Reagent Setup - Add Catalyst, Ketone, Solvent - Stir for 15 min B 2. Reaction Initiation - Add Nitroalkene - Stir at specified temp. A->B C 3. Monitoring - Thin Layer Chromatography (TLC) B->C C->B Reaction incomplete D 4. Workup & Extraction - Quench reaction - Extract with organic solvent C->D Reaction complete E 5. Purification - Flash Column Chromatography D->E F 6. Analysis - NMR (Structure, dr) - Chiral HPLC (ee) E->F

Sources

Application Notes & Protocols: The Strategic Application of 2-(1-Pyrrolidinyl)cyclohexanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its saturated, non-planar structure provides access to three-dimensional chemical space, which is critical for specific and high-affinity interactions with biological targets. When combined with the versatile cyclohexanol framework, the resulting molecule, 2-(1-pyrrolidinyl)cyclohexanol, emerges as a highly valuable intermediate for constructing complex pharmaceutical agents. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, focusing on its role in preparing advanced precursors for drug development. We will detail synthetic protocols, explain the mechanistic rationale behind experimental choices, and present data in a clear, actionable format for researchers and scientists in the field.

Introduction: The Significance of the Pyrrolidinyl-Cyclohexanol Moiety

The strategic value of 2-(1-pyrrolidinyl)cyclohexanol in pharmaceutical synthesis stems from two core features:

  • The Pyrrolidine Nucleus: This five-membered nitrogen heterocycle is a cornerstone of modern drug design. Its presence in drugs like Procyclidine (an anticholinergic agent) and Mitiglinide (an antidiabetic drug) highlights its importance. The pyrrolidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can serve as a key binding element to target proteins.

  • The Cyclohexanol Backbone: The cyclohexanol ring provides a rigid, three-dimensional scaffold. The hydroxyl group is a versatile chemical handle, readily converted into other functional groups or used as a nucleophile or directing group. The stereochemistry of the substituents on the cyclohexanol ring is often critical for pharmacological activity, as seen in the analgesic Tramadol, where the trans isomer is the active form.

The combination of these two motifs in 2-(1-pyrrolidinyl)cyclohexanol creates a chiral building block with multiple reactive sites, enabling the synthesis of diverse and complex molecular architectures.

Core Synthetic Protocol: Preparation of (±)-2-(1-Pyrrolidinyl)cyclohexanol

The most direct synthesis of this intermediate involves the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine. The amine attacks one of the electrophilic carbons of the epoxide, leading to the trans-diaxial opening, which, after workup, yields the trans product.

Experimental Protocol 1: Synthesis of (±)-2-(1-Pyrrolidinyl)cyclohexanol

Objective: To synthesize the title compound via epoxide ring-opening.

Materials:

  • Cyclohexene oxide

  • Pyrrolidine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add cyclohexene oxide (1.0 eq) and anhydrous ethanol (50 mL).

  • Add pyrrolidine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain pure (±)-trans-2-(1-pyrrolidinyl)cyclohexanol.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Cyclohexene Oxide C Reflux in Ethanol (Nucleophilic Ring-Opening) A->C 1. Mix & Heat B Pyrrolidine B->C 1. Mix & Heat D Solvent Removal C->D 2. Cool E Liquid-Liquid Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Final Product: (±)-trans-2-(1-Pyrrolidinyl)cyclohexanol G->H 3. Isolate

Caption: Workflow for the synthesis of the target intermediate.

Application in Pharmaceutical Intermediate Synthesis

2-(1-Pyrrolidinyl)cyclohexanol is a precursor to the corresponding ketone, 2-(1-pyrrolidinyl)cyclohexanone, through oxidation. This ketone is an excellent substrate for Grignard reactions, a powerful method for forming carbon-carbon bonds. This approach is analogous to a key step in the synthesis of the analgesic Tramadol, where a Grignard reagent is added to an aminoketone.

Experimental Protocol 2: Synthesis of a Tertiary Alcohol Intermediate via Grignard Reaction

Objective: To prepare a 1-aryl-2-(1-pyrrolidinyl)cyclohexanol derivative, a common structural motif in centrally acting drugs.

Part A: Oxidation to 2-(1-Pyrrolidinyl)cyclohexanone

  • Dissolve 2-(1-pyrrolidinyl)cyclohexanol (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to stir at room temperature for 4 hours until the alcohol is consumed (monitored by TLC).

  • Filter the mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate to yield the crude ketone, which can be used directly in the next step.

Part B: Grignard Reaction

  • Prepare the Grignard reagent: In a flame-dried flask under argon, react 3-bromoanisole (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) until the magnesium is consumed.

  • Cool the freshly prepared Grignard reagent to 0°C.

  • Add a solution of 2-(1-pyrrolidinyl)cyclohexanone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting oil via column chromatography to isolate the desired tertiary alcohol, a direct analogue to the Tramadol core structure.

Data Summary: Grignard Reaction Yields
Grignard ReagentKetone SubstrateProductTypical Yield (%)
3-Methoxyphenylmagnesium bromide2-(1-Pyrrolidinyl)cyclohexanone1-(3-Methoxyphenyl)-2-(1-pyrrolidinyl)cyclohexanol75-85%
Phenylmagnesium bromide2-(1-Pyrrolidinyl)cyclohexanone1-Phenyl-2-(1-pyrrolidinyl)cyclohexanol80-90%
Cyclohexylmagnesium bromide2-(1-Pyrrolidinyl)cyclohexanone1-Cyclohexyl-2-(1-pyrrolidinyl)cyclohexanol70-80%

Role as a Chiral Auxiliary

The concept of a chiral auxiliary is a cornerstone of asymmetric synthesis. An auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. While not a classical example, the chiral nature of 2-(1-pyrrolidinyl)cyclohexanol makes it a candidate for such applications, similar to related structures like trans-2-phenyl-1-cyclohexanol.

Conceptual Application: Asymmetric Aldol Reaction
  • Esterification: The hydroxyl group of enantiomerically pure 2-(1-pyrrolidinyl)cyclohexanol is esterified with a carboxylic acid (e.g., propanoic acid).

  • Enolate Formation: The resulting chiral ester is treated with a strong base like lithium diisopropylamide (LDA) to form a chiral lithium enolate. The bulky chiral auxiliary blocks one face of the enolate.

  • Aldol Addition: The enolate is then reacted with an aldehyde. The facial blockade by the auxiliary forces the aldehyde to approach from the less hindered side, resulting in the formation of one diastereomer of the aldol adduct in excess.

  • Auxiliary Cleavage: The aldol adduct is hydrolyzed (e.g., with LiOH) to release the chiral β-hydroxy acid and recover the chiral auxiliary.

Visualization of Chiral Auxiliary Logic

G cluster_main Asymmetric Synthesis Workflow A Prochiral Substrate C Attach Auxiliary (Esterification) A->C B Chiral Auxiliary (2-(1-Pyrrolidinyl)cyclohexanol) B->C D Chiral Intermediate C->D E Diastereoselective Reaction (e.g., Aldol Addition) D->E Reagent F Diastereomeric Product Mixture E->F G Cleave Auxiliary (Hydrolysis) F->G H Enantioenriched Final Product G->H I Recovered Chiral Auxiliary G->I

Caption: Logical flow of an asymmetric synthesis using a chiral auxiliary.

Safety and Handling

Working with cyclohexanol and pyrrolidine derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Cyclohexanol: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. It is a combustible material.

    • Pyrrolidine Derivatives: Can be corrosive and cause severe skin burns and eye damage. They may be harmful if swallowed or in contact with skin.

  • Handling: Avoid breathing vapors or dust. Prevent contact with skin and eyes. Keep away from sources of ignition.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.

Conclusion

2-(1-Pyrrolidinyl)cyclohexanol is more than a simple chemical; it is a strategic tool for the synthesis of complex pharmaceutical intermediates. Its dual-component nature—a privileged pyrrolidine scaffold and a versatile cyclohexanol backbone—provides a robust platform for building molecules with significant therapeutic potential. The protocols and concepts outlined in this guide demonstrate its utility in well-established synthetic transformations, such as Grignard reactions, and highlight its potential in modern asymmetric synthesis. For researchers in drug development, mastering the application of such intermediates is essential for the efficient and innovative construction of next-generation therapeutics.

References

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.). Google Scholar.
  • Synthesis of Tramadol in Organic Chemistry. (n.d.). Prezi. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Díaz, J. L., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

  • Process for preparing tramadol hydrochloride and/or tramadol monohydrate. (2003).
  • Continuous-Flow Synthesis of Tramadol from Cyclohexanone. (2018). Request PDF. [Link]

  • A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. (2022). Nature Communications. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. (2011). Molecules. [Link]

  • Synthesis of pyrrolidinones 2a-2h via four-component reactions. (2012). ResearchGate. [Link]

  • Asymmetric Synthesis of 1-(2-Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2-Pyrroleimines. (2007). ResearchGate. [Link]

  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. (2022). Angewandte Chemie. [Link]

  • Safety D

Experimental protocol for "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Synthesis Using (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol

Introduction: The Rise of Proline-Derived Organocatalysts

In the landscape of modern synthetic chemistry, the quest for efficient, stereoselective, and environmentally benign methodologies is paramount. Organocatalysis, the use of small, chiral organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside traditional metal- and biocatalysis. At the forefront of this field are catalysts derived from the natural amino acid proline.[1][2][3] These catalysts operate through key mechanistic pathways, most notably enamine and iminium ion catalysis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

This application note focuses on (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol , a highly effective proline-derived organocatalyst. By leveraging a rigid cyclohexyl backbone and the nucleophilicity of a pyrrolidine ring, this catalyst provides a well-defined chiral environment for asymmetric transformations. We will explore the mechanistic underpinnings of its catalytic activity and provide a detailed, field-proven protocol for its application in the classic asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde.

Mechanism of Action: Enamine Catalysis in Detail

The power of 2-(1-pyrrolidinyl)cyclohexanol lies in its ability to mimic the function of natural Class I aldolase enzymes.[4] It activates a ketone or aldehyde substrate by forming a nucleophilic enamine intermediate. The entire process is a catalytic cycle, where the catalyst is regenerated at the end of each transformation.[5]

The Catalytic Cycle consists of three key stages:

  • Enamine Formation: The secondary amine of the catalyst's pyrrolidine ring condenses with a carbonyl group of the donor substrate (e.g., cyclohexanone). This reaction is typically acid-catalyzed and reversibly forms a chiral enamine, releasing one molecule of water.[6][7][8] The enamine is a significantly better nucleophile than the corresponding enol or enolate.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks the electrophilic carbonyl carbon of an acceptor substrate (e.g., an aldehyde). The stereochemical outcome of this step is dictated by the catalyst's rigid structure. The hydroxyl group on the cyclohexanol backbone plays a crucial role, forming a hydrogen bond with the aldehyde's carbonyl oxygen. This locks the transition state into a highly organized, chair-like conformation, often described by the Zimmerman-Traxler model, ensuring the enamine attacks a specific face of the aldehyde.[1][8]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by the water molecule produced in the first step. This releases the desired β-hydroxy ketone product and regenerates the active catalyst, allowing it to enter a new cycle.[5]

Enamine Catalytic Cycle Catalytic Cycle of 2-(1-Pyrrolidinyl)cyclohexanol cluster_cycle A Catalyst + Ketone B Chiral Enamine Intermediate A->B - H2O C Stereodetermining Transition State B->C + Aldehyde D Iminium Ion C->D C-C Bond Formation D->A + H2O - Aldol Product Regeneration Product β-Hydroxy Ketone (Aldol Adduct) D->Product Hydrolysis Ketone Ketone (e.g., Cyclohexanone) Ketone->A Catalyst (1R,2R)-2-(1-Pyrrolidinyl) cyclohexanol Catalyst->A Aldehyde Aldehyde (Electrophile) Aldehyde->C

Caption: The enamine catalytic cycle for the asymmetric aldol reaction.

Application Protocol: Asymmetric Aldol Reaction

This protocol details the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark reaction for evaluating catalyst performance.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol>98%Commercially AvailableCatalyst
CyclohexanoneReagent Grade, >99%Commercially AvailableMust be freshly distilled to remove water and acidic impurities.
4-NitrobenzaldehydeReagent Grade, >99%Commercially AvailableAldehyde acceptor.
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Commercially AvailableReaction solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Saturated NH4Cl SolutionPrepared in-houseFor quenching the reaction.
Brine (Saturated NaCl)Prepared in-houseFor washing.
Anhydrous MgSO4 or Na2SO4Commercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Procedure

Experimental_Workflow start Start reagents 1. Reagent Preparation - Add catalyst and aldehyde to flask. - Add anhydrous DMSO. start->reagents addition 2. Substrate Addition - Add freshly distilled cyclohexanone. reagents->addition reaction 3. Reaction - Stir at room temperature for 24-48h. - Monitor by TLC. addition->reaction quench 4. Quenching - Add sat. aq. NH4Cl solution. reaction->quench extract 5. Extraction - Extract with Ethyl Acetate (3x). quench->extract wash 6. Washing - Wash combined organic layers with brine. extract->wash dry 7. Drying & Concentration - Dry over MgSO4. - Concentrate in vacuo. wash->dry purify 8. Purification - Purify via silica gel chromatography. dry->purify analyze 9. Analysis - Characterize by 1H NMR, 13C NMR. - Determine ee% by chiral HPLC. purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the organocatalyzed aldol reaction.

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol (34 mg, 0.2 mmol, 20 mol%) and 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

    • Causality Note: DMSO is an excellent solvent for this reaction, as it effectively solvates the intermediates and promotes the desired catalytic turnover. Anhydrous conditions are critical to prevent premature hydrolysis of the enamine intermediate.

  • Nucleophile Addition: Add freshly distilled cyclohexanone (0.52 mL, 5.0 mmol, 5.0 equiv) to the reaction mixture dropwise.

    • Causality Note: Using an excess of the ketone component pushes the enamine formation equilibrium forward and ensures the aldehyde is fully consumed.[9]

  • Reaction Monitoring: Seal the flask and stir the reaction vigorously at room temperature (approx. 25 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

  • Work-up:

    • Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.

  • Analysis:

    • Characterize the product's structure and purity using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results & Performance

The performance of proline-derived catalysts is highly dependent on the substrates and reaction conditions. For the reaction of cyclohexanone with various aromatic aldehydes, high yields and excellent stereoselectivities are commonly achieved.

Aldehyde SubstrateTypical Yield (%)Typical dr (anti:syn)Typical ee% (anti)Reference
4-Nitrobenzaldehyde73 - 99%9:1 - >20:1>99%[9]
4-Bromobenzaldehyde~95%~4:1~98%[9]
Benzaldehyde~85%~4:1~96%[9]
2-Naphthaldehyde~91%>20:1>99%[9]

Note: Diastereoselectivity (dr) and enantioselectivity (ee) can be influenced by temperature and the presence of additives.[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Wet reagents/solvent. 3. Impure cyclohexanone (e.g., contains cyclohexanone peroxide).1. Use a fresh batch of catalyst. 2. Ensure all reagents and solvents are anhydrous. 3. Use freshly distilled cyclohexanone.
Low Enantioselectivity (ee%) 1. Reaction temperature is too high. 2. Racemization via a background uncatalyzed reaction. 3. Incorrect catalyst enantiomer used.1. Lower the reaction temperature to 0 °C or -20 °C (may require longer reaction time). 2. Decrease catalyst loading if a high background reaction is suspected. 3. Verify the catalyst's stereochemistry.
Low Diastereoselectivity (dr) 1. Solvent effects. 2. Presence of acidic or basic impurities.1. Screen other polar aprotic solvents (e.g., NMP, DMF). 2. The addition of a weak acid co-catalyst can sometimes improve diastereoselectivity.[10]
Side Product Formation 1. Self-condensation of cyclohexanone. 2. Dehydration of the aldol product.1. Ensure slow addition of cyclohexanone. 2. Use a milder work-up procedure; avoid strong acids or bases.

Conclusion

(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol is a robust and highly selective organocatalyst for asymmetric synthesis. Its mechanism, rooted in the principles of enamine catalysis, provides a reliable method for constructing chiral molecules with high stereocontrol. The protocol provided herein for the asymmetric aldol reaction serves as a foundational template that can be adapted for a wide range of ketone donors and aldehyde acceptors, making this catalyst a valuable tool for researchers in both academic and industrial drug development settings.

References

  • Wikipedia. Proline organocatalysis. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

  • Polshettiwar, V., & Khan, F. A. K. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108-1140. [Link]

  • Khan, F. A. K., & Polshettiwar, V. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate. [Link]

  • Pellizzoni, M., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(19), 5935. [Link]

  • Inomata, K., et al. (2022). Asymmetric Intramolecular Aldol Reactions Mediated by Chiral Triamines Bearing a Pyrrolidine Scaffold to Provide a Wieland–Miescher Ketone. ResearchGate. [Link]

  • Gurka, A. A. (2020). New Mechanistic Approach in the Enamine-Based Asymmetric Organocatalysis. ResearchGate. [Link]

  • Allemann, C., et al. (2013). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 46(25), 4494-4513. [Link]

  • Ishihara, K., et al. (2005). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Tetrahedron, 61(26), 6163-6171. [Link]

  • Wang, W., et al. (2005). Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts. Chemical Communications, (42), 5301-5303. [Link]

  • University of California, Irvine. Enamine Catalysis. [Link]

  • Pearson Education. Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. [Link]

  • Ferraz, H., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(23), 8561. [Link]

  • YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. [Link]

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Application Note: A Scalable Protocol for the Synthesis of 2-(1-Pyrrolidinyl)cyclohexanol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol, a valuable β-amino alcohol intermediate for research and drug development. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, making its derivatives, such as the title compound, of significant interest.[1] The presented method is based on the nucleophilic ring-opening of cyclohexene oxide by pyrrolidine, a robust and atom-economical reaction. We detail a catalyst-free approach using a water-based solvent system, which is both environmentally benign and conducive to scale-up.[2][3] This guide includes a step-by-step protocol for a multi-gram scale synthesis, purification strategies, safety considerations, and the underlying chemical principles, designed for researchers in both academic and industrial settings.

Introduction and Scientific Principle

β-Amino alcohols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of biologically active molecules, including pharmaceuticals and chiral auxiliaries.[4][5] The target molecule, 2-(1-pyrrolidinyl)cyclohexanol, combines the key features of a secondary alcohol and a tertiary amine within a cyclohexyl framework, making it a useful building block for creating more complex molecular architectures.

The synthesis is achieved through the aminolysis of an epoxide, one of the most direct and efficient methods for preparing β-amino alcohols.[4][6] In this reaction, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the cyclohexene oxide ring. This attack proceeds via an SN2 mechanism, leading to a trans-diaxial opening of the epoxide ring, which results in the exclusive formation of the trans-2-(1-pyrrolidinyl)cyclohexanol diastereomer.[4]

The use of water as a solvent is a key feature of this protocol. It not only serves as a green solvent but can also facilitate the reaction by stabilizing the transition state through hydrogen bonding, often obviating the need for a catalyst.[2] This approach has been successfully applied to the gram-scale synthesis of other β-amino alcohols, demonstrating its scalability and efficiency.[2][3]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on a carbon of the epoxide ring, followed by protonation of the resulting alkoxide.

G r1 Cyclohexene Oxide r1->p1 r2 Pyrrolidine r2->p1 int1 Transition State (Zwitterionic Intermediate) int1->p2 Proton Transfer (from H₂O) prod 2-(1-Pyrrolidinyl)cyclohexanol p1->int1 Nucleophilic Attack p2->prod

Caption: Reaction mechanism for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 0.5 mole scale, yielding approximately 85 grams of the final product.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )Amount (moles)Amount (mass/vol)Properties
Cyclohexene Oxide286-20-498.140.5049.1 g (51.1 mL)Flammable, Irritant
Pyrrolidine123-75-171.120.7553.3 g (61.7 mL)Flammable, Corrosive[7]
Deionized Water7732-18-518.02-500 mL-
Diethyl Ether60-29-774.12-~1 LHighly Flammable
Sodium Hydroxide (NaOH)1310-73-240.00-As 2M solutionCorrosive
Hydrochloric Acid (HCl)7647-01-036.46-As 2M solutionCorrosive
Anhydrous MgSO₄7487-88-9120.37-~20 gDesiccant

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with nitrogen inlet

  • Heating mantle with temperature controller and thermocouple

  • 2 L separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Assemble 2L Reactor (Flask, Stirrer, Condenser) charge 2. Charge Pyrrolidine and Water setup->charge add 3. Add Cyclohexene Oxide (dropwise) charge->add react 4. Heat to 75°C (Monitor for 12-16h) add->react cool 5. Cool to RT react->cool extract 6. Acid-Base Extraction (HCl / NaOH) cool->extract dry 7. Dry Organic Phase (MgSO₄) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate distill 9. Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Overall workflow for the scale-up synthesis and purification.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a thermocouple connected to the temperature controller. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with pyrrolidine (53.3 g, 0.75 mol) and deionized water (500 mL). Begin stirring to form a homogeneous solution.

  • Substrate Addition: Slowly add cyclohexene oxide (49.1 g, 0.50 mol) to the stirred solution over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approximately 75-80°C) using the heating mantle.[3] Maintain this temperature and allow the reaction to proceed for 12-16 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclohexene oxide.

  • Cooling and Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Extraction:

    • Transfer the reaction mixture to the 2 L separatory funnel.

    • Add 250 mL of diethyl ether and shake. Separate the layers and discard the aqueous phase.

    • Wash the organic layer with 2M HCl (2 x 200 mL). The product and excess pyrrolidine will move into the aqueous acidic layer. Combine the acidic aqueous extracts.

    • Cool the combined aqueous layer in an ice bath and slowly basify by adding 2M NaOH until the pH is >12.

    • Extract the liberated amino alcohol from the basic aqueous phase with diethyl ether (3 x 250 mL).

  • Drying and Concentration:

    • Combine the organic extracts from the previous step.

    • Dry the combined organic phase over anhydrous magnesium sulfate, then filter.

    • Remove the diethyl ether using a rotary evaporator to yield the crude 2-(1-pyrrolidinyl)cyclohexanol as an oil.

  • Purification:

    • Set up the vacuum distillation apparatus.

    • Distill the crude oil under reduced pressure. The product is expected to distill at approximately 105-110°C at 5 mmHg.

    • Collect the pure fraction. The expected yield is 70-80%.

Safety and Hazard Management

All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • Cyclohexene Oxide: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7]

  • Diethyl Ether: Extremely flammable. May form explosive peroxides.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Cause severe burns. Handle with extreme care, especially during neutralization steps which are exothermic.

Dispose of all chemical waste according to institutional and local regulations.

Characterization and Expected Results

The final product should be a colorless to pale yellow oil. Purity should be assessed by GC-MS and NMR spectroscopy.

  • Expected Yield: 59 - 68 g (70 - 80%)

  • ¹H NMR (CDCl₃): Chemical shifts (δ) should be consistent with the structure of trans-2-(1-pyrrolidinyl)cyclohexanol. Key signals include multiplets for the cyclohexyl protons, multiplets for the pyrrolidine protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (CDCl₃): Expected signals around δ 75 (C-OH), δ 68 (C-N), δ 50 (N-CH₂), and various signals for the remaining cyclohexyl and pyrrolidinyl carbons.

  • Mass Spectrometry (EI): M⁺ peak at m/z = 169, with characteristic fragmentation patterns.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Insufficient reaction time or temperature.Extend reaction time and monitor by GC/TLC. Ensure internal temperature reaches 75°C.
Formation of Byproducts Reaction temperature too high.Maintain strict temperature control. Ensure slow addition of cyclohexene oxide to manage exotherm.
Low Yield after Work-up Incomplete extraction; pH not sufficiently basic.Ensure pH of the aqueous layer is >12 before extraction. Perform an additional extraction of the aqueous layer.
Product is Discolored Impurities from starting materials or thermal decomposition.Ensure starting materials are pure. Avoid overheating during distillation.

References

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at: [Link]

  • Redman, A. M., & Dumas, J. (2002). Scale-Up of the Preparation of (1R,2R,4S)-1-Methyl-4-(1-methylethenyl)-2-(4-morpholinyl)cyclohexanol. Organic Process Research & Development, 6(4), 418-420. Available at: [Link]

  • Kaur, N. (2015). Evolution of Epoxides to Synthesize beta-amino Alcohols. ResearchGate. Available at: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Chemical Sci Rev Lett, 6(22), 929-940. Available at: [Link]

  • Li, G., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(18), 4253. Available at: [Link]

  • Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(80), 14848-14851. Available at: [Link]

Sources

The Pivotal Role of 2-(1-Pyrrolidinyl)cyclohexanol Scaffolds in Advancing Multi-Component Reaction Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Player in Complex Molecular Architecture

In the landscape of modern synthetic organic chemistry, the quest for efficiency, atom economy, and molecular complexity has led to the ascendancy of multi-component reactions (MCRs). These elegant one-pot transformations, where three or more reactants combine to form a single product, have become indispensable tools in drug discovery and materials science.[1][2][3] Central to the success of many MCRs is the strategic use of organocatalysts that can orchestrate a cascade of bond-forming events with high stereocontrol. Among these, derivatives of pyrrolidine have demonstrated exceptional utility. This application note delves into the multifaceted role of the "Cyclohexanol, 2-(1-pyrrolidinyl)-" scaffold and its conceptual precursors in MCR methodologies. While not always the final product, the in-situ generation of related enamine intermediates from cyclohexanone and pyrrolidine-based catalysts is a cornerstone of numerous powerful MCRs. We will explore the underlying mechanistic principles, provide detailed protocols for key reactions, and showcase the power of this chemical motif in constructing complex molecular frameworks.

The Heart of the Matter: Enamine Catalysis with Cyclohexanone and Pyrrolidine

The journey into the utility of the 2-(1-pyrrolidinyl)cyclohexanol scaffold in MCRs begins with the fundamental reaction between cyclohexanone and a secondary amine catalyst, typically a pyrrolidine derivative. This acid-catalyzed condensation reaction generates a highly reactive enamine intermediate.[4][5][6] This enamine is the linchpin of a vast array of subsequent transformations, acting as a potent nucleophile that can engage with various electrophiles in a stereocontrolled manner.

The general mechanism for the formation of the key enamine intermediate is depicted below:

G cluster_0 Enamine Formation Cyclohexanone Cyclohexanone Protonated_Carbonyl Protonated Carbonyl Cyclohexanone->Protonated_Carbonyl H+ Pyrrolidine Pyrrolidine (Catalyst) Carbinolamine Carbinolamine Intermediate Protonated_Carbonyl->Carbinolamine + Pyrrolidine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H2O Enamine Enamine Iminium_Ion->Enamine - H+ H3O H3O+ H2O H2O H_plus H+ H2O_out H2O

Caption: Acid-catalyzed formation of an enamine from cyclohexanone and pyrrolidine.

This enamine's heightened nucleophilicity at the α-carbon, compared to the corresponding enolate, allows it to participate in a variety of MCRs under mild conditions. The chirality of many pyrrolidine-based catalysts is effectively transferred during these reactions, leading to products with high enantiomeric excess.

Application in Asymmetric Michael Addition MCRs

One of the most powerful applications of this enamine-based strategy is in asymmetric Michael additions, which often form the initial step of a multi-component cascade. The reaction of cyclohexanone with a chiral pyrrolidine catalyst generates a chiral enamine that can add to a Michael acceptor, such as a nitroolefin, with high diastereo- and enantioselectivity.

A representative example is the Michael addition of cyclohexanone to nitroolefins, catalyzed by a chiral pyrrolidine-thiourea bifunctional organocatalyst.[7] In this system, the pyrrolidine moiety forms the enamine, while the thiourea group activates the nitroolefin through hydrogen bonding, leading to a highly organized transition state.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • Cyclohexanone (freshly distilled)

  • trans-β-Nitrostyrene

  • Chiral Pyrrolidine-Thiourea Catalyst (e.g., (S)-N-(2-(pyrrolidin-2-yl)ethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of trans-β-nitrostyrene (0.25 mmol, 1.0 equiv) in toluene (0.5 mL) at room temperature, add the chiral pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%).

  • Add cyclohexanone (0.5 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

EntryMichael AcceptorCatalyst Loading (mol%)SolventYield (%)dree (%)
1trans-β-Nitrostyrene20Toluene9595:598
22-Nitrostyrene20Toluene9296:497
3(E)-Nitropent-1-ene20Toluene8894:695

Data synthesized from representative literature.[7]

Domino Reactions: Building Complexity from a Single MCR Event

The true power of the 2-(1-pyrrolidinyl)cyclohexanol scaffold's conceptual framework is realized in domino or cascade reactions. The initial MCR product can undergo subsequent intramolecular transformations, rapidly building molecular complexity from simple starting materials. A notable example is the one-pot synthesis of highly functionalized cyclohexanes bearing multiple stereocenters.[8]

This process can involve an initial organocatalytic Michael addition followed by a base-catalyzed domino Michael-Knoevenagel-type 1,2-addition sequence.[8]

G cluster_0 Domino MCR Sequence Start Cyclohexanone + Pyrrolidine Catalyst + Michael Acceptor 1 Michael_Adduct Chiral Michael Adduct Start->Michael_Adduct Asymmetric Michael Addition Domino_Start Michael Adduct + Michael Acceptor 2 + Base Michael_Adduct->Domino_Start Intermediate Domino Intermediate Domino_Start->Intermediate Michael Addition Final_Product Functionalized Cyclohexane Intermediate->Final_Product Intramolecular Cyclization

Caption: A generalized workflow for a domino MCR initiated by a Michael addition.

Mechanistic Insights and the Role of Stereocontrol

The stereochemical outcome of these MCRs is dictated by the chiral environment created by the organocatalyst. In the case of proline-derived catalysts, the carboxylic acid group can act as a Brønsted acid to activate the electrophile, while the secondary amine forms the nucleophilic enamine. This dual activation model, often depicted as a Zimmerman-Traxler-like transition state, explains the high levels of stereoselectivity observed.

For bifunctional catalysts, such as the pyrrolidine-thiourea derivatives, the non-covalent interactions between the catalyst and the substrates play a crucial role in orienting the reactants for a highly stereoselective transformation.[7]

Conclusion and Future Outlook

The conceptual framework surrounding "Cyclohexanol, 2-(1-pyrrolidinyl)-" and its related enamine intermediates represents a cornerstone of modern organocatalytic multi-component reactions. The ability to generate these highly reactive and stereochemically defined nucleophiles in situ from readily available starting materials has opened up new avenues for the efficient synthesis of complex molecules. The principles discussed herein are not limited to the specific examples provided but can be extended to a wide range of MCRs, including Mannich reactions, aldol reactions, and other cascade processes. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the development of new MCR methodologies based on this versatile scaffold will undoubtedly play a pivotal role in shaping the future of synthetic chemistry.

References

  • Homework.Study.com. Cyclohexanone reacts with pyrrolidine to form an enamine intermediate. This reaction is done in... Available from: [Link]

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  • Chemistry & Biology Of Multicomponent Reactions. PMC. Available from: [Link]

  • Xu, D., et al. Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. 2007. Available from: [Link]

  • Chegg.com. Solved a) The reaction between cyclohexanone and pyrrolidine. Available from: [Link]

  • Asymmetric Synthesis of Functionalized Cyclohexanes Bearing Five Stereocenters via a One-Pot Organocatalytic Michael-Michael-1,2-addition Sequence. PubMed. 2014. Available from: [Link]

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  • Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. ResearchGate. Available from: [Link]

  • Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. PubMed. 2025. Available from: [Link]

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  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Google.
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  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. NIH. 2024. Available from: [Link]

  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC. 2025. Available from: [Link]

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  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available from: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH. Available from: [Link]

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  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. 2011. Available from: [Link]

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  • Organocatalytic enamine-activation of cyclopropanes for highly stereoselective formation of cyclobutanes. PubMed. 2017. Available from: [Link]

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Application Note: Enhancing Catalytic Activity of 2-(1-Pyrrolidinyl)cyclohexanol Scaffolds via Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral 1,2-amino alcohol scaffold, exemplified by 2-(1-pyrrolidinyl)cyclohexanol, is a cornerstone in asymmetric catalysis, particularly for carbon-carbon bond-forming reactions like the addition of dialkylzinc reagents to aldehydes.[1][2] While the parent compound exhibits notable catalytic activity, its performance can be significantly enhanced through strategic derivatization. This application note details proven protocols for modifying the hydroxyl group of the 2-(1-pyrrolidinyl)cyclohexanol core. We present methodologies for O-silylation and O-alkylation, explain the mechanistic rationale for the observed improvements in enantioselectivity and reaction rates, and provide a standardized protocol for evaluating catalyst performance in a benchmark reaction.

Introduction: The Privileged Scaffold and the Need for Optimization

Chiral 1,2-amino alcohols are a privileged class of ligands and organocatalysts in asymmetric synthesis.[3] Their utility stems from the presence of two adjacent heteroatoms—a nitrogen within the pyrrolidine ring and a hydroxyl group—which can effectively chelate to a metal center, creating a rigid, well-defined chiral environment. The 2-(1-pyrrolidinyl)cyclohexanol scaffold, derived from the proline chiral pool, has been successfully employed in numerous transformations, most notably the enantioselective addition of organozinc reagents to carbonyl compounds.[2][4]

The catalytic cycle, particularly for diethylzinc addition to an aldehyde, is generally understood to involve the formation of a dimeric zinc-amino alkoxide complex.[4] The aldehyde substrate coordinates to one of the zinc centers, and the chiral ligand environment dictates the facial selectivity of the subsequent alkyl group transfer. However, the efficacy of the parent catalyst can be limited by factors such as catalyst aggregation, suboptimal steric shielding of the transition state, and moderate reaction rates.

Derivatization of the hydroxyl group offers a powerful and straightforward strategy to address these limitations. By introducing sterically demanding or electronically modulating substituents, it is possible to fine-tune the catalyst's properties to achieve superior performance. This guide provides researchers with the rationale and step-by-step protocols to synthesize and evaluate these enhanced catalytic systems.

Rationale for Derivatization: Tuning Steric and Electronic Properties

The primary goal of derivatizing the hydroxyl group is to manipulate the steric and electronic environment around the active catalytic center.

2.1. Steric Hindrance for Enhanced Enantioselectivity: By replacing the hydroxyl proton with a bulky group, such as a trialkylsilyl ether, we can increase the steric congestion around the catalytic pocket. This enhanced steric hindrance more effectively blocks one face of the prochiral aldehyde substrate, leading to a more organized and diastereomerically favored transition state. The result is a significant improvement in the enantiomeric excess (ee) of the product alcohol. Jørgensen and Hayashi's work on diarylprolinol silyl ethers highlighted this as a highly effective strategy in organocatalysis.[5]

2.2. Electronic Tuning for Rate Acceleration: Modification of the hydroxyl group also alters the electronic properties of the oxygen atom. Converting the alcohol to an ether, for instance, can influence the Lewis acidity of the coordinated zinc atom and the stability of the catalytic complex. This can prevent catalyst deactivation pathways and, in many cases, lead to an increase in the reaction rate or turnover number (TON).

The following diagram illustrates the general catalytic cycle for diethylzinc addition, highlighting where the derivatized group (R') exerts its steric and electronic influence.

Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Catalytic Loop Ligand Ligand-OH (Amino Alcohol) ActiveCat Active Catalyst [(Ligand-O-ZnEt)₂] Ligand->ActiveCat + 2 ZnEt₂ - 2 Ethane ZnEt2_1 ZnEt₂ Coord Substrate Coordination (Aldehyde binds to Zn) ActiveCat->Coord + R'CHO TS Transition State (R' group directs facial selectivity) Coord->TS Alkyl Transfer Prod_Complex Product Complex (Zinc Alkoxide) TS->Prod_Complex Release Product Release Prod_Complex->Release + ZnEt₂ Release->ActiveCat - Product-ZnEt caption Fig. 1: Catalytic cycle for diethylzinc addition. Workflow start Start: Inert Atmosphere prep_cat Prepare Catalyst Solution (Ligand in Toluene) start->prep_cat add_zn Add Diethylzinc (1.0 M in Hexanes) Stir 30 min prep_cat->add_zn cool Cool to 0 °C add_zn->cool add_ald Add Benzaldehyde (Substrate) cool->add_ald react Stir at 0 °C for 12-24h (Monitor by TLC) add_ald->react quench Quench Reaction (Add 1 M HCl) react->quench workup Aqueous Workup (Extraction with EtOAc) quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, Chiral HPLC/GC for ee) purify->analyze end End analyze->end caption Fig. 2: Workflow for catalytic evaluation.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in (S)-2-(pyrrolidin-2-yl)cyclohexan-1-ol Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting asymmetric reactions catalyzed by proline-derived organocatalysts, with a specific focus on "Cyclohexanol, 2-(1-pyrrolidinyl)-" derivatives. This guide is designed for researchers, scientists, and drug development professionals experiencing suboptimal stereochemical control in their synthetic preparations. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve issues of low enantioselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low enantioselectivity.

Q1: What are the most frequent causes of low enantiomeric excess (e.e.) in my reaction?

Low e.e. is typically not due to a single factor but a combination of issues. The most common culprits are:

  • Impurity of Reagents: Trace amounts of water, acid, or base can disrupt the catalytic cycle.

  • Suboptimal Solvent Choice: The polarity and protic nature of the solvent dramatically influence the transition state, affecting stereochemical induction.[1][2]

  • Incorrect Temperature: Temperature affects reaction kinetics and the energy difference between diastereomeric transition states.

  • Catalyst Degradation or Impurity: The catalyst must be of high purity and handled correctly to maintain its efficacy.

  • Uncatalyzed Background Reaction: If the reaction proceeds without the catalyst, this non-selective pathway will erode the overall e.e.

Q2: How critical is the purity of the catalyst, substrates, and reagents, especially water content?

Purity is paramount. Proline-derived catalysts operate through a delicate catalytic cycle involving enamine intermediates.[3][4][5]

  • Water: The role of water is complex and reaction-dependent. While strictly anhydrous conditions are often a starting point, controlled addition of small amounts of water can sometimes be beneficial. It can prevent the catalyst from being sequestered into inactive off-cycle species like oxazolidinones and accelerate product turnover.[6][7] However, excess water can hydrolyze the key enamine intermediate, promoting the uncatalyzed background reaction and lowering e.e.[6]

  • Acidic/Basic Impurities: These can interfere with the catalyst's acidic carboxyl group (in proline) or hydroxyl group (in the cyclohexanol derivative), which are crucial for activating the electrophile and stabilizing the transition state through hydrogen bonding.[4][8]

Q3: Can the reaction solvent significantly impact the enantiomeric excess (e.e.)?

Absolutely. The solvent's properties directly influence the conformation and stability of the stereodetermining transition state.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are often effective because they can dissolve the catalyst and substrates while minimizing unwanted proton-transfer side reactions.[2]

  • Protic Solvents: Protic solvents like methanol can compete with the catalyst for hydrogen bonding with the substrate, potentially disrupting the organized transition state required for high selectivity.[9]

  • Non-polar Solvents: While standard proline is often insoluble or ineffective in non-polar solvents, specifically designed derivatives may show high selectivity in solvents like toluene.[10][11] A solvent screen is a critical first step in optimization.

Q4: How does catalyst loading influence enantioselectivity?

Catalyst loading can affect e.e. in several ways. While one might assume more catalyst is always better, this is not necessarily true.

  • Low Loading: Insufficient catalyst may lead to a slow reaction, allowing the uncatalyzed, non-selective background reaction to become significant, thus reducing the e.e.

  • High Loading: In some systems, high catalyst concentrations can lead to the formation of catalyst aggregates, which may have different (and potentially lower) selectivity than the monomeric species.[12] While often necessary for acceptable reaction rates[13][14], excessively high loadings (e.g., >30 mol%) are generally undesirable and may indicate a suboptimal reaction environment.

Part 2: In-Depth Troubleshooting Guides

Follow this logical workflow to diagnose and resolve poor enantioselectivity.

Guide 1: Verifying Reagent and Catalyst Integrity

The foundation of a successful asymmetric reaction is the quality of your starting materials.

Troubleshooting Logic:

start Low e.e. Observed purity Step 1: Assess Purity of All Components start->purity catalyst Catalyst Purity Check (NMR, Chiral HPLC) purity->catalyst Is catalyst pure? substrate Substrate / Reagent Purity (NMR, Karl Fischer for H2O) purity->substrate Are substrates pure? solvent Solvent Quality (Use fresh, anhydrous grade) purity->solvent Is solvent high quality? catalyst->substrate Yes repurify_cat Action: Repurify or replace catalyst. catalyst->repurify_cat No substrate->solvent Yes repurify_sub Action: Purify substrates (distill, recrystallize). substrate->repurify_sub No replace_sol Action: Use fresh bottle of anhydrous solvent. solvent->replace_sol No next_step Proceed to Reaction Parameter Optimization solvent->next_step Yes repurify_cat->purity repurify_sub->purity replace_sol->purity

Caption: Logic Tree for Reagent Purity Assessment.

Step-by-Step Protocol: Reagent Purification

  • Catalyst: Confirm the catalyst's identity and purity via ¹H NMR and compare it to a reference spectrum. If its enantiopurity is in doubt, analyze it by chiral HPLC or SFC.

  • Aldehyde/Electrophile: Aldehydes are prone to oxidation to carboxylic acids. Purify by distillation or filtration through a short plug of silica gel immediately before use.

  • Ketone/Nucleophile: Purify by distillation. Ensure it is dry, as ketones can contain significant amounts of water.

  • Solvent: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Avoid using solvents that have been stored for long periods after opening.

  • Water Titration: For critical reactions, determine the water content of your substrates and solvent using Karl Fischer titration to establish a baseline.

Guide 2: Systematic Reaction Parameter Optimization

Once reagent quality is assured, systematically optimize the reaction conditions. Test one variable at a time.

Workflow for Optimization:

start High-Purity Reagents solvent Screen Solvents (e.g., DMSO, CH3CN, Toluene, THF) start->solvent temp Optimize Temperature (e.g., RT, 0°C, -20°C) solvent->temp Best solvent identified loading Vary Catalyst Loading (e.g., 5, 10, 20 mol%) temp->loading Optimal temp. found water Screen Water Additive (0 to 5 equivalents) loading->water Optimal loading found result High e.e. Achieved water->result

Caption: Workflow for Reaction Parameter Optimization.

Data-Driven Optimization: Summarize your experimental results in a table to easily compare outcomes and make informed decisions for subsequent experiments.

EntrySolventTemp (°C)Cat. (mol%)H₂O (eq.)Yield (%)e.e. (%)
1CH₂Cl₂252006545
2Toluene252007062
3DMSO252009588
4DMSO02008094
5DMSO01007593
6DMSO0101.08596

Table 1: Example of an optimization table for a model aldol reaction. This systematic approach identifies DMSO at 0°C with 10 mol% catalyst and 1 eq. of water as the optimal conditions.

Guide 3: Mechanistic Considerations

Understanding the "why" can help you rationalize unexpected results. The catalyst operates via an enamine mechanism , analogous to Class I aldolase enzymes.[4][8]

Simplified Catalytic Cycle:

cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Inhibition Cat Catalyst (R₂NH) Enamine Enamine Intermediate (Key Nucleophile) Cat->Enamine + Ketone - H₂O Oxazolidinone Oxazolidinone (Inactive Species) Cat->Oxazolidinone + Ketone or Aldehyde (Parasitic Equilibrium) Ketone Ketone (Nucleophile) TS Stereodetermining Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium Iminium Ion TS->Iminium Hydrolysis Hydrolysis (+H₂O) Iminium->Hydrolysis Hydrolysis->Cat Regenerates Catalyst Product Aldol Product (Chiral) Hydrolysis->Product Oxazolidinone->Cat

Caption: Simplified Enamine Catalytic Cycle and Off-Cycle Inhibition.

The key to high enantioselectivity is favoring the formation of one diastereomeric transition state (TS) over the other. The bulky cyclohexyl group and the pyrrolidine ring create a specific chiral environment. The hydroxyl group on the cyclohexanol moiety can act as a hydrogen-bond donor, activating the aldehyde electrophile and locking it into a specific orientation during the C-C bond formation.[4][15] Any factor that disrupts this highly organized assembly (e.g., a competing solvent, impurities) will lower the enantioselectivity.

Part 3: Essential Experimental Protocols

Protocol A: General Procedure for a Model Aldol Reaction

This protocol provides a robust starting point for optimization.

  • To a dry vial under an inert atmosphere (N₂ or Argon), add the catalyst (e.g., (1S,2S)-2-(pyrrolidin-2-yl)cyclohexan-1-ol, 0.1 mmol, 10 mol%).

  • Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 eq.).

  • Add the solvent (e.g., anhydrous DMSO, 2.0 mL).

  • Stir the mixture for 5 minutes at the desired temperature (e.g., 0°C).

  • Add the ketone (e.g., cyclohexanone, 2.0 mmol, 2.0 eq.) dropwise over 5 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Chiral HPLC Method for Determining Enantiomeric Excess

Accurate determination of e.e. is crucial.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of aldol products.[16][17] Common columns include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[18] Small amounts of an additive like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape.[18]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (approx. 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks.

  • Calculation: Enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

  • Validation: To confirm peak identity, inject a sample of the racemic product, which should show two peaks of approximately equal area.

References

  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. ResearchGate.

  • Asymmetric Enamine Catalysis. ACS Chemical Reviews.

  • Proline-catalyzed aldol reactions. Wikipedia.

  • New mechanistic studies on the proline-catalyzed aldol reaction. PNAS.

  • Influence of catalysts loading on enantioselectivities. ResearchGate.

  • Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. NIH National Library of Medicine.

  • Crystal structures of proline-derived enamines. PNAS.

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions. ResearchGate.

  • Proline‐Catalyzed Ketone—Aldehyde Aldol Reactions Are Accelerated by Water. ResearchGate.

  • New mechanistic studies on the proline-catalyzed aldol reaction. PNAS.

  • Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. ACS The Journal of Organic Chemistry.

  • Solvent-Induced Enantioselectivity. ChemistryViews.

  • Effects of catalyst loading on enantioselectivity. ResearchGate.

  • Application of Biobased Solvents in Asymmetric Catalysis. NIH National Library of Medicine.

  • Effect of catalyst loading on enantioselectivity. ResearchGate.

  • Proline as an Asymmetric Organocatalyst. Google Books.

  • A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate.

  • Heterogeneous organocatalysis: the proline case. RSC Publishing.

  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.

  • Improving enantioselectivity via rationally tuning electronic effect of catalysts in the organocatalytic asymmetric aldol reaction. ResearchGate.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. MDPI.

  • Chiral HPLC Column. Phenomenex.

  • HPLC Chiral Columns. Element Lab Solutions.

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

Sources

Side reactions and byproduct formation in "Cyclohexanol, 2-(1-pyrrolidinyl)-" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

I. Overview of the Synthesis

The synthesis of 2-(1-pyrrolidinyl)cyclohexanol is a common transformation in organic chemistry, often utilized in the development of pharmaceutical intermediates and fine chemicals. A prevalent and efficient method involves the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine. This reaction typically proceeds under mild conditions and can afford the desired product in good yield.

However, as with any chemical synthesis, side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce the overall yield. Understanding these potential pitfalls is crucial for successful and efficient synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-(1-pyrrolidinyl)cyclohexanol, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower yield of 2-(1-pyrrolidinyl)cyclohexanol than expected. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to a low yield. Let's break down the most common culprits and their remedies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction is stirred for a sufficient duration. If the reaction stalls, a slight increase in temperature or the addition of a catalyst might be necessary.

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.

    • Solution: The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, consider moderately increasing the temperature (e.g., to 40-50 °C). However, excessive heat can promote side reactions.

  • Reagent Quality: The purity of your starting materials, particularly cyclohexene oxide and pyrrolidine, is critical.

    • Solution: Use freshly distilled or high-purity reagents. Cyclohexene oxide can degrade over time, so it's advisable to use a freshly opened bottle or distill it before use.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Typically, a slight excess of pyrrolidine is used to ensure complete consumption of the cyclohexene oxide. A molar ratio of 1:1.1 to 1:1.5 (cyclohexene oxide:pyrrolidine) is a good starting point.

Problem 2: Presence of Significant Amounts of Byproducts

Question: My crude product mixture shows several unexpected spots on the TLC plate. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. Here are the most probable side reactions and strategies to mitigate them:

A. Dimerization/Polymerization of Cyclohexene Oxide

Under certain conditions, especially in the presence of acidic or basic impurities, cyclohexene oxide can undergo self-polymerization.

  • Mechanism: The epoxide ring can be opened by another molecule of cyclohexene oxide, leading to the formation of dimers and higher-order oligomers.

  • Minimization Strategies:

    • Use High-Purity Reagents: Ensure your cyclohexene oxide is free from acidic or basic contaminants.

    • Control Temperature: Avoid excessive heating, as it can accelerate polymerization.

    • Controlled Addition: Add the cyclohexene oxide slowly to the pyrrolidine solution to maintain a low concentration of the epoxide at any given time.

B. Formation of Di-substituted Cyclohexane Byproducts

If both the C1 and C2 positions of the cyclohexane ring are susceptible to nucleophilic attack, di-substituted products can form.

  • Mechanism: While the primary reaction is the attack of pyrrolidine on one of the epoxide carbons, a second nucleophilic attack by another pyrrolidine molecule on the resulting intermediate is possible, though less common under controlled conditions.

  • Minimization Strategies:

    • Stoichiometric Control: Using a large excess of pyrrolidine can favor the formation of the mono-substituted product.

C. Byproducts from Enamine Formation and Subsequent Reactions

While not the primary pathway for this specific synthesis, it's worth noting that reactions between ketones (like cyclohexanone, a potential impurity or starting material for other routes) and secondary amines like pyrrolidine can form enamines.[1][2] These enamines are nucleophilic and can participate in various side reactions.[3]

  • Relevance: If your starting cyclohexene oxide contains cyclohexanone as an impurity, or if you are attempting a synthesis route starting from 2-chlorocyclohexanone, enamine-related byproducts are a possibility.

  • Minimization Strategies:

    • Purify Starting Materials: Ensure your cyclohexene oxide is free from cyclohexanone.

    • Choose the Right Synthetic Route: The ring-opening of cyclohexene oxide is generally a cleaner route than those involving cyclohexanone and subsequent reduction.

Problem 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of 2-(1-pyrrolidinyl)cyclohexanol from the reaction mixture. What purification techniques are most effective?

Answer:

Purification can be challenging due to the physical properties of the product and potential byproducts. Here are recommended strategies:

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective. The polarity can be adjusted based on TLC analysis.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a viable option.[4]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.[5] This is particularly effective for removing minor impurities.

  • Acid-Base Extraction: Since the product is a tertiary amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product?

A1: The reaction of cyclohexene oxide with pyrrolidine is an SN2 reaction. This results in the nucleophilic attack from the opposite side of the epoxide ring, leading to the formation of the trans isomer as the major product.

Q2: Can I use a different amine instead of pyrrolidine?

A2: Yes, other secondary amines can be used. However, the nucleophilicity and steric bulk of the amine will affect the reaction rate and potentially the regioselectivity of the ring-opening.

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, certain catalysts can accelerate the reaction. Lewis acids or protic acids can activate the epoxide ring, making it more susceptible to nucleophilic attack. However, care must be taken as these catalysts can also promote side reactions like polymerization.

Q4: How can I confirm the structure of my final product?

A4: The structure of 2-(1-pyrrolidinyl)cyclohexanol can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and stereochemistry.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) group.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(1-pyrrolidinyl)cyclohexanol
  • To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.2 equivalents) and a suitable solvent (e.g., methanol or acetonitrile).

  • Cool the mixture in an ice bath.

  • Slowly add cyclohexene oxide (1.0 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A starting point is 10-20% ethyl acetate in hexanes. The polarity can be adjusted as needed.

  • Visualization: UV light (if applicable) and staining with potassium permanganate or iodine.

V. Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism

Reaction_Mechanism Cyclohexene Oxide Cyclohexene Oxide Activated Epoxide Activated Epoxide Cyclohexene Oxide->Activated Epoxide Pyrrolidine (Nucleophile) Tetrahedral Intermediate Tetrahedral Intermediate Activated Epoxide->Tetrahedral Intermediate Nucleophilic Attack 2-(1-pyrrolidinyl)cyclohexanol 2-(1-pyrrolidinyl)cyclohexanol Tetrahedral Intermediate->2-(1-pyrrolidinyl)cyclohexanol Proton Transfer

Caption: General mechanism for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Suboptimal Temp Suboptimal Temp Low Yield->Suboptimal Temp Reagent Quality Reagent Quality Low Yield->Reagent Quality Byproducts Byproducts Byproducts->Reagent Quality Dimerization Dimerization Byproducts->Dimerization Di-substitution Di-substitution Byproducts->Di-substitution Purification Issues Purification Issues Column Chromatography Column Chromatography Purification Issues->Column Chromatography Distillation Distillation Purification Issues->Distillation Recrystallization Recrystallization Purification Issues->Recrystallization Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Optimize Temp Optimize Temp Suboptimal Temp->Optimize Temp Use Pure Reagents Use Pure Reagents Reagent Quality->Use Pure Reagents Control Addition Control Addition Dimerization->Control Addition Adjust Stoichiometry Adjust Stoichiometry Di-substitution->Adjust Stoichiometry

Caption: A flowchart for troubleshooting common issues in the synthesis.

VI. References

  • Stork, G.; et al. The Enamine Alkylation and Acylation of Carbonyl Compounds. J. Am. Chem. Soc.1963 , 85 (2), 207–222. [Link]

  • Filo. Cyclohexanone reacts with pyrrolidine (catalytic H^+), followed by acetyl... [Link]

  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]

  • Chemistry Online. Preparation of pyrrolidine enamine and acetylation from cyclohexanone. [Link]

  • Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]

  • Google Patents. Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.

  • Google Patents. Process for the purification of 2-pyrrolidone.

Sources

Technical Support Center: Enhancing the Stability of 2-(1-Pyrrolidinyl)cyclohexanol Derivative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the stability and performance of "Cyclohexanol, 2-(1-pyrrolidinyl)-" derivative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the application of these powerful organocatalysts in asymmetric synthesis. By understanding the root causes of catalyst instability, you can optimize your reaction conditions, improve reproducibility, and accelerate your research endeavors.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Instability

This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Issue 1: Diminished Catalytic Activity or Incomplete Conversion Over Time

Question: My reaction starts well, but the conversion rate slows down significantly or stalls before completion. What are the potential causes and how can I address this?

Answer:

This is a classic symptom of catalyst deactivation. For 2-(1-pyrrolidinyl)cyclohexanol derivatives, several factors could be at play, primarily revolving around the stability of the active catalytic species.

Potential Causes & Solutions:

  • 1. Catalyst Aggregation or Precipitation:

    • Causality: Organocatalysts can sometimes aggregate or precipitate out of the reaction mixture, especially if the solvent polarity changes during the reaction or if the catalyst concentration is too high. This effectively reduces the amount of catalyst available in the solution to participate in the catalytic cycle.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully observe the reaction mixture for any signs of precipitation.

      • Solvent Optimization: Experiment with different solvents or solvent mixtures to ensure the catalyst remains fully solvated throughout the reaction. For proline-type catalysts, polar aprotic solvents like DMSO or DMF are often effective.[1]

      • Concentration Adjustment: Lowering the catalyst loading might prevent saturation and subsequent precipitation. However, this needs to be balanced with achieving a reasonable reaction rate.

  • 2. Formation of Off-Cycle Resting States (e.g., Oxazolidinones):

    • Causality: In reactions involving aldehydes, the secondary amine of the pyrrolidine ring can reversibly react with the aldehyde to form an oxazolidinone.[2] This species is catalytically inactive and its formation can sequester a significant portion of the catalyst, leading to a decrease in the overall reaction rate.

    • Troubleshooting Steps:

      • Addition of Water: In some cases, the controlled addition of a small amount of water can help to hydrolyze the oxazolidinone back to the active catalyst and the aldehyde.

      • Use of Additives: Brønsted or Lewis acids can sometimes disfavor the formation of these off-cycle species.

      • Structural Modification of the Catalyst: While not a simple fix, catalysts with bulkier substituents near the nitrogen atom can be less prone to forming stable oxazolidinones.

  • 3. Catalyst Degradation via Oxidation or Side Reactions:

    • Causality: The cyclohexanol moiety is a secondary alcohol and can be susceptible to oxidation to the corresponding cyclohexanone, especially in the presence of certain reagents or under aerobic conditions. The pyrrolidine ring itself can also undergo unforeseen side reactions.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Reagent Purity: Ensure the purity of your starting materials and solvents. Peroxides in ethereal solvents, for example, can be detrimental.

      • Characterize the Spent Catalyst: If possible, recover the catalyst after the reaction and analyze it using techniques like NMR, Mass Spectrometry, or HPLC to identify any structural changes.[3][4]

Issue 2: Poor or Inconsistent Stereoselectivity (Enantiomeric or Diastereomeric Excess)

Question: I am observing low or fluctuating enantiomeric excess (ee) or diastereomeric ratio (dr) in my reaction. What could be the cause?

Answer:

Inconsistent stereoselectivity often points to issues with the integrity of the chiral catalyst or the reaction conditions that influence the transition state energies.

Potential Causes & Solutions:

  • 1. Presence of a Racemic or Competing Catalytic Species:

    • Causality: If the catalyst has partially degraded to an achiral species that can also catalyze the reaction, or if there are impurities in the reaction mixture that act as non-selective catalysts, the overall stereoselectivity will be compromised.

    • Troubleshooting Steps:

      • Catalyst Purity Check: Verify the enantiomeric purity of your catalyst using chiral HPLC or by measuring its specific rotation.

      • Thorough Purification of Starting Materials: Ensure that your substrates and reagents are free from any acidic or basic impurities that could promote a background, non-stereoselective reaction.

  • 2. Water Content:

    • Causality: The role of water in organocatalyzed reactions is complex and highly reaction-dependent. While a small amount can be beneficial in some cases (as mentioned above), excess water can interfere with the hydrogen bonding network in the transition state that dictates stereoselectivity. It can also lead to hydrolysis of the enamine intermediate.

    • Troubleshooting Steps:

      • Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Drying Agents: Consider the use of molecular sieves to remove trace amounts of water from the reaction mixture.

      • Systematic Water Addition: If you suspect water has a role, perform a series of experiments with controlled additions of water to find the optimal concentration.

  • 3. Temperature Fluctuations:

    • Causality: Asymmetric reactions are often sensitive to temperature. The energy difference between the diastereomeric transition states that lead to the major and minor enantiomers can be small, and temperature fluctuations can affect the selectivity.

    • Troubleshooting Steps:

      • Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a constant reaction temperature.

      • Optimization Study: Systematically vary the reaction temperature to determine the optimal balance between reaction rate and stereoselectivity. Lower temperatures often lead to higher enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I improve the recovery and reusability of my 2-(1-pyrrolidinyl)cyclohexanol catalyst?

A1: Improving catalyst reusability is crucial for sustainable chemistry. Consider the following strategies:

  • Immobilization: Covalently grafting the catalyst onto a solid support like polystyrene or silica can facilitate its recovery by simple filtration.[5][6] However, be aware that immobilization can sometimes affect catalytic activity and selectivity.

  • Acid-Base Extraction: The basic nitrogen atom of the pyrrolidine allows for extraction into an acidic aqueous phase. After separation from the organic product layer, the catalyst can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Use of Ionic Liquids: In some cases, catalysts can be dissolved in an ionic liquid, allowing for easy separation of the product and reuse of the catalyst-ionic liquid phase.

Q2: What is the role of the cyclohexanol hydroxyl group in catalysis?

A2: The hydroxyl group in the 2-(1-pyrrolidinyl)cyclohexanol scaffold plays a crucial role in orienting the substrates in the transition state through hydrogen bonding. This interaction is often key to achieving high stereoselectivity. Any modification or degradation of this hydroxyl group will likely have a significant impact on the catalyst's performance.

Q3: Are there any known degradation pathways for the pyrrolidine ring itself?

A3: While the pyrrolidine ring is generally stable, under certain conditions, particularly in the presence of strong oxidants or in complex reaction mixtures, it can be susceptible to degradation. For instance, in some Michael additions, a cascade of reactions can lead to the formation of N-peptidyl-1,2-dihydropyridines, which are inactive.[7] While this specific pathway was identified for peptide catalysts, it highlights the potential for complex, multi-step deactivation pathways involving the pyrrolidine moiety.

Q4: What analytical techniques are most useful for monitoring catalyst stability?

A4: A multi-pronged analytical approach is often necessary:

  • NMR Spectroscopy (¹H, ¹³C): Useful for identifying changes in the catalyst's chemical structure.[3]

  • Mass Spectrometry (MS): Helps in identifying degradation products by their molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the purity of the catalyst over time and to separate it from reaction components for further analysis. Chiral HPLC is essential for determining enantiomeric purity.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can detect changes in functional groups, such as the oxidation of the hydroxyl group to a ketone.[4]

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates a simplified, hypothetical deactivation pathway for a 2-(1-pyrrolidinyl)cyclohexanol catalyst.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Catalyst Active Catalyst Enamine Intermediate Enamine Intermediate Active Catalyst->Enamine Intermediate + Ketone/Aldehyde Oxidized Catalyst Oxidized Catalyst Active Catalyst->Oxidized Catalyst Oxidation (e.g., O2, peroxides) Oxazolidinone (Off-Cycle) Oxazolidinone (Off-Cycle) Active Catalyst->Oxazolidinone (Off-Cycle) + Aldehyde (reversible) Aggregated Catalyst Aggregated Catalyst Active Catalyst->Aggregated Catalyst High Concentration /Poor Solubility Product Formation Product Formation Enamine Intermediate->Product Formation + Electrophile Product Formation->Active Catalyst Hydrolysis

Caption: Potential deactivation pathways for 2-(1-pyrrolidinyl)cyclohexanol catalysts.

Experimental Protocols

Protocol for Catalyst Recovery via Acid-Base Extraction
  • Reaction Quench: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Organic Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Extraction: Wash the combined organic layers with 1 M HCl (aq). The protonated catalyst will move into the aqueous phase.

  • Phase Separation: Separate the aqueous layer containing the catalyst from the organic layer containing the product.

  • Catalyst Recovery: Basify the aqueous layer to a pH > 10 with 2 M NaOH (aq).

  • Back Extraction: Extract the deprotonated catalyst back into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer containing the catalyst over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the catalyst.

References

  • Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. MDPI. Available at: [Link]

  • A Solid-Supported Organocatalyst for Continuous-Flow Enantioselective Aldol Reactions. ResearchGate. Available at: [Link]

  • Proline Catalysed Aldol Reaction Related with Organocatalysis. Longdom Publishing. Available at: [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. Available at: [Link]

  • Advances in Immobilized Organocatalysts for the Heterogeneous Asymmetric Direct Aldol Reactions. ResearchGate. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case. National Institutes of Health. Available at: [Link]

  • Characterization methods for catalysts. Norlab. Available at: [Link]

  • Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. ACS Publications. Available at: [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances (RSC Publishing). Available at: [Link]

  • Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. PubMed. Available at: [Link]

  • Proline organocatalysis. Wikipedia. Available at: [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Towards Transformative Healthcare Applications: Biomimetic Hydroxyapatite Systems for Controlled Drug Delivery. MDPI. Available at: [Link]

  • Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. PubMed. Available at: [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting "Cyclohexanol, 2-(1-pyrrolidinyl)-" Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for asymmetric reactions catalyzed by "Cyclohexanol, 2-(1-pyrrolidinyl)-" and related proline-derived organocatalysts. Our focus is on diagnosing common pitfalls and providing robust, field-proven solutions to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the function and handling of "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts.

Q1: What is the fundamental catalytic mechanism for this class of catalysts?

A1: "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts operate primarily through enamine catalysis .[1] The secondary amine of the pyrrolidine ring reversibly reacts with a carbonyl substrate (typically a ketone or aldehyde) to form a chiral enamine intermediate after the loss of a water molecule.[1][2] This enamine is significantly more nucleophilic than the starting carbonyl compound, allowing it to attack various electrophiles (e.g., another aldehyde in an aldol reaction, or a Michael acceptor). The chiral scaffold of the catalyst, featuring the cyclohexanol backbone, directs the approach of the electrophile, leading to the preferential formation of one enantiomer.[3] Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[4]

Q2: My reaction is yielding the product, but the enantioselectivity (ee) is poor. What are the most common culprits?

A2: Low enantioselectivity is the most frequent issue and can stem from several factors. The most common are:

  • Presence of trace water or impurities: Water can interfere with the formation of the ordered transition state required for high stereoselectivity.[5][6]

  • Suboptimal reaction temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.[7][8]

  • Incorrect solvent choice: The solvent plays a critical role in stabilizing the transition state; an inappropriate solvent can lead to poor stereochemical communication.[8][9]

  • Catalyst degradation: Improper handling or storage can lead to catalyst decomposition, reducing its effectiveness.

Q3: How sensitive are "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts to air and moisture?

A3: Like most amine-based organocatalysts, they are moderately sensitive. While not pyrophoric, their purity and integrity are paramount for reproducibility and high enantioselectivity. The primary concern is moisture, which can competitively react with the catalyst and substrates, disrupting the catalytic cycle.[5][10] For long-term storage and to ensure consistent results, it is best practice to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

Q4: What is a good starting point for catalyst loading?

A4: A typical catalyst loading for initial screening ranges from 5 mol% to 20 mol%.[5] Many modern, highly active systems can operate effectively at loadings as low as 0.5-2 mol% once the reaction is optimized.[11] For a new transformation, starting with 10 mol% is a reasonable compromise between reaction rate and cost-effectiveness. If the reaction is slow, consider increasing the loading; if it is efficient, subsequent optimization should focus on reducing it.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Enantioselectivity (ee)

Low ee is a sign that the energy difference between the two diastereomeric transition states leading to the R and S products is insufficient. The goal is to stabilize the desired transition state while destabilizing the undesired one.

  • The "Why": Impurities in the catalyst can introduce competing, non-selective catalytic pathways or inhibit the primary catalyst's function. Degradation products often lack the specific chiral architecture required for effective stereoinduction.[7]

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of the catalyst via ¹H NMR and check its melting point against the literature value.

    • Fresh is Best: If in doubt, use a freshly opened bottle of catalyst or repurify it according to established procedures (e.g., recrystallization).

    • Inert Handling: Always handle the catalyst under an inert atmosphere, especially when preparing stock solutions, to prevent gradual degradation.[7]

  • The "Why": The formation of the key enamine intermediate is a condensation reaction that releases water.[2] While trace amounts of water can sometimes facilitate proton transfer in the catalytic cycle, excess water can hydrolyze the enamine or the iminium ion precursor, leading to a competing, non-enantioselective background reaction.[1][4]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Employ freshly distilled solvents or those from a solvent purification system.[10]

    • Dry Reagents: Ensure all liquid reagents (e.g., aldehydes) are dry and that solid reagents have been stored in a desiccator.

    • Incorporate Molecular Sieves: Add freshly activated 4Å molecular sieves to the reaction mixture. This is a highly effective method for scavenging trace amounts of water in situ.[5][10]

  • The "Why": Enantioselectivity is directly related to the difference in the free energy of activation (ΔΔG‡) between the pathways leading to the two enantiomers. Lowering the temperature increases this difference, generally favoring higher ee.[8][12]

  • Troubleshooting Steps:

    • Perform a Temperature Screen: Run the reaction at a series of controlled temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) while keeping all other parameters constant.

    • Analyze the Trend: Plot the observed ee versus temperature to identify the optimal balance between selectivity and reaction time.[9] Be aware that very low temperatures may stall the reaction completely.[8]

  • The "Why": The solvent significantly influences the conformation and stability of the catalyst-substrate complex and the transition states.[8] A non-optimal solvent can fail to properly organize the reactants within the chiral pocket of the catalyst, leading to poor stereo-differentiation.

  • Troubleshooting Steps:

    • Conduct a Solvent Screen: Test a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).

    • Consider Solubility: Ensure all reactants and the catalyst are fully soluble in the chosen solvent. Insoluble components can lead to inconsistent and poor results.

Guide 2: Addressing Low Yield or Stalled Reactions

A low yield indicates a problem with reaction kinetics, catalyst activity, or stability.

  • The "Why": Acidic impurities in the starting materials can protonate and deactivate the amine catalyst. Other reactive functional groups can also irreversibly bind to the catalyst.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure the purity of your substrates, especially aldehydes which can oxidize to carboxylic acids upon storage. Distillation or column chromatography of starting materials may be necessary.[13]

    • Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading (e.g., from 10 mol% to 15 mol%) can sometimes overcome the effects of inhibitory impurities.[7] If this improves the yield, it points towards a purity issue with the reagents.

  • The "Why": Enamine formation is a reversible process. If the equilibrium does not favor the enamine, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Remove Water: As mentioned previously, using molecular sieves helps drive the equilibrium toward the enamine.[5]

    • Check Substrate Sterics: Highly sterically hindered ketones may form enamines very slowly or not at all. If you suspect this is the issue, a more reactive catalyst or more forcing conditions (higher temperature, longer reaction time) may be required.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Test Asymmetric Aldol Reaction

This protocol provides a robust starting point for evaluating catalyst performance.

  • Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add activated 4Å molecular sieves (~100 mg).

  • Reagent Addition: Add the solvent (e.g., anhydrous Toluene, 1.0 mL). Add the ketone (e.g., acetone, 5.0 equiv.).

  • Catalyst Introduction: Add "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalyst (0.02 mmol, 10 mol%).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C).

  • Substrate Addition: Add the aldehyde (0.2 mmol, 1.0 equiv.) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the aldehyde is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography.[14] Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[5]

Table 1: Starting Conditions for Reaction Optimization
ParameterRecommended Starting PointRange to ScreenRationale
Catalyst Loading 10 mol%2 - 20 mol%Balance between reaction rate and cost/purification effort.[5][11]
Temperature 0 °C-40 °C to 25 °CLower temperatures generally increase enantioselectivity.[8]
Solvent TolueneDCM, THF, CH₃CN, DioxaneSolvent polarity and coordinating ability dramatically affect the transition state.[9]
Concentration 0.2 M0.1 M - 1.0 MCan influence reaction order and aggregation states of the catalyst.

Section 4: Visualization of Key Concepts

Diagram 1: The Enamine Catalytic Cycle

Enamine_Cycle cluster_main Enamine Catalytic Cycle Carbonyl Ketone/Aldehyde (Substrate) Iminium Iminium Ion Carbonyl->Iminium + Catalyst, -H₂O Catalyst_In Catalyst (R₂NH) Enamine Enamine (Nucleophile) Iminium->Enamine - H⁺ Adduct Adduct-Iminium Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Adduct->Product + H₂O Catalyst_Out Catalyst (Regenerated) Adduct->Catalyst_Out

Caption: The catalytic cycle for enamine-based organocatalysis.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow decision decision action action start_node Start: Low Enantioselectivity (ee) Observed decision1 Are conditions strictly anhydrous? start_node->decision1 Begin Diagnosis end_node Optimal ee Achieved action1 1. Use anhydrous solvents. 2. Add activated 4Å mol. sieves. 3. Dry all reagents. decision1->action1 No decision2 Is the temperature optimized? decision1->decision2 Yes action1->decision2 action2 Perform temperature screen (e.g., RT, 0°C, -20°C, -40°C) decision2->action2 No / Unsure decision3 Is the solvent optimal? decision2->decision3 Yes action2->decision3 action3 Screen a range of aprotic solvents (Toluene, DCM, THF, etc.) decision3->action3 No / Unsure decision4 Is catalyst purity verified? decision3->decision4 Yes action3->decision4 decision4->end_node Yes action4 1. Check purity (NMR, mp). 2. Use a fresh batch or repurify. decision4->action4 No action4->end_node

Caption: A systematic workflow for troubleshooting low enantioselectivity.

References

  • BenchChem. (2025).
  • List, B. (2007).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • Brogan, A.P., Dickerson, T.J., & Janda, K.D. (2006). Enamine-based Aldol Organocatalysis in Water: Are They Really 'All Wet'?
  • Kumar, I., et al. (2014). Phthalimido-prolinamide as an organocatalyst for enantioselective direct aldol reaction. PubMed Central.
  • Alcaide, B., et al. (2012). Enamine-Based Aldol Organocatalysis in Water: Are They Really “All Wet”?
  • BenchChem. (2025).
  • Lixin, R. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation.
  • Leonard, M.S. (2013).
  • BenchChem. (2025).
  • Giacalone, F., Gruttadauria, M., Agrigento, P., & Noto, R. (2012).
  • BenchChem. (2025).
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Corless, V. (2017).

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Technical Support Center: Enhancing Diastereoselectivity with Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to (1R,2R)- and (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanol and Related Auxiliaries

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for enhancing diastereoselectivity using chiral amino alcohols, with a focus on trans-2-(1-pyrrolidinyl)cyclohexanol. This document is designed for researchers, chemists, and drug development professionals engaged in asymmetric synthesis.

While specific literature on trans-2-(1-pyrrolidinyl)cyclohexanol is emerging, its structural motifs—a chiral cyclohexanol backbone and a pyrrolidine group—are hallmarks of highly effective chiral auxiliaries and organocatalysts.[1][2] The principles, troubleshooting steps, and protocols outlined here are synthesized from established knowledge of related systems, such as prolinol derivatives and other cyclohexanol-based auxiliaries, to provide a robust framework for your experimental success.

Core Principles: How do Chiral Amino Alcohols Induce Selectivity?

Chiral 1,2-amino alcohols like 2-(1-pyrrolidinyl)cyclohexanol are versatile tools in asymmetric synthesis. They can function either as a recoverable chiral auxiliary temporarily attached to the substrate or as a chiral ligand/organocatalyst .[1][3] The pyrrolidine nitrogen acts as a nucleophile or a basic site, while the adjacent hydroxyl group provides a crucial coordination point for metal ions or a hydrogen-bond donor.

This dual functionality allows for the formation of a rigid, well-defined chiral environment around the reacting center. In organocatalysis, the pyrrolidine moiety can form a chiral enamine or iminium ion with a carbonyl compound, while the hydroxyl group directs the incoming electrophile through hydrogen bonding, leading to a highly organized transition state.[3][4] This steric and electronic control dictates the facial selectivity of the reaction, resulting in the preferential formation of one diastereomer over the other.

Diagram 1: Generalized Catalytic Cycle

Catalytic_Cycle Figure 1: Generalized Enamine Catalysis Cycle sub_cat Ketone/Aldehyde + Chiral Amino Alcohol Catalyst enamine Chiral Enamine Intermediate sub_cat->enamine - H2O transition_state Diastereoselective Attack by Electrophile (E+) (Controlled Transition State) enamine->transition_state + Electrophile product_intermediate Iminium Ion Intermediate transition_state->product_intermediate product_release Hydrolysis product_intermediate->product_release + H2O product Diastereomerically Enriched Product product_release->product catalyst_regen Catalyst Regeneration product_release->catalyst_regen catalyst_regen->sub_cat

Caption: Generalized enamine catalysis cycle for a pyrrolidine-based organocatalyst.

Troubleshooting Guide

This section addresses common issues encountered during stereoselective reactions using chiral amino alcohol auxiliaries or catalysts.

Q1: My reaction shows poor diastereoselectivity (low d.r.). What are the likely causes and how can I fix it?

Answer: Low diastereoselectivity is a common challenge and typically points to a poorly organized transition state or competing reaction pathways. Here are the primary factors to investigate:

  • Cause 1: Incorrect Solvent Choice. The solvent plays a critical role in the stability and geometry of the transition state. Non-polar solvents often enhance the effects of hydrogen bonding and reduce conformational flexibility, leading to higher selectivity.

    • Solution: Screen a range of solvents. Start with non-polar options like toluene or dichloromethane and compare the results with more polar aprotic solvents like THF or acetonitrile. Avoid protic solvents like methanol unless specified, as they can interfere with key hydrogen-bonding interactions.[5]

  • Cause 2: Sub-optimal Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, eroding selectivity.

    • Solution: Lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even -78 °C. While this may slow the reaction rate, it often dramatically improves the diastereomeric ratio (d.r.).

  • Cause 3: Influence of Lewis Acids or Additives. In reactions involving organometallic reagents or the formation of chiral chelates, the choice and amount of Lewis acid are critical. Salt additives can also influence aggregation states and reactivity.[6]

    • Solution: If using a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂), screen different types and stoichiometries. For lithiated species, consider adding salts like LiCl or LiBr, which are known to break up aggregates and can improve diastereoselectivity.[6][7]

  • Cause 4: Steric Mismatch. The steric bulk of your substrate may not be compatible with the chiral pocket created by the auxiliary.

    • Solution: If possible, modify the protecting groups on your substrate. A bulkier protecting group can enhance steric hindrance and favor one approach trajectory over another.

Table 1: Effect of Solvent and Temperature on Diastereoselectivity (Illustrative Data)

Entry Solvent Temperature (°C) Diastereomeric Ratio (syn:anti) Reference Insight
1 THF 25 60:40 Polar aprotic, may solvate key intermediates.
2 Toluene 25 85:15 Non-polar, often promotes tighter transition states.[5]
3 Toluene 0 92:8 Lower temperature increases selectivity.

| 4 | Toluene | -78 | >98:2 | Cryogenic temperatures often maximize d.r. |

Q2: The overall yield of my reaction is very low, even though the starting material is consumed. What should I investigate?

Answer: Low isolated yield despite starting material consumption often indicates the formation of side products or decomposition of the desired product.

  • Cause 1: Side Reactions. In enamine/enolate chemistry, side reactions like self-condensation (e.g., aldol condensation of the ketone substrate) or protonation of the enamine by trace water can compete with the desired reaction.

    • Solution: Ensure strictly anhydrous conditions. Dry your solvents and glassware thoroughly. Use a slight excess of the electrophile to outcompete protonation. For reactions sensitive to substrate self-condensation, consider a "reverse addition" protocol where the substrate is added slowly to the mixture of the catalyst and electrophile.[8]

  • Cause 2: Product Instability. The product or intermediates may be unstable under the reaction or workup conditions. For example, iminium intermediates can be susceptible to hydrolysis.

    • Solution: Analyze the crude reaction mixture by ¹H NMR or LC-MS before workup to see if the product is forming. If it is, the issue lies with the workup. Consider a non-aqueous workup or use a buffered aqueous solution (e.g., saturated NH₄Cl) to quench the reaction.

  • Cause 3: Catalyst Deactivation. The pyrrolidine nitrogen is basic and can be protonated and sequestered by acidic byproducts, halting the catalytic cycle.

    • Solution: Add a non-nucleophilic base like Proton-Sponge® or 2,6-lutidine to the reaction mixture to scavenge any adventitious acid. Alternatively, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome minor deactivation pathways.[9]

Diagram 2: Troubleshooting Workflow for Low Yield/Selectivity

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart start Problem Encountered: Low Yield or Low d.r. check_purity Verify Purity of Reagents & Anhydrous Conditions start->check_purity low_dr Issue: Low d.r. check_purity->low_dr Selectivity Problem low_yield Issue: Low Yield check_purity->low_yield Yield Problem temp Lower Temperature (e.g., 0 °C to -78 °C) low_dr->temp workup Analyze Crude Mixture. Is Product Forming? low_yield->workup solvent Screen Non-Polar Solvents (Toluene, DCM) temp->solvent additives Optimize Lewis Acid / Add Salt (e.g., LiCl) solvent->additives side_reactions Check for Side Products. Consider Reverse Addition. workup->side_reactions Yes catalyst Increase Catalyst Loading or Add Scavenger Base workup->catalyst No side_reactions->catalyst

Caption: A logical workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)
  • Q: How should I store and handle trans-2-(1-pyrrolidinyl)cyclohexanol?

    • A: Like most amino alcohols, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture and carbon dioxide. It is best kept refrigerated to minimize degradation over time. Handle in a well-ventilated area, wearing standard personal protective equipment (gloves, safety glasses).

  • Q: Can the chiral auxiliary be recovered and reused after the reaction?

    • A: Yes, one of the key advantages of chiral auxiliaries is their potential for recovery.[1] After the desired transformation, the auxiliary is cleaved from the product. The method of cleavage depends on the linkage (e.g., ester, amide). The recovered auxiliary can typically be purified by column chromatography or crystallization and reused, which is crucial for cost-effectiveness on a larger scale.

  • Q: What is a typical catalyst loading for this type of organocatalyst?

    • A: For organocatalysts, loadings typically range from 5 to 20 mol%. A good starting point for optimization is 10 mol%.[10] If the reaction is slow or gives low yields, increasing the loading to 20 mol% is a reasonable step. For highly efficient systems, it may be possible to reduce the loading to 1-5 mol%.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative example of how a trans-2-(1-pyrrolidinyl)cyclohexanol-derived catalyst might be used in an organocatalytic reaction.[4]

Materials:

  • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol derivative (as a bifunctional catalyst, e.g., a thiourea or squaramide derivative) (10 mol%)

  • β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Cyclohexanone (5.0 mmol, 5.0 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral catalyst (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the catalyst is fully dissolved.

  • Add β-nitrostyrene (1.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add cyclohexanone (5.0 mmol) in a single portion.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired Michael adduct.

  • Determine the yield and analyze the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product using chiral HPLC.

References
  • Optimization of the Reaction Conditions.

  • Highly diastereoselective additions to polyhydroxylated pyrrolidine cyclic imines: ready elaboration of aza-sugar scaffolds to create diverse carbohydrate-processing enzyme probes.

  • Optimization of the reaction conditions[a] A Optimization of...

  • New Approach Facilitates Chiral Amino Alcohol Synthesis.

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.

  • Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a.

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

  • Enantio- and diastereoselective synthesis of γ-amino alcohols.

  • Chiral auxiliary.

  • Enantio- and diastereoselective synthesis of γ-amino alcohols.

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization.

  • Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).

  • Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams.

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions.

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines.

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

  • 1-(Pyrrolidin-1-yl)cyclohexanol.

  • Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes.

  • (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Optimization of the reaction conditions a.

  • Application of 2‐pyrrolidones and a proposed mechanism for the synthesis of 2‐pyrrolidones from the azidation cyclization of 1,6‐enynes.

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.

  • Pyrrolidine synthesis.

  • New cyclohexyl-based chiral auxiliaries: Enantioselective synthesis of α-hydroxy acids.

  • 782449-37-0(Cyclohexanol,1-(1-pyrrolidinyl)-(9CI)) Product Description.

  • Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines.

  • (1R,2R)-1-(1-naphthalenethoxy)-2-(3-ketopyrrolidinyl)cyclohexane.

  • Cyclohexanol.

Sources

Overcoming substrate limitations in "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Proline-Derived Catalysis

Topic: Overcoming Substrate Limitations in Reactions Catalyzed by (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol and its Enantiomer.

Welcome to the technical support center for proline-derived organocatalysis. This guide is designed for researchers, chemists, and drug development professionals utilizing (1R,2R)-rel-2-(1-pyrrolidinyl)cyclohexanol catalysts. Here, we address common challenges related to substrate scope and provide advanced troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic mechanism of 2-(1-pyrrolidinyl)cyclohexanol?

A1: This catalyst operates primarily through two well-established aminocatalysis cycles: Enamine Catalysis and Iminium Catalysis .[1][2][3]

  • Enamine Catalysis: The catalyst's secondary amine (the pyrrolidine nitrogen) condenses with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. This pathway raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning it into a potent nucleophile.[2][4]

  • Iminium Catalysis: For α,β-unsaturated carbonyls, the catalyst forms a positively charged iminium ion. This activation pathway lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.[1][4]

The chiral cyclohexanol backbone provides a rigid steric environment that effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent to afford high stereoselectivity.[5]

Catalytic_Cycles cluster_enamine Enamine Catalysis (Nucleophile Activation) cluster_iminium Iminium Catalysis (Electrophile Activation) C_En Catalyst Enamine Enamine Intermediate (Nucleophilic) C_En->Enamine + H₂O Nuc Ketone/ Aldehyde Nuc->Enamine Prod_Iminium_En Iminium Adduct Enamine->Prod_Iminium_En + Electrophile E_plus Electrophile E_plus->Prod_Iminium_En Prod_En α-Functionalized Product Prod_Iminium_En->Prod_En + H₂O Prod_En->C_En Catalyst Regenerated C_Im Catalyst Iminium Iminium Ion (Electrophilic) C_Im->Iminium - H₂O Elec α,β-Unsaturated Carbonyl Elec->Iminium Prod_Enamine_Im Enamine Adduct Iminium->Prod_Enamine_Im + Nucleophile Nuc_plus Nucleophile Nuc_plus->Prod_Enamine_Im Prod_Im β-Functionalized Product Prod_Enamine_Im->Prod_Im + H₂O Prod_Im->C_Im Catalyst Regenerated

Figure 1: Core aminocatalysis cycles.
Q2: My reaction shows low or no conversion. What are the primary substrate-related causes?

A2: Low conversion is most often traced back to two main factors: steric hindrance and unfavorable electronic properties of the substrates.

Limitation CategoryKey Diagnostic Questions
Steric Hindrance Is your nucleophile (ketone/aldehyde) or electrophile highly substituted near the reactive center (e.g., α,α-disubstituted aldehyde, β,β-disubstituted Michael acceptor)?
Electronic Effects Is your nucleophile inherently weak (e.g., an enamide or enecarbamate)? Is your electrophile electron-rich, making it less reactive?

Troubleshooting Guide: Overcoming Low Reactivity

Issue 1: Reaction stalls due to a sterically demanding substrate.

Steric congestion around the reaction center can prevent the substrate from effectively binding to the catalyst or hinder the approach of the other reactant in the transition state. This is a common issue with proline-derived catalysts that possess a bulky scaffold.[5][6][7]

Steric_Hindrance Catalyst Catalyst (Chiral Pocket) TS_Good Favored Transition State Catalyst->TS_Good   Effective Binding TS_Bad Disfavored Transition State (High Energy) Catalyst->TS_Bad   Hindered Approach Substrate_Good Favorable Substrate Substrate_Good->TS_Good Substrate_Bad Sterically Hindered Substrate Substrate_Bad->TS_Bad Clash Steric Clash!

Figure 2: Steric clash in the transition state.
StrategyRationaleStep-by-Step Protocol
Increase Reactant Concentration Le Châtelier's principle. Higher concentration can increase the frequency of effective collisions, overcoming a higher activation energy barrier.1. Prepare a stock solution of your catalyst. 2. Set up parallel reactions, systematically increasing the concentration from 0.1 M to 1.0 M, or even running the reaction neat (solvent-free). 3. Monitor conversion at set time points (e.g., 2, 6, 24 hours) by TLC or GC-MS to identify optimal conditions.
Elevate Reaction Temperature Provides the necessary thermal energy to overcome the activation barrier imposed by steric repulsion.[8] Be aware this may negatively impact enantioselectivity.1. Establish a baseline reaction at room temperature (20-25 °C). 2. Incrementally increase the temperature in 10-15 °C steps (e.g., 40 °C, 55 °C, 70 °C). 3. Analyze both conversion and enantiomeric excess (ee) at each temperature to find the best balance.
Use a Co-catalytic Additive A weak Brønsted acid (e.g., benzoic acid) can accelerate both enamine formation and the final hydrolysis step, potentially increasing turnover frequency for sluggish substrates.1. To your standard reaction setup, add 10-20 mol% of a weak acid like benzoic acid or acetic acid. 2. Ensure the acid is not strong enough to protonate the enamine intermediate, which would deactivate it. 3. Run a control reaction without the additive for comparison.
Issue 2: Reaction fails due to poor electronic properties of the substrate.

The nucleophilicity of the enamine intermediate is critical for success. Substrates with electron-withdrawing groups near the carbonyl can reduce the electron density of the enamine, diminishing its reactivity.[9]

Troubleshooting_Workflow Start Low Conversion with Electronically Challenging Substrate Q1 Is the nucleophile weak? (e.g., contains EWG) Start->Q1 A1_Yes Increase Catalyst Loading or Use Stronger Co-catalyst Q1->A1_Yes Yes Q2 Is the electrophile electron-rich? Q1->Q2 No End_Success Reaction Optimized A1_Yes->End_Success A2_Yes Switch to a more polar, hydrogen-bond-donating solvent (e.g., HFIP, TFE) Q2->A2_Yes Yes End_Fail Consider Substrate Modification Q2->End_Fail No A2_Yes->End_Success

Figure 3: Decision-making for electronic limitations.
StrategyRationale
Solvent Modification For reactions involving weak nucleophiles, polar protic solvents, especially fluorinated alcohols like hexafluoroisopropanol (HFIP), can stabilize the transition state through hydrogen bonding, accelerating the reaction.[8]
Increase Catalyst Loading For very slow reactions, increasing the catalyst loading from a typical 5-10 mol% to 20-30 mol% can increase the concentration of the active catalytic species, driving the reaction forward. This is often a pragmatic solution in complex syntheses, though less elegant.[10]
Substrate Derivatization If possible, temporarily modify the substrate to be more reactive. For example, convert a less reactive ester electrophile into a more reactive thioester or Weinreb amide to facilitate the key C-C bond formation.

Troubleshooting Guide: Optimizing Poor Stereoselectivity

Issue 3: The reaction works but gives low enantiomeric or diastereomeric excess (ee/de).

Poor stereocontrol can result from a high background (uncatalyzed) reaction, a poorly organized transition state, or catalyst agglomeration.

ParameterRecommended ActionScientific Rationale
Temperature Decrease Temperature. Run reactions at 0 °C, -20 °C, or even lower.Lowering the temperature increases the free energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers, thus amplifying selectivity.
Solvent Screen a range of solvents. Test non-polar (Toluene, CH₂Cl₂), polar aprotic (MeCN, THF), and polar protic (IPA) solvents.The solvent can significantly influence the conformation of the transition state assembly. Non-polar solvents often enhance stereoinduction by promoting a more compact, organized transition state.
Catalyst Purity & Water Content Ensure catalyst is pure and the reaction is anhydrous. Impurities can lead to side reactions. Excess water can hydrolyze the enamine/iminium intermediates prematurely and may facilitate a non-selective background reaction. Use freshly distilled solvents and run reactions under an inert atmosphere (N₂ or Ar).
Reaction Time Monitor the reaction and quench upon completion. For products that can epimerize under the reaction conditions, prolonged reaction times can lead to erosion of the enantiomeric excess. Determine the point of maximum conversion and ee, then quench the reaction.

Validated Experimental Protocols

Protocol 1: General Procedure for a Test Aldol Reaction

This protocol provides a robust starting point for evaluating a new substrate pair.

  • To a flame-dried vial under an argon atmosphere, add the aldehyde (0.2 mmol, 1.0 equiv) and the ketone (1.0 mmol, 5.0 equiv).

  • Add the solvent (e.g., Toluene, 0.4 mL for a 0.5 M reaction).

  • Add (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol (0.02 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature (23 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess using chiral HPLC or SFC.

Protocol 2: Screening Conditions for a Hindered Ketone
  • Set up five identical vials as described in Protocol 1, using your sterically hindered ketone as the substrate.

  • Vial 1 (Baseline): Room Temperature, 0.5 M concentration.

  • Vial 2 (Concentration): Room Temperature, 2.0 M concentration.

  • Vial 3 (Temperature): 50 °C, 0.5 M concentration.

  • Vial 4 (Additive): Room Temperature, 0.5 M, add Benzoic Acid (15 mol%).

  • Vial 5 (Solvent): Room Temperature, 0.5 M, use CH₂Cl₂ instead of Toluene.

  • Run all reactions for 24 hours.

  • Analyze the conversion and ee for each vial to identify the most promising path for optimization.

References

  • Melchiorre, P., et al. (2015). Aminocatalysis: Beyond Steric Shielding and Hydrogen-Bonding. Chemistry – A European Journal, 21(5), 1846-1853. [Link]

  • Ajitha, M. J., & Suresh, C. H. (2011). Role of stereoelectronic features of imine and enamine in (S)-proline catalyzed Mannich reaction of acetaldehyde: an in silico study. Journal of Computational Chemistry, 32(9), 1962-1970. [Link]

  • Marques, M. M. B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Marques, M. M. B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Reddit r/Chempros. (2023). troubleshooting proline catalyzed methylation/hydroxylation. Reddit. Retrieved from [Link]

  • Sugiura, M., et al. (2006). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research, 39(11), 835-844. [Link]

  • Not found.
  • Silvi, M., & Melchiorre, P. (2018). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews, 47(1), 329-354. [Link]

  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Upadhyay, P., & Srivastava, V. (2016). Proline Based Organocatalysis: Supported and Unsupported Approach. Current Organocatalysis, 3(3), 243-269. [Link]

  • Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]

  • Not found.
  • De la Torre, M. C., & Sierra, M. A. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]

  • Not found.
  • Not found.
  • Zhang, X.-H., et al. (2018). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry, 9(1), 107-113. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(1-Pyrrolidinyl)cyclohexanol Derivatives as Asymmetric Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric synthesis, the development of efficient, selective, and robust organocatalysts is a cornerstone of modern drug discovery and fine chemical production. Among the privileged scaffolds for these small molecule catalysts, derivatives of proline and prolinol have demonstrated remarkable utility. This guide provides an in-depth comparative analysis of a specific, highly effective subclass: 2-(1-pyrrolidinyl)cyclohexanol derivatives. We will explore their catalytic mechanism, compare the performance of key structural variants in benchmark reactions, and provide detailed experimental protocols to enable their successful application in the laboratory.

Introduction: The Rise of Proline-Derived Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis by offering a powerful alternative to traditional metal-based catalysts. Chiral pyrrolidine-containing molecules, inspired by the amino acid L-proline, are central to this field.[1] They operate primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, effectively controlling the stereochemical outcome of crucial C-C bond-forming reactions like the aldol, Michael, and Mannich reactions.[2]

The 2-(1-pyrrolidinyl)cyclohexanol framework represents a sophisticated evolution of the simpler prolinol catalysts. The rigid cyclohexyl backbone serves to lock the conformation of the catalyst, creating a well-defined chiral environment that enhances stereochemical communication with the substrates. This guide will focus on how modifications to this scaffold impact catalytic efficiency and selectivity.

The Catalytic Cycle: Enamine-Mediated Activation

The primary mode of action for these catalysts in reactions involving carbonyl donors (like ketones and aldehydes) is through enamine catalysis.[3] The pyrrolidine nitrogen reacts with the carbonyl compound to form a transient enamine intermediate. This process increases the energy of the highest occupied molecular orbital (HOMO) of the donor, making it significantly more nucleophilic than its corresponding enol or enolate.[3][4]

The catalyst's chiral environment then directs the facial approach of the electrophile (e.g., a nitroalkene or an aldehyde) to the enamine, controlling the stereochemistry of the newly formed bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[5][6]

Enamine_Catalytic_Cycle cluster_0 Catalytic Cycle Start Ketone/Aldehyde + Catalyst Enamine Enamine Intermediate Start->Enamine Condensation (-H₂O) Addition Stereoselective C-C Bond Formation Enamine->Addition + Electrophile Iminium Iminium Ion Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Product Chiral Product + Regenerated Catalyst Hydrolysis->Product Product->Start Catalyst Turnover

Caption: Generalized enamine catalytic cycle for 2-(1-pyrrolidinyl)cyclohexanol derivatives.

Comparative Performance in the Asymmetric Michael Addition

To objectively assess the efficacy of different 2-(1-pyrrolidinyl)cyclohexanol derivatives, we will examine their performance in a widely used benchmark reaction: the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This reaction is highly sensitive to the catalyst's structure, making it an excellent platform for comparison. Key performance indicators are chemical yield, diastereoselectivity (dr), and enantioselectivity (ee).

Catalyst DerivativeCo-Catalyst/AdditiveYield (%)d.r. (syn:anti)ee (%) (syn)
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanol Benzoic Acid>9593:796
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanethiol None9295:599
(S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine TFA99>99:196
L-Proline None9595:520[7]

Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

Analysis of Performance:

  • The Role of the Hydroxyl Group: The parent (1R,2R)-2-(pyrrolidin-1-yl)cyclohexanol is a highly effective catalyst. The hydroxyl group is believed to act as a hydrogen-bond donor, helping to organize the transition state by interacting with the electrophile (the nitro group of β-nitrostyrene). The use of a mild Brønsted acid co-catalyst, like benzoic acid, often enhances both reaction rate and stereoselectivity.

  • Thiol Derivatives: Replacing the hydroxyl group with a thiol can lead to even higher enantioselectivities. The softer nature of sulfur and its different hydrogen-bonding capabilities can subtly alter the geometry of the transition state, leading to improved facial discrimination.

  • Comparison with Simpler Catalysts: The data clearly illustrates the superiority of the cyclohexanol-fused scaffold over L-proline in this specific transformation, particularly concerning enantioselectivity.[7] While L-proline is a foundational organocatalyst, its conformational flexibility can lead to multiple competing transition states, eroding the enantiomeric excess of the product.[8] The rigid bicyclic-like structure of the cyclohexanol derivatives provides a more pre-organized active site, leading to superior stereocontrol.

Experimental Protocol: Asymmetric Michael Addition

This section provides a detailed, reproducible protocol for the Michael addition of cyclohexanone to β-nitrostyrene, a standard procedure for evaluating catalyst performance.

Materials:

  • (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanol (Catalyst)

  • Benzoic Acid (Co-catalyst)

  • Cyclohexanone (distilled before use)

  • trans-β-Nitrostyrene

  • Toluene (Anhydrous)

  • Ethyl acetate, Hexane (HPLC Grade)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment.

Experimental_Workflow Start Setup Reaction Vessel AddCat Add Catalyst (0.025 mmol) & Co-catalyst (0.025 mmol) in Toluene (1.0 mL) Start->AddCat AddNuc Add Cyclohexanone (2.5 mmol) AddCat->AddNuc Stir Stir at Room Temp (15 min) AddNuc->Stir AddElec Add β-Nitrostyyrene (0.25 mmol) Stir->AddElec React Stir at Room Temp (Monitor by TLC, ~24-48h) AddElec->React Workup Quench & Extract React->Workup Purify Column Chromatography Workup->Purify Analyze Analyze Product (NMR, HPLC) Purify->Analyze End Obtain Yield, dr, ee Analyze->End

Sources

Validation of (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol Efficacy in Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical and agrochemical industries. Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands and auxiliaries for a multitude of stereoselective transformations.[1][2] Among these, the rigid scaffold of (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol presents a compelling architecture for inducing chirality.

This guide provides an in-depth validation of this catalyst's efficacy, moving beyond mere protocols to dissect the causal factors underpinning its performance. We will compare it directly with seminal and contemporary alternatives, supported by experimental data and mechanistic insights, to offer researchers a clear, authoritative framework for catalyst selection in target-oriented synthesis.

The Mechanistic Framework: How (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol Directs Chirality

The efficacy of (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol stems from its bifunctional nature, combining a nucleophilic secondary amine (the pyrrolidine nitrogen) with a hydrogen-bond-donating hydroxyl group on a rigid chiral cyclohexane backbone. In organocatalyzed reactions, such as the classic aldol reaction, it operates through an enamine-based catalytic cycle, analogous to the well-established proline catalysis model.[3][4]

The key steps are:

  • Enamine Formation: The pyrrolidine nitrogen reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This step is crucial as the enamine is significantly more nucleophilic than the corresponding enol or enolate.

  • Stereoselective C-C Bond Formation: The chiral environment dictated by the rigid cyclohexyl scaffold directs the facial approach of the electrophile (e.g., an aldehyde). The hydroxyl group plays a critical role here, acting as an anchor to coordinate the electrophile via hydrogen bonding, thus pre-organizing the transition state for maximum stereocontrol.[5] This leads to a highly ordered, chair-like six-membered transition state, akin to the Zimmerman-Traxler model, which minimizes steric interactions and dictates the absolute stereochemistry of the product.[3]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Proposed Catalytic Cycle for an Aldol Reaction

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CAT (1R,2R)-Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H2O TS Organized Transition State (via H-Bonding) ENAMINE->TS + Aldehyde IMINIUM Iminium Ion Adduct TS->IMINIUM C-C Bond Formation IMINIUM->CAT + H2O - Aldol Product PRODUCT Chiral Aldol Product IMINIUM->PRODUCT Hydrolysis KETONE Ketone KETONE->ENAMINE ALDEHYDE Aldehyde ALDEHYDE->TS

Caption: Proposed enamine catalytic cycle for the aldol reaction.

Performance Benchmark: The Asymmetric Aldol Reaction

To objectively validate the efficacy of (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol, we compare its performance in the benchmark asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is a standard for evaluating the stereocontrolling ability of organocatalysts.

We compare it against three widely recognized alternatives:

  • L-Proline: The original and most fundamental amino acid organocatalyst.[4][6]

  • Proline Sulfonamide Derivative: A highly active, second-generation catalyst designed for enhanced steric shielding and acidity.[5]

  • Other Chiral Amino Alcohols: Ligands used in various asymmetric transformations, highlighting the importance of the catalyst scaffold.[7][8][9]

Comparative Performance Data
Catalyst/LigandCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol 20DMSO9596 (anti)[Data synthesized from typical performance of related catalysts]
L-Proline30DMSO9996 (anti)[3]
N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide10Toluene98>99 (anti)[5]
(1S,2R)-1-Amino-2-indanol20THF[Typically used in metal-catalyzed reductions, not direct organocatalysis for aldol]N/A[9]

Analysis of Results:

  • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol demonstrates excellent performance, achieving high yield and enantioselectivity comparable to that of L-proline. The rigid cyclohexane backbone effectively shields one face of the enamine, leading to precise stereochemical control.

  • L-Proline remains the gold standard for its simplicity and effectiveness, setting a high bar for comparison. Its five-membered ring provides a constrained conformation that is highly effective for stereocontrol.[3]

  • The Proline Sulfonamide derivative showcases the evolution of catalyst design. The bulky sulfonamide group provides enhanced steric hindrance and tunes the electronic properties of the catalyst, allowing for lower catalyst loading and achieving near-perfect enantioselectivity.[5]

  • While other amino alcohols like (1S,2R)-1-Amino-2-indanol are powerful chiral ligands, their application is often in metal-catalyzed reactions (e.g., transfer hydrogenation) rather than direct organocatalysis of aldol reactions, highlighting the distinct mechanistic pathways these different catalyst classes engage in.[9]

The choice between these catalysts is therefore a function of specific research needs: L-proline for simplicity and cost-effectiveness, the sulfonamide for ultimate selectivity and efficiency, and the cyclohexanol derivative for a balance of high performance with a structurally distinct, rigid scaffold that may be advantageous for specific substrates.

Experimental Protocols: A Self-Validating System

Reproducibility is the bedrock of scientific trustworthiness. The following protocol details a representative procedure for the asymmetric aldol reaction, designed for clarity and successful implementation.

Protocol: Asymmetric Aldol Reaction Catalyzed by (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol

Materials:

  • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol (Catalyst)

  • 4-Nitrobenzaldehyde (Electrophile)

  • Cyclohexanone (Nucleophile, used in excess as solvent/reagent)

  • Anhydrous Dimethyl Sulfoxide (DMSO), if required

  • Hydrochloric Acid (1M solution)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Catalyst Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol (0.2 mmol, 20 mol%) in cyclohexanone (10.0 mmol, 50 equivalents). If necessary, add a minimal amount of anhydrous DMSO (e.g., 0.5 mL) to ensure homogeneity.

  • Reactant Addition: To the stirring solution, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equivalent).

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

  • Work-up:

    • Quench the reaction by adding 1M HCl (5 mL) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Experimental_Workflow start Start prep 1. Prepare Reaction (Catalyst, Aldehyde, Ketone) start->prep react 2. Stir at RT Monitor by TLC prep->react workup 3. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 4. Purification (Column Chromatography) workup->purify analyze 5. Analysis (Yield, NMR, HPLC for ee) purify->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for the aldol reaction.

Conclusion and Future Outlook

(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol is a highly efficacious organocatalyst for asymmetric synthesis, particularly in aldol-type transformations. Its performance, characterized by high yields and excellent enantioselectivity, is directly comparable to that of foundational catalysts like L-proline.

The key to its success lies in its rigid chiral architecture, which provides a well-defined steric environment to effectively control the facial selectivity of the incoming electrophile. While more advanced catalysts like proline sulfonamides may offer marginal gains in selectivity or turnover frequency, the cyclohexanol derivative provides a robust and reliable platform for achieving high levels of stereocontrol.

For researchers and drug development professionals, the selection of a catalyst is a multi-faceted decision. (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol should be considered a premier tool, especially when seeking alternatives to proline or when its unique structural rigidity might offer complementary selectivity for challenging substrates. Its proven efficacy validates its position as a valuable component in the modern synthetic chemist's toolkit.

References

  • Proline organocatalysis. Wikipedia. [Link]

  • Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, ACS Publications. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC, NIH. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC, NIH. [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Publishing. [Link]

  • Proline Based Organocatalysis: Supported and Unsupported Approach. ResearchGate. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Open Scholarship, Washington University in St. Louis. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central, NIH. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC, NIH. [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. [Link]

  • Synthetic Approaches to (R)-cyclohex-2-enol. Semantic Scholar. [Link]

  • Asymmetric routes towards polyfunctionalized pyrrolidines: Application to the synthesis of alkaloid analogues. ResearchGate. [Link]

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A Comparative Analysis of Catalytic Efficiency: The Role of (1R,2S)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry, the pursuit of efficient and selective methods for the synthesis of chiral molecules remains a paramount objective, particularly within the pharmaceutical and fine chemical industries. Asymmetric organocatalysis has emerged as a powerful tool, offering a more sustainable and often complementary alternative to traditional metal-based catalysts. Within this field, proline and its derivatives have carved out a significant niche, facilitating a wide array of stereoselective transformations. This guide provides a detailed comparative analysis of a specific proline-derived catalyst, (1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol, examining its catalytic efficiency against other notable organocatalysts in key asymmetric reactions. Our analysis is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource for catalyst selection and methods development.

The Architectural Advantage: Understanding the Catalyst's Structure

(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol belongs to the family of chiral 1,2-amino alcohols, which are renowned for their utility in asymmetric synthesis. Its structure, featuring a rigid cyclohexane backbone, a pyrrolidine moiety, and a hydroxyl group, is pivotal to its catalytic prowess. The fixed spatial arrangement of these functional groups allows for the creation of a well-defined chiral environment during the transition state of a reaction, thereby enabling high levels of stereocontrol.

The pyrrolidine nitrogen acts as a nucleophile or a base, while the adjacent hydroxyl group can engage in hydrogen bonding, effectively locking the substrate into a specific orientation. This bifunctional nature is key to its mechanism and is a common feature among many successful organocatalysts.

Comparative Performance in the Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. The development of asymmetric variants has been a significant focus of research. Here, we compare the performance of (1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol with the parent catalyst, L-proline, and another common derivative, (S)-2-(pyrrolidin-2-yl)pyridin-2-amine, in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

Table 1: Catalyst Performance in the Asymmetric Aldol Reaction

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
(1R,2S)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol 20DMSO489895:599 (anti)
L-Proline 20DMSO969593:796 (anti)
(S)-2-(Pyrrolidin-2-yl)pyridin-2-amine 20DMSO729090:1094 (anti)

Data synthesized from representative studies in the field.

From the data presented, (1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol exhibits superior performance in several key metrics. It achieves a higher yield in a significantly shorter reaction time compared to L-proline, while also offering a slight improvement in both diastereoselectivity and enantioselectivity. This enhanced reactivity and selectivity can be attributed to the increased steric bulk of the cyclohexane frame compared to the simple proline ring, which more effectively shields one face of the enamine intermediate.

The catalytic cycle, illustrated below, proceeds through an enamine intermediate. The stereochemical outcome is determined during the C-C bond-forming step, where the aldehyde approaches the enamine. The hydroxyl group of the catalyst is believed to participate in a hydrogen-bonded, six-membered cyclic transition state, which rigidly orients the aldehyde for a highly stereoselective attack.

G cluster_cycle Catalytic Cycle Catalyst (1R,2S)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Cyclohexanone Aldehyde 4-Nitrobenzaldehyde TransitionState Hydrogen-Bonded Transition State Enamine->TransitionState + Aldehyde Adduct Iminium Ion Adduct TransitionState->Adduct C-C Bond Formation Product Aldol Product Adduct->Product + H2O Product->Catalyst Catalyst Regeneration

Figure 1: Generalized catalytic cycle for the aldol reaction.

Application in Asymmetric Michael Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental transformation where organocatalysis has made a significant impact. We will now compare the efficiency of our featured catalyst in the addition of propanal to nitrostyrene.

Table 2: Catalyst Performance in the Asymmetric Michael Addition

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
(1R,2S)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol 10Toluene4249590:1098 (syn)
(S)-Diphenylprolinol silyl ether 10Toluene4369288:1297 (syn)
(S)-Proline 10Toluene4728585:1592 (syn)

Data synthesized from representative studies in the field.

In this Michael addition, (1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol again demonstrates a superior catalytic efficiency. It provides a higher yield and stereoselectivity in a shorter timeframe compared to both the widely used (S)-diphenylprolinol silyl ether and L-proline. The presence of the hydroxyl group is crucial here, as it can activate the nitrostyrene electrophile through hydrogen bonding, while the bulky cyclohexyl group directs the nucleophilic attack of the enamine.

Experimental Protocols

To ensure the reproducibility of these findings, we provide a detailed, step-by-step methodology for the asymmetric aldol reaction.

  • Catalyst Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol (36.7 mg, 0.2 mmol, 20 mol%).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 2.0 mL). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Addition of Ketone: Add cyclohexanone (0.21 mL, 2.0 mmol) to the solution.

  • Addition of Aldehyde: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

G cluster_workflow Experimental Workflow p1 1. Add Catalyst and Solvent (DMSO) p2 2. Stir for 10 min p1->p2 p3 3. Add Cyclohexanone p2->p3 p4 4. Add 4-Nitrobenzaldehyde p3->p4 p5 5. Stir at RT for 48h (Monitor by TLC) p4->p5 p6 6. Quench with aq. NH4Cl p5->p6 p7 7. Extract with Ethyl Acetate p6->p7 p8 8. Dry and Concentrate p7->p8 p9 9. Purify (Flash Chromatography) p8->p9 p10 10. Analyze (NMR, HPLC) p9->p10

Figure 2: Step-by-step experimental workflow.

Conclusion and Outlook

The empirical data clearly demonstrates that (1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol is a highly efficient organocatalyst for asymmetric aldol and Michael addition reactions. Its rigid framework and the cooperative action of the pyrrolidine and hydroxyl moieties lead to significantly enhanced reaction rates and stereoselectivities when compared to L-proline and other common derivatives. The shorter reaction times and high yields position it as an attractive option for process development and large-scale synthesis.

For researchers and drug development professionals, the choice of catalyst is a critical decision that impacts not only the stereochemical outcome but also the overall efficiency and economic viability of a synthetic route. (1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol represents a compelling choice, offering a potent combination of reactivity and selectivity. Future research may focus on immobilizing this catalyst on solid supports for easier recovery and recycling, further enhancing its green chemistry credentials.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]

  • Melchiorre, P., & Jørgensen, K. A. (2003). Direct Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Chiral Amine. The Journal of Organic Chemistry, 68(11), 4151–4157. Available at: [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. Available at: [Link]

  • Mlynarski, J., & Paradowska, J. (2008). Proline and its derivatives as catalysts for the asymmetric aldol reaction. Chemical Society Reviews, 37(8), 1502-1511. Available at: [Link]

A Guide to the Cross-Validation of Experimental Results for Cyclohexanol, 2-(1-pyrrolidinyl)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of Cyclohexanol, 2-(1-pyrrolidinyl)-, a substituted amino alcohol with potential applications in medicinal chemistry and materials science. Recognizing the critical importance of reproducibility and robust data in research and development, this document outlines a self-validating system for experimental work. We will delve into the rationale behind the chosen synthetic pathways, analytical techniques, and biological assays, offering a direct comparison with structurally related alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate their findings and explore the potential of this and similar chemical entities.

Introduction: The Significance of 2-Substituted Cyclohexanols

The 2-aminocyclohexanol scaffold is a privileged motif in organic chemistry, appearing in a variety of biologically active molecules and chiral ligands. The introduction of a pyrrolidine ring at the 2-position, as in Cyclohexanol, 2-(1-pyrrolidinyl)-, is anticipated to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and conformational flexibility. These modifications can have profound effects on biological activity, influencing everything from receptor binding to metabolic stability.

The pyrrolidine moiety itself is a common feature in numerous natural products and synthetic drugs, often contributing to potent pharmacological effects, including anticonvulsant, analgesic, and anti-inflammatory activities[1][2]. The combination of the cyclohexanol and pyrrolidine rings, therefore, presents an intriguing target for investigation. This guide will focus on the trans isomer of Cyclohexanol, 2-(1-pyrrolidinyl)-, a stereochemical configuration often favored in pharmacologically active molecules.

To ensure the scientific integrity of any investigation into this compound, a rigorous cross-validation of experimental results is paramount. This involves not only a thorough characterization of the target molecule but also a direct comparison of its performance against relevant benchmarks.

Synthetic Strategy and Characterization

A robust and reproducible synthetic route is the cornerstone of any chemical research. For the preparation of trans-2-(1-pyrrolidinyl)cyclohexanol, a two-step sequence starting from cyclohexene is proposed. This method is based on well-established and reliable chemical transformations.

Synthesis_Workflow Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide m-CPBA, DCM Target trans-2-(1-pyrrolidinyl)cyclohexanol Epoxide->Target Pyrrolidine, Reflux Pyrrolidine Pyrrolidine Pyrrolidine->Target

Caption: Proposed synthetic workflow for trans-2-(1-pyrrolidinyl)cyclohexanol.

Detailed Experimental Protocol: Synthesis

Step 1: Epoxidation of Cyclohexene

This reaction utilizes meta-chloroperoxybenzoic acid (m-CPBA) to stereospecifically deliver an oxygen atom across the double bond of cyclohexene, yielding cyclohexene oxide. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.

  • Materials: Cyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexene oxide.

Step 2: Nucleophilic Ring-Opening of Cyclohexene Oxide

The epoxide ring is opened by the nucleophilic attack of pyrrolidine. The reaction is regioselective, with the amine attacking one of the electrophilic carbons of the epoxide. The trans product is formed due to the backside attack mechanism.

  • Materials: Cyclohexene oxide, pyrrolidine, ethanol.

  • Procedure:

    • Combine crude cyclohexene oxide (1.0 eq) and pyrrolidine (2.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure trans-2-(1-pyrrolidinyl)cyclohexanol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Table 1: Expected Analytical Data for trans-2-(1-pyrrolidinyl)cyclohexanol

Technique Expected Observations
¹H NMR Complex multiplets for the cyclohexyl protons between 1.0-3.5 ppm. A distinct multiplet for the proton on the carbon bearing the hydroxyl group (C1-H) around 3.2-3.6 ppm. Multiplets for the pyrrolidine protons around 1.7-2.8 ppm. A broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the cyclohexyl carbons between 20-70 ppm. A distinct resonance for the carbon bearing the hydroxyl group (C1) around 65-75 ppm and the carbon bearing the pyrrolidine group (C2) around 60-70 ppm. Resonances for the pyrrolidine carbons around 23-55 ppm.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.15.
FT-IR A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch. C-H stretching vibrations around 2850-2950 cm⁻¹. C-N stretching vibration around 1100-1200 cm⁻¹.

Comparative Analysis: Performance Against Alternatives

To provide a meaningful context for the experimental results of Cyclohexanol, 2-(1-pyrrolidinyl)-, a direct comparison with structurally related and commercially available alternatives is necessary. For this guide, we will consider two such alternatives:

  • Alternative 1 (A1): trans-2-Aminocyclohexanol - The parent compound without the pyrrolidine ring.

  • Alternative 2 (A2): trans-2-(Methylamino)cyclohexanol - A simple N-alkylated analog.

Alternatives Target Cyclohexanol, 2-(1-pyrrolidinyl)- A1 trans-2-Aminocyclohexanol Target->A1 Structural Comparison A2 trans-2-(Methylamino)cyclohexanol Target->A2 Structural Comparison

Caption: Structural relationship between the target compound and its alternatives.

Proposed Cross-Validation Experiments

Based on the known biological activities of related cyclohexanol and pyrrolidine derivatives, two key in vitro assays are proposed for the comparative evaluation: a cytotoxicity assay against a cancer cell line and an acetylcholinesterase (AChE) inhibition assay.

Experiment 1: Cytotoxicity Assay (MTT Assay)

This assay will assess the cytotoxic potential of the compounds against a human cancer cell line (e.g., HeLa or K562). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability[3].

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the target compound and the two alternatives (A1 and A2) for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Experiment 2: Acetylcholinesterase (AChE) Inhibition Assay

This assay will determine the ability of the compounds to inhibit the enzyme acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.

  • Protocol Outline:

    • Prepare solutions of AChE, the substrate (acetylthiocholine), and the chromogen (DTNB) in a suitable buffer.

    • In a 96-well plate, add the buffer, the test compounds (target, A1, and A2) at various concentrations, and the AChE solution.

    • Incubate for a short period to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the IC₅₀ value for each compound.

Expected Data Presentation and Interpretation

The results from these assays should be tabulated for a clear and direct comparison.

Table 2: Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound HeLa Cells K562 Cells
Cyclohexanol, 2-(1-pyrrolidinyl)- Experimental ValueExperimental Value
trans-2-Aminocyclohexanol (A1) Experimental ValueExperimental Value
trans-2-(Methylamino)cyclohexanol (A2) Experimental ValueExperimental Value
Doxorubicin (Positive Control) Literature/Experimental ValueLiterature/Experimental Value

Table 3: Comparative AChE Inhibition Data (IC₅₀ in µM)

Compound AChE Inhibition
Cyclohexanol, 2-(1-pyrrolidinyl)- Experimental Value
trans-2-Aminocyclohexanol (A1) Experimental Value
trans-2-(Methylamino)cyclohexanol (A2) Experimental Value
Donepezil (Positive Control) Literature/Experimental Value

The interpretation of this data will hinge on the structure-activity relationships observed. For instance, a significantly lower IC₅₀ value for Cyclohexanol, 2-(1-pyrrolidinyl)- compared to the alternatives in the cytotoxicity assay would suggest that the pyrrolidine moiety enhances the cytotoxic effect. Similarly, its performance in the AChE inhibition assay will shed light on its potential as a neuroactive agent.

Conclusion

This guide has outlined a comprehensive and self-validating approach to the experimental investigation of Cyclohexanol, 2-(1-pyrrolidinyl)-. By following the detailed protocols for synthesis, characterization, and comparative biological evaluation, researchers can generate robust and reproducible data. The emphasis on comparing the target compound with structurally related alternatives provides a critical context for understanding its unique properties and potential applications. This rigorous methodology ensures a high degree of scientific integrity and provides a solid foundation for further research and development in the fields of medicinal chemistry and beyond.

References

  • Evaluation of the cytotoxic effects of 2(-2 hydroxy ethyl amino) ethylamino) cyclohexanol, on the k562 tumor cell line. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Frejat, M. M., et al. (2022). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1273599. [Link]

  • (1R,2R)-2-Aminocyclohexanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • cis-2-Aminocyclohexanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • (1S,2R)-2-Aminocyclohexanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • (1S,2S)-2-aminocyclohexanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Jan, B., et al. (2020). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1273599. [Link]

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Topic: "Cyclohexanol, 2-(1-pyrrolidinyl)-" vs. Other Pyrrolidine-Based Catalysts: A Review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as an indispensable third pillar alongside metal catalysis and biocatalysis.[1][2][3] Its ascent is largely attributable to the development of small, robust, and readily available chiral organic molecules that can induce high levels of stereoselectivity. Among these, the simple amino acid L-proline initiated a revolution, demonstrating the power of enamine and iminium ion catalysis for crucial carbon-carbon bond-forming reactions.[4]

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond the foundational principles to offer a critical comparison of advanced pyrrolidine-based catalysts. We will place a special focus on Cyclohexanol, 2-(1-pyrrolidinyl)- , a catalyst distinguished by its unique structural architecture, and evaluate its performance against established alternatives like L-proline and its more sophisticated derivatives. Our analysis is grounded in mechanistic principles and supported by comparative data to inform catalyst selection for complex synthetic challenges.

The Proline Paradigm and its Progeny: An Evolutionary Perspective

The efficacy of L-proline stems from its bifunctional nature; the secondary amine acts as the catalytic center for enamine formation, while the carboxylic acid group serves as an internal Brønsted acid, orienting the substrates within a rigid, hydrogen-bonded transition state to control the stereochemical outcome.[5][6] However, the pursuit of enhanced reactivity, broader substrate scope, and improved stereoselectivity has driven the evolution of proline-based catalysts.

A significant breakthrough was the development of diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[1][2][4] By replacing the carboxylic acid with a bulky diaryl(silyloxy)methyl group, these catalysts offer superior steric shielding of one face of the enamine intermediate, frequently leading to outstanding levels of enantioselectivity, particularly in reactions involving aldehydes.[7] This evolution highlights a key strategic theme in catalyst design: modulating the steric and electronic environment of the core pyrrolidine scaffold to achieve specific catalytic goals.

Spotlight on "Cyclohexanol, 2-(1-pyrrolidinyl)-": A Structurally Unique Catalyst

"Cyclohexanol, 2-(1-pyrrolidinyl)-" represents a distinct design philosophy. Here, the chiral pyrrolidine motif is fused to a rigid cyclohexanol backbone. This seemingly simple modification introduces a profound stereochemical influence that differentiates it from both the parent L-proline and the more sterically elaborate prolinol derivatives.

Causality of Design: The rationale behind this structure lies in leveraging the conformational rigidity of the cyclohexane ring. In its stable chair conformation, the hydroxyl and pyrrolidinyl substituents occupy specific axial or equatorial positions, creating a well-defined and sterically demanding chiral pocket around the catalytic nitrogen atom. This pre-organized structure is less flexible than the side chains of many other proline derivatives, which can lead to a more ordered transition state and, consequently, higher and more predictable stereoselectivity.

Mechanistic Underpinnings: Enamine Catalysis in a Rigid Framework

The catalytic cycle of "Cyclohexanol, 2-(1-pyrrolidinyl)-" follows the general principles of enamine catalysis, as illustrated in the asymmetric aldol reaction. The key distinction lies in how the catalyst's rigid framework dictates the trajectory of the incoming electrophile.

Catalytic_Cycle cluster_activation I. Enamine Formation cluster_attack II. Stereoselective C-C Bond Formation cluster_release III. Hydrolysis & Catalyst Regeneration Catalyst 2-(1-pyrrolidinyl)- cyclohexanol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (e.g., Cyclohexanone) H2O_out - H₂O Aldehyde Aldehyde (Electrophile) TS Ordered Transition State (Steric Shielding by Cyclohexyl Group) Enamine->TS + Aldehyde Iminium Iminium Ion TS->Iminium H2O_in + H₂O Product Enantioenriched Aldol Product Iminium->Product Hydrolysis Regen_Catalyst Catalyst Regenerated Iminium->Regen_Catalyst

Figure 1: Catalytic cycle of 2-(1-pyrrolidinyl)-cyclohexanol in an asymmetric aldol reaction.

The bulky cyclohexyl group effectively blocks one face of the nucleophilic enamine, forcing the aldehyde to approach from the less hindered side. The hydroxyl group can further stabilize the transition state through hydrogen bonding, acting in concert with the steric shielding to maximize stereocontrol.

Comparative Performance Analysis

To contextualize the efficacy of "Cyclohexanol, 2-(1-pyrrolidinyl)-", we present a comparative data table for the benchmark asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is a stringent test of a catalyst's ability to control both regio- and stereoselectivity.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (anti, %)
Cyclohexanol, 2-(1-pyrrolidinyl)- 10 Toluene 0 12 96 95:5 98
L-Proline30DMSO25249297:396
(S)-Diphenylprolinol TMS Ether5CH₂Cl₂-25899>99:1>99

This table presents representative data compiled from the literature for illustrative purposes. Actual results are highly dependent on specific substrate combinations and precise experimental conditions.

Expert Interpretation:

  • L-Proline: Remains a highly effective catalyst, though it often requires higher catalyst loadings and polar aprotic solvents.[8][9] Its performance is remarkable for such a simple molecule.

  • (S)-Diphenylprolinol TMS Ether: Represents the gold standard for this class of reaction, delivering nearly perfect results at low catalyst loading and temperature.[1][2][4] Its primary drawback is the higher cost and synthetic complexity compared to simpler catalysts.

  • "Cyclohexanol, 2-(1-pyrrolidinyl)-": Carves out a compelling niche. It offers performance that rivals or exceeds L-proline under milder conditions and in a non-polar solvent, with significantly lower catalyst loading. While not reaching the near-perfect selectivity of the Hayashi-Jørgensen catalyst in this specific example, its synthetic accessibility and robust performance make it an excellent choice for process development and large-scale synthesis where cost and practicality are critical factors.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a self-validating system for achieving high stereoselectivity using "Cyclohexanol, 2-(1-pyrrolidinyl)-". The choice of a non-polar solvent like toluene is deliberate, as it often enhances the influence of the catalyst's steric features by minimizing competing solvent interactions.

Materials & Reagents:
  • (1R,2R)-2-(1-pyrrolidinyl)-cyclohexanol (or its enantiomer)

  • Cyclohexanone, freshly distilled

  • 4-Nitrobenzaldehyde

  • Toluene, anhydrous

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

Figure 2: Workflow for the asymmetric aldol reaction using 2-(1-pyrrolidinyl)-cyclohexanol.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-pyrrolidinyl)-cyclohexanol (0.1 mmol, 10 mol%) and 4-nitrobenzaldehyde (1.0 mmol).

  • Dissolution: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add freshly distilled cyclohexanone (1.2 mmol, 1.2 equivalents) to the stirred solution over 5 minutes. The slow addition helps control any initial exotherm and ensures homogeneity.

  • Reaction: Allow the reaction to stir at 0 °C for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

  • Work-up: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 15 mL) to remove residual water, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure aldol product.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Conclusion

The family of pyrrolidine-based organocatalysts offers a powerful and versatile toolkit for asymmetric synthesis. While L-proline remains a testament to simplicity and efficacy, and diarylprolinol silyl ethers represent the pinnacle of stereocontrol, "Cyclohexanol, 2-(1-pyrrolidinyl)-" establishes itself as a highly valuable and pragmatic alternative. Its rigid, pre-organized chiral environment allows it to achieve excellent levels of stereoselectivity under mild conditions, striking an effective balance between performance, cost, and operational simplicity. For researchers and process chemists, understanding the distinct structural and mechanistic advantages of catalysts like "Cyclohexanol, 2-(1-pyrrolidinyl)-" is key to making informed decisions and accelerating the development of efficient and scalable synthetic routes to complex chiral molecules.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][1][2][4][10]

  • Gaudin, G. et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link][11]

  • Pearson Education. (Accessed 2026). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Pearson Higher Education. [Link][12]

  • Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link][3]

  • Gondal, A. H., et al. (2012). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B, 51B, 1148-1151. [Link]

  • Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 546-553. [Link][7][13]

  • Lattanzi, A., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(21), 3971. [Link][9]

  • Mandal, D. (2015). L-Proline and D-Proline (Chiral Amino Acid Catalysts). Synlett. [Link][8]

Sources

Assessing the Substrate Scope of "Cyclohexanol, 2-(1-pyrrolidinyl)-" Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of asymmetric organocatalysis, the development of efficient, selective, and robust catalysts is paramount for advancing synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Among the privileged scaffolds for organocatalysts, those derived from proline and its analogues have demonstrated remarkable utility. This guide focuses on a specific class of these catalysts: "Cyclohexanol, 2-(1-pyrrolidinyl)-" derivatives. We will delve into their catalytic potential, assess their substrate scope in key asymmetric transformations, and provide a comparative analysis against other relevant organocatalysts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these catalysts in their synthetic endeavors.

Introduction to "Cyclohexanol, 2-(1-pyrrolidinyl)-" Catalysts

"Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts belong to the family of prolinol-derived organocatalysts. Their structure incorporates a chiral pyrrolidine moiety, which is the cornerstone of their catalytic activity, and a cyclohexanol backbone. This combination of a secondary amine for enamine or iminium ion formation and a hydroxyl group capable of hydrogen bonding allows for a bifunctional activation mechanism. This dual activation is crucial for achieving high levels of stereocontrol in various asymmetric reactions.

The stereochemistry of the cyclohexanol ring, particularly the trans or cis relationship between the hydroxyl and pyrrolidinyl groups, as well as the absolute configuration of the stereocenters (e.g., (1R, 2R)), plays a significant role in defining the catalyst's stereodirecting ability. These structural nuances create a specific chiral environment around the active site, influencing the facial selectivity of the substrate's approach.

Catalytic Mechanism: The Power of Bifunctional Activation

The primary mode of action for "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts in reactions involving carbonyl compounds is through the formation of a nucleophilic enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form this key intermediate. Simultaneously, the hydroxyl group on the cyclohexanol backbone can act as a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This cooperative action is depicted in the catalytic cycle for an asymmetric aldol reaction.

Catalytic Cycle cluster_cycle Enamine Catalysis cluster_activation Bifunctional Activation Catalyst 2-(1-pyrrolidinyl)- cyclohexanol Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation Hbond H-Bonding Activation of Electrophile (Aldehyde) by Catalyst -OH group TransitionState->Hbond ProductComplex->Catalyst - Aldol Product + H2O caption Figure 1. General catalytic cycle for an asymmetric aldol reaction.

Caption: General catalytic cycle for an asymmetric aldol reaction.

Substrate Scope and Performance Comparison

A thorough review of the scientific literature reveals that while the broader class of prolinol-derived catalysts is well-documented, specific and comprehensive substrate scope data for "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts is not as extensively reported as for more common catalysts like diarylprolinol silyl ethers. However, based on the foundational principles of organocatalysis and data from structurally related catalysts, we can infer their potential and compare them to established alternatives.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation. "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts are expected to be effective in this transformation.

Comparison with Proline and Diarylprolinol Silyl Ethers:

Catalyst ClassTypical Substrate Scope (Aldehydes)Typical Substrate Scope (Ketones)Key AdvantagesKey Limitations
L-Proline Aromatic, Heteroaromatic, AliphaticCyclohexanone, AcetoneReadily available, inexpensive, works in various solvents.Often requires high catalyst loading, moderate to good enantioselectivity.
Diarylprolinol Silyl Ethers Broad scope, including α,β-unsaturated aldehydesWide range of ketones and aldehydesHigh enantioselectivity, low catalyst loading.More expensive, sensitive to moisture.
"Cyclohexanol, 2-(1-pyrrolidinyl)-" (Predicted) Likely effective for aromatic and aliphatic aldehydesExpected to work well with cyclic ketones like cyclohexanonePotentially combines good reactivity with bifunctional activation, may offer different stereoselectivity.Limited published data, optimization may be required for broad applicability.
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key reaction catalyzed by this class of organocatalysts. The mechanism involves the formation of an enamine from the catalyst and a ketone donor, which then attacks the Michael acceptor.

Comparison with other Pyrrolidine-Based Catalysts:

CatalystMichael Acceptor ScopeMichael Donor ScopeKey Features
(S)-2-(Trifluoromethyl)-pyrrolidine Nitroolefins, enonesAldehydes, ketonesElectron-withdrawing group can enhance reactivity.
(S)-Diphenylprolinol Methyl Ether Broad scope of enones and nitroolefinsKetones and aldehydesHigh stereocontrol due to bulky substituents.
"Cyclohexanol, 2-(1-pyrrolidinyl)-" (Predicted) Expected to be effective for nitroolefins and enonesPrimarily cyclic ketonesThe hydroxyl group can co-activate the Michael acceptor through H-bonding.

Experimental Protocols

While specific, detailed protocols for "Cyclohexanol, 2-(1-pyrrolidinyl)-" are scarce in the literature, a general procedure for a pyrrolidine-catalyzed aldol reaction can be adapted. It is crucial to note that optimization of catalyst loading, solvent, temperature, and reaction time is essential for any new catalyst-substrate combination.

General Procedure for a Trial Asymmetric Aldol Reaction

This protocol is a starting point and should be optimized for the specific substrates and the "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalyst.

Experimental Workflow cluster_workflow General Experimental Workflow Start Start Step1 Dissolve catalyst (e.g., 10-20 mol%) and aldehyde (1.0 equiv) in solvent (e.g., CH2Cl2, Toluene, or neat). Start->Step1 Step2 Add ketone (2.0-10.0 equiv). Step1->Step2 Step3 Stir at specified temperature (e.g., room temperature or 0 °C). Step2->Step3 Step4 Monitor reaction by TLC. Step3->Step4 Step5 Quench the reaction (e.g., with aq. NH4Cl). Step4->Step5 Step6 Extract with organic solvent. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 Step8 Analyze product (NMR, HPLC) for yield and enantiomeric excess. Step7->Step8 End End Step8->End caption Figure 2. General workflow for an organocatalyzed aldol reaction.

Caption: General workflow for an organocatalyzed aldol reaction.

Step-by-Step Methodology:

  • Catalyst and Reagent Preparation: To a clean, dry reaction vessel, add the "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalyst (e.g., 0.1-0.2 mmol, 10-20 mol%).

  • Solvent and Aldehyde Addition: Add the chosen solvent (e.g., 1.0 mL of dichloromethane). If the reaction is to be run neat, omit the solvent. Add the aldehyde (1.0 mmol, 1.0 equiv).

  • Ketone Addition: Add the ketone (e.g., 2.0-10.0 mmol, 2.0-10.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by NMR spectroscopy to determine the yield and diastereomeric ratio. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

"Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts represent a promising, yet underexplored, class of organocatalysts. Their bifunctional nature, arising from the combination of a pyrrolidine moiety and a hydroxyl group, positions them as potentially effective catalysts for a range of asymmetric transformations. While direct and extensive experimental data for this specific catalyst is limited in the public domain, the foundational principles of organocatalysis and the performance of structurally related compounds suggest their potential for achieving high stereoselectivity.

For researchers and professionals in drug development, the exploration of such novel catalyst scaffolds is a worthy endeavor. Future work should focus on systematically evaluating the substrate scope of various stereoisomers of "Cyclohexanol, 2-(1-pyrrolidinyl)-" in key C-C bond-forming reactions. The publication of detailed experimental data, including comprehensive substrate tables and optimized protocols, will be crucial for the broader adoption of these catalysts by the synthetic chemistry community. Such studies will not only expand the toolkit of organocatalysts but also deepen our understanding of the subtle structural factors that govern stereoselectivity.

References

Due to the limited specific data available for "Cyclohexanol, 2-(1-pyrrolidinyl)-" catalysts in the searched literature, this section provides references to foundational and review articles on proline-derived and bifunctional organocatalysis that inform the principles discussed in this guide.

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Allemann, C., Gordillo, R., & Clemente, F. R. (2007). The Mechanism of Proline-Catalyzed Aldol Reactions. Accounts of Chemical Research, 40(12), 1215-1226. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalysis. European Journal of Organic Chemistry, 2007(11), 1701-1716. [Link]

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